1,5-Difluoro-3-ethoxy-2-nitrobenzene
Description
Properties
IUPAC Name |
1-ethoxy-3,5-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-2-14-7-4-5(9)3-6(10)8(7)11(12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTQWQVRCBNYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-Difluoro-3-ethoxy-2-nitrobenzene: Properties, Reactivity, and Synthetic Strategy
Disclaimer: Direct experimental data for 1,5-difluoro-3-ethoxy-2-nitrobenzene is not extensively available in the public domain. This guide has been constructed by leveraging established principles of physical organic chemistry and drawing comparative data from structurally analogous compounds. All properties and reaction pathways described herein are predictive and intended for research and development purposes.
Introduction and Core Molecular Profile
1,5-Difluoro-3-ethoxy-2-nitrobenzene is a poly-substituted aromatic compound featuring a unique convergence of functional groups that dictate its chemical behavior. The presence of a strongly electron-withdrawing nitro group, two electronegative fluorine atoms, and an electron-donating ethoxy group on a benzene scaffold creates a molecule with significant potential as a building block in medicinal chemistry and materials science. The strategic placement of these substituents activates the molecule for specific reaction pathways, particularly nucleophilic aromatic substitution, making it a valuable intermediate for the synthesis of more complex molecular architectures. The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability and bioavailability.[1]
This document provides a comprehensive analysis of the predicted chemical and physical properties of 1,5-difluoro-3-ethoxy-2-nitrobenzene, its anticipated spectroscopic signature, a detailed examination of its reactivity, a proposed synthetic protocol, and essential safety information.
Predicted Physicochemical Properties
The physical properties of 1,5-difluoro-3-ethoxy-2-nitrobenzene can be estimated by comparing it to its close analog, 1,5-difluoro-3-methoxy-2-nitrobenzene.[2] The substitution of a methoxy group with an ethoxy group will primarily increase the molecular weight and is expected to slightly elevate the boiling point and flash point.
| Property | Predicted Value | Rationale / Comparative Compound |
| Molecular Formula | C₈H₇F₂NO₃ | Based on chemical structure |
| Molecular Weight | 203.14 g/mol | Calculated from the molecular formula[1] |
| Appearance | Pale yellow liquid or solid | Typical for nitroaromatic compounds[3] |
| Boiling Point | ~245-255 °C at 760 mmHg | Higher than 1,5-difluoro-3-methoxy-2-nitrobenzene (237.6 °C)[2] |
| Density | ~1.35 g/cm³ | Slightly lower than 1,5-difluoro-3-methoxy-2-nitrobenzene (1.4 g/cm³)[2] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DMSO, THF, ethers) | General property of nitroaromatic compounds[3] |
| Flash Point | ~100-110 °C | Higher than 1,5-difluoro-3-methoxy-2-nitrobenzene (97.5 °C)[2] |
Molecular Structure and Spectroscopic Analysis (Predicted)
The unique substitution pattern of 1,5-difluoro-3-ethoxy-2-nitrobenzene will give rise to a distinct spectroscopic fingerprint.
Caption: 2D structure of 1,5-Difluoro-3-ethoxy-2-nitrobenzene.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals for two distinct aromatic protons and the ethoxy group.
-
Aromatic Protons:
-
H-6: Expected to appear as a doublet of doublets (dd) around δ 8.0-8.3 ppm. The strong deshielding is due to its ortho position relative to the nitro group. It will be split by the adjacent fluorine at C-5 and the meta-coupled fluorine at C-1.
-
H-4: Expected to appear as a doublet of doublets (dd) around δ 7.3-7.6 ppm. It is deshielded by the adjacent nitro group (meta) and fluorine (ortho). It will be split by the adjacent fluorine at C-5 and the other aromatic proton (H-6).
-
-
Ethoxy Group Protons:
-
-OCH₂-: A quartet (q) is predicted around δ 4.1-4.4 ppm, due to coupling with the methyl protons.
-
-CH₃: A triplet (t) is predicted around δ 1.4-1.6 ppm, due to coupling with the methylene protons.[4]
-
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom.
-
C-2 (ipso-nitro): Expected to be significantly deshielded, appearing around δ 148-152 ppm.[3]
-
C-1 & C-5 (ipso-fluoro): These carbons will appear as doublets due to C-F coupling, likely in the range of δ 155-165 ppm.
-
C-3 (ipso-ethoxy): Expected in the region of δ 150-158 ppm.
-
Aromatic CH Carbons (C-4, C-6): Expected in the range of δ 110-130 ppm.
-
Ethoxy Carbons: The -OCH₂- carbon is expected around δ 65-70 ppm, and the -CH₃ carbon around δ 14-16 ppm.
Predicted Infrared (IR) Spectrum
Key vibrational frequencies can be predicted based on the functional groups present.
-
N-O Asymmetric Stretch: A strong band around 1520-1560 cm⁻¹.
-
N-O Symmetric Stretch: A strong band around 1340-1370 cm⁻¹.
-
C-F Stretch: Strong absorptions in the 1100-1250 cm⁻¹ region.
-
C-O-C Stretch (Ether): Bands in the 1050-1250 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
Reactivity Analysis: A Tale of Competing Effects
The reactivity of the benzene ring is governed by the interplay of its substituents. The nitro group is a powerful deactivating group for electrophilic substitution but a strong activator for nucleophilic substitution.[5] The fluorine and ethoxy groups have opposing electronic effects.
Electrophilic Aromatic Substitution (EAS)
The combination of a potent deactivating nitro group and two deactivating fluorine atoms makes the aromatic ring extremely electron-deficient. The ethoxy group is an activating, ortho-, para-director, but its influence is likely insufficient to overcome the deactivating effects of the other three substituents. Therefore, electrophilic aromatic substitution on this molecule is predicted to be exceptionally difficult and require harsh reaction conditions, if it proceeds at all.
Nucleophilic Aromatic Substitution (SNAr)
This is the most significant and synthetically useful reaction pathway for 1,5-difluoro-3-ethoxy-2-nitrobenzene. The nitro group strongly withdraws electron density from the ring, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack.[6]
-
Mechanism: The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks an electron-deficient carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate. Subsequently, a leaving group is expelled, restoring the aromaticity.[7]
-
Regioselectivity: The positions ortho and para to the nitro group are the most activated sites for nucleophilic attack. In this molecule, both fluorine atoms are positioned at activated sites (C-1 is para, C-5 is ortho). Fluorine is an excellent leaving group in SNAr reactions.[6] Therefore, this compound is an excellent substrate for sequential nucleophilic aromatic substitution, allowing for the stepwise introduction of two different nucleophiles.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Proposed Synthetic Route
A plausible synthesis for 1,5-difluoro-3-ethoxy-2-nitrobenzene would involve the nitration of the corresponding precursor, 1,3-difluoro-5-ethoxybenzene. The directing effects of the two fluorine atoms (ortho-, para-directing) and the ethoxy group (ortho-, para-directing) would favor the introduction of the nitro group at the C-2, C-4, or C-6 positions. The steric hindrance from the ethoxy group might favor nitration at the C-2 position.
Experimental Protocol: Nitration of 1,3-difluoro-5-ethoxybenzene (Hypothetical)
This protocol is based on standard procedures for the nitration of activated benzene derivatives.[8]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Nitrating Mixture: Slowly add 1.1 equivalents of fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
Substrate Addition: Dissolve 1 equivalent of 1,3-difluoro-5-ethoxybenzene in a minimal amount of a suitable solvent (e.g., dichloromethane) and add it dropwise to the nitrating mixture over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography or distillation under reduced pressure to obtain pure 1,5-difluoro-3-ethoxy-2-nitrobenzene.
Safety and Handling
While a specific safety data sheet for this compound is not available, general precautions for handling aromatic nitro compounds should be strictly followed. These compounds are often toxic and can be absorbed through the skin.[3]
-
Engineering Controls: Use only in a well-ventilated chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust. Keep away from heat, sparks, and open flames.
-
Toxicity: Aromatic nitro compounds can be toxic if swallowed, inhaled, or absorbed through the skin, potentially causing damage to the central nervous system, liver, or kidneys.[9]
Potential Applications in Research and Development
The unique substitution pattern of 1,5-difluoro-3-ethoxy-2-nitrobenzene makes it a promising intermediate for several applications:
-
Medicinal Chemistry: It can serve as a scaffold for the synthesis of novel bioactive molecules. The nitro group can be reduced to an amine, providing a handle for further functionalization, while the fluorine atoms can enhance drug-like properties.[1]
-
Agrochemicals: Similar to its applications in pharmaceuticals, this compound could be a precursor for new pesticides and herbicides.
-
Materials Science: The electron-deficient aromatic ring makes it a candidate for incorporation into materials with specific electronic or optical properties, such as dyes or polymers.[1]
References
A comprehensive list of references used to compile this technical guide is provided below.
References
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Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved February 14, 2026, from [Link]
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Ketz, B. E., Ottenwaelder, X. G., & Waymouth, R. M. (2005). Supplementary Information: Synthesis, Structure, and Olefin Polymerization with Nickel(II) N-Heterocyclic Carbene Enolates. The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]
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Chemsrc.com. (2025). 1,5-Difluoro-3-methoxy-2-nitrobenzene Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD. Retrieved February 14, 2026, from [Link]
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ACS Publications. (2013). Electronic Structure of Nitrobenzene: A Benchmark Example of the Accuracy of the Multi-State CASPT2 Theory. The Journal of Physical Chemistry A. Retrieved February 14, 2026, from [Link]
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Journals of National Academy of Sciences of Ukraine. (2025). A Competitive Substitution of the Difluoromethoxy Group in Aminodehalogenation Reactions of Aromatic Nitro Compounds. JNAS. Retrieved February 14, 2026, from [Link]
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National Institutes of Health. (n.d.). Nitrobenzene. PubChem. Retrieved February 14, 2026, from [Link]
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MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved February 14, 2026, from [Link]
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National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Retrieved February 14, 2026, from [Link]
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University of Liverpool. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved February 14, 2026, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of Nitrobenzene Derivatives in Modern Organic Chemistry. Retrieved February 14, 2026, from [Link]
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National Center for Biotechnology Information. (2015). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PMC. Retrieved February 14, 2026, from [Link]
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National Institutes of Health. (n.d.). 1,3-Difluoro-2-nitrobenzene. PubChem. Retrieved February 14, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of 1,4-difluoro-2-nitrobenzene. Retrieved February 14, 2026, from [Link]
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Wikipedia. (n.d.). Nitrobenzene. Retrieved February 14, 2026, from [Link]
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An In-depth Technical Guide to the Synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
This guide provides a comprehensive overview of a primary synthesis pathway for 1,5-Difluoro-3-ethoxy-2-nitrobenzene, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The presence of fluorine atoms and a nitro group imparts unique electronic properties to the molecule, making it a versatile building block in organic synthesis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols, mechanistic insights, and practical considerations.
Introduction
1,5-Difluoro-3-ethoxy-2-nitrobenzene is a substituted aromatic compound whose structural motifs are of significant interest in medicinal chemistry. The difluoro substitution pattern can enhance metabolic stability and binding affinity of drug candidates, while the nitro group serves as a versatile handle for further chemical transformations, such as reduction to an amine or nucleophilic aromatic substitution.[3] A robust and well-characterized synthesis of this compound is therefore crucial for its application in research and development.
This guide will focus on a logical and widely applicable synthetic approach: the electrophilic nitration of 1,3-difluoro-5-ethoxybenzene. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the characterization of the final product.
Synthesis Pathway: Electrophilic Nitration
The most direct and common method for introducing a nitro group onto an activated benzene ring is through electrophilic aromatic substitution. In the case of 1,5-Difluoro-3-ethoxy-2-nitrobenzene, the starting material, 1,3-difluoro-5-ethoxybenzene, is sufficiently activated by the electron-donating ethoxy group to undergo nitration under relatively mild conditions. The fluorine atoms are deactivating, but the directing effect of the powerful ortho-, para-directing ethoxy group will govern the regioselectivity of the reaction.
Mechanistic Rationale
The nitration reaction proceeds via the formation of a nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The electron-rich aromatic ring of 1,3-difluoro-5-ethoxybenzene then attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The ethoxy group at C3 and the fluorine atoms at C1 and C5 will influence the position of attack. The ethoxy group is a strong activating and ortho-, para-directing group. Therefore, the nitro group will preferentially add to the positions ortho to the ethoxy group (C2 and C6) or para to it (C4). Due to steric hindrance from the adjacent fluorine atom at C1, the substitution is most likely to occur at the C2 position. The final step involves the deprotonation of the sigma complex by a weak base (such as water or the bisulfate ion) to restore aromaticity and yield the desired product, 1,5-Difluoro-3-ethoxy-2-nitrobenzene.
Diagram of the Proposed Synthesis Pathway
Caption: Electrophilic nitration of 1,3-difluoro-5-ethoxybenzene.
Experimental Protocol
This protocol is a representative procedure for the synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene. As with any chemical reaction, it is crucial to perform a thorough risk assessment and adhere to all laboratory safety guidelines.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 1,3-Difluoro-5-ethoxybenzene | ≥98% | Commercially Available |
| Concentrated Sulfuric Acid (H₂SO₄) | ACS Grade | Commercially Available |
| Concentrated Nitric Acid (HNO₃) | ACS Grade | Commercially Available |
| Dichloromethane (CH₂Cl₂) | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |
| Ice | - | - |
Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (25 mL). Cool the flask in an ice-water bath to 0-5 °C.
-
Preparation of Nitrating Mixture: Slowly add concentrated nitric acid (5 mL) dropwise to the cooled sulfuric acid with constant stirring. Maintain the temperature of the mixture below 10 °C during the addition.
-
Addition of Starting Material: In a separate beaker, dissolve 1,3-difluoro-5-ethoxybenzene (5.0 g, 29.0 mmol) in a minimal amount of dichloromethane.
-
Reaction: Slowly add the solution of 1,3-difluoro-5-ethoxybenzene to the nitrating mixture dropwise via the dropping funnel over a period of 30 minutes. Ensure the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Quenching: Carefully pour the reaction mixture onto crushed ice (100 g) with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 1,5-Difluoro-3-ethoxy-2-nitrobenzene.
Data and Characterization
The successful synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene should be confirmed by various analytical techniques.
Expected Yield and Physical Properties
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Pale yellow oil or solid |
| Molecular Formula | C₈H₇F₂NO₃ |
| Molecular Weight | 203.14 g/mol |
Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic proton, the ethoxy group (a quartet for -OCH₂- and a triplet for -CH₃). |
| ¹³C NMR | Signals for the aromatic carbons, including those attached to fluorine (showing C-F coupling), the carbon attached to the nitro group, and the carbons of the ethoxy group. |
| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the product. |
| Infrared (IR) Spectroscopy | Characteristic peaks for the C-F bond, the C-O bond of the ether, and the symmetric and asymmetric stretching of the nitro group. |
Workflow for Synthesis and Purification
Caption: Step-by-step workflow for the synthesis and purification.
Trustworthiness and Self-Validating Systems
The reliability of this synthetic protocol is grounded in well-established principles of organic chemistry.[4] The success of each step can be validated through in-process controls:
-
Reaction Monitoring: TLC analysis at regular intervals provides a qualitative assessment of the consumption of the starting material and the formation of the product.
-
Work-up Validation: The pH of the aqueous layer after washing with sodium bicarbonate solution should be neutral or slightly basic, confirming the removal of acidic residues.
-
Purity Assessment: The purity of the final product can be ascertained through chromatographic (TLC, GC) and spectroscopic (NMR) methods. The presence of sharp, well-resolved peaks in the NMR spectra and a single spot on the TLC plate are indicators of high purity.
Conclusion
This guide outlines a reliable and efficient pathway for the synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene. By leveraging the principles of electrophilic aromatic substitution, this protocol provides a clear and actionable methodology for obtaining this valuable chemical intermediate. The detailed experimental procedure, coupled with analytical characterization, ensures the production of a high-purity compound suitable for further applications in pharmaceutical and agrochemical research.
References
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ResearchGate. (n.d.). Synthetic route for compounds 2–10. (i): 3,4-difluoronitrobenzene, NaHCO3. Retrieved from [Link]
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Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. Retrieved from [Link]
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Techemdoc. (n.d.). The Chemical Backbone: Exploring Applications of Difluoronitrobenzene. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1,5-Difluoro-3-Methoxy-2-Nitro-Benzene. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. Retrieved from [Link]
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NINGBO INNO PHARMCHEM. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 1,4-difluoro-2-nitrobenzene. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2,4-Difluoro-3-bromo-1-nitrobenzene. Retrieved from [Link]
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JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
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-
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An In-Depth Technical Guide to 1,5-Difluoro-3-ethoxy-2-nitrobenzene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Difluoro-3-ethoxy-2-nitrobenzene is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, an electron-donating ethoxy group, and a versatile nitro group, makes it a valuable building block for the synthesis of complex molecular architectures. The fluorine substituents can enhance metabolic stability and binding affinity of derivative compounds, while the nitro group serves as a key handle for further chemical transformations, such as reduction to an amine or nucleophilic aromatic substitution.[1][2]
Chemical and Physical Properties
The properties of 1,5-Difluoro-3-ethoxy-2-nitrobenzene can be reliably predicted based on data from its close structural analogs, such as 1,5-difluoro-3-methoxy-2-nitrobenzene and 1,5-difluoro-3-methyl-2-nitrobenzene.[3][4]
| Property | Predicted Value |
| CAS Number | Not Assigned |
| Molecular Formula | C₈H₇F₂NO₃ |
| Molecular Weight | 203.14 g/mol |
| Appearance | Expected to be a pale yellow solid or liquid |
| Boiling Point | Estimated >200 °C |
| Melting Point | Estimated 30-50 °C |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) and insoluble in water. |
Synthesis and Purification
The most logical and direct synthetic route to 1,5-Difluoro-3-ethoxy-2-nitrobenzene is through the electrophilic nitration of the precursor, 3,5-difluoroethoxybenzene. The ethoxy group is an activating, ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing.[5][6] The steric hindrance from the ethoxy group and the electronic influence of the two fluorine atoms would favor the nitration at the C2 position.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene.
Detailed Experimental Protocol
Part 1: Synthesis of 3,5-Difluoroethoxybenzene (Precursor)
-
To a solution of 3,5-difluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq) and ethyl iodide (1.2 eq).
-
Heat the reaction mixture to reflux and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid potassium salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 3,5-difluoroethoxybenzene.
Part 2: Nitration to 1,5-Difluoro-3-ethoxy-2-nitrobenzene
-
In a round-bottom flask cooled to 0 °C in an ice-salt bath, slowly add concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) with stirring.
-
To this nitrating mixture, add 3,5-difluoroethoxybenzene (1.0 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,5-Difluoro-3-ethoxy-2-nitrobenzene.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized 1,5-Difluoro-3-ethoxy-2-nitrobenzene would rely on standard spectroscopic techniques. The expected data is extrapolated from known spectra of similar molecules.[7][8]
| Technique | Expected Observations |
| ¹H NMR | - Triplet at ~1.4 ppm (3H, -OCH₂CH₃) - Quartet at ~4.2 ppm (2H, -OCH₂CH₃) - Two distinct signals in the aromatic region, likely doublets of doublets, due to coupling with the fluorine atoms. |
| ¹³C NMR | - Signal for the methyl carbon of the ethoxy group around 15 ppm. - Signal for the methylene carbon of the ethoxy group around 65 ppm. - Aromatic carbons will show complex splitting patterns due to C-F coupling. The carbon bearing the nitro group will be significantly downfield. |
| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets due to F-F coupling and further splitting from coupling to aromatic protons. |
| IR (Infrared) | - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1530 cm⁻¹ and 1350 cm⁻¹. - C-F stretching vibrations in the 1100-1300 cm⁻¹ region. - C-O stretching for the ethoxy group around 1250 cm⁻¹. - Aromatic C-H and C=C stretching vibrations. |
| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 203.14. |
Reactivity and Synthetic Applications
The chemical reactivity of 1,5-Difluoro-3-ethoxy-2-nitrobenzene is governed by its functional groups:
-
Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This resulting aniline is a versatile intermediate for the synthesis of heterocycles, amides, and diazonium salts.
-
Aromatic Ring: The fluorine atoms and the nitro group strongly deactivate the ring towards further electrophilic aromatic substitution. However, they activate the ring for nucleophilic aromatic substitution (SNA), where a nucleophile can displace one of the fluorine atoms.
-
Ethoxy Group: The ethoxy group is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions (e.g., HBr).
This trifunctionalized benzene derivative is an ideal scaffold for the synthesis of novel pharmaceutical candidates and functional materials.
Safety and Handling
As there is no specific safety data sheet for 1,5-Difluoro-3-ethoxy-2-nitrobenzene, precautions should be based on the known hazards of similar difluoronitrobenzene compounds.[9][10][11][12]
-
Hazard Statements (Predicted):
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Conclusion
1,5-Difluoro-3-ethoxy-2-nitrobenzene represents a promising, albeit not commercially cataloged, building block for advanced chemical synthesis. This guide provides a robust theoretical framework for its preparation and characterization, drawing upon established principles of organic chemistry and data from analogous compounds. Researchers and drug development professionals can leverage this information to access this and similar molecules to drive innovation in their respective fields.
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A Predictive Technical Guide to the Physicochemical Characteristics of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
Abstract
This technical guide provides a comprehensive predictive overview of the physical and chemical characteristics of 1,5-Difluoro-3-ethoxy-2-nitrobenzene. As a compound with limited publicly available experimental data, this document synthesizes information from closely related structural analogs and established principles of organic chemistry to offer a robust profile for researchers, scientists, and professionals in drug development. The guide covers predicted physicochemical properties, a hypothesized spectroscopic profile, expected reactivity, and detailed safety and handling protocols. All predictions are grounded in scientific literature and data from analogous compounds to ensure the highest degree of scientific integrity.
Introduction and Statement of Prediction
1,5-Difluoro-3-ethoxy-2-nitrobenzene is a substituted nitroaromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of two fluorine atoms, a nitro group, and an ethoxy group on the benzene ring suggests a unique combination of electronic and steric properties that can be exploited in organic synthesis. Due to its novelty or limited commercial availability, direct experimental data for this compound is scarce.
Therefore, this guide presents a predictive analysis of its properties. The primary analog used for extrapolation is 1,5-Difluoro-3-methoxy-2-nitrobenzene, supplemented by data from various other fluoronitrobenzene derivatives. This approach allows for informed estimations of the compound's behavior, providing a valuable resource for its potential synthesis, handling, and application.
Predicted Physicochemical Properties
The physical properties of 1,5-Difluoro-3-ethoxy-2-nitrobenzene have been estimated based on its structural similarity to 1,5-Difluoro-3-methoxy-2-nitrobenzene and the known effects of substituting a methoxy group with an ethoxy group. The addition of a methylene group (-CH2-) in the ethoxy substituent leads to an increase in molecular weight, which generally correlates with higher boiling points and densities. The effect on the melting point is less predictable as it is highly dependent on the efficiency of crystal lattice packing.
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C8H7F2NO3 | - |
| Molecular Weight | 203.14 g/mol | - |
| Appearance | Pale yellow liquid or low-melting solid | Based on analogs like 1,3-Difluoro-5-nitrobenzene. |
| Melting Point | Low, likely near room temperature | The related 1,3-difluoro-5-nitrobenzene has a melting point of 17°C. The larger ethoxy group may disrupt crystal packing, leading to a lower or similar melting point compared to the methoxy analog.[1] |
| Boiling Point | ~250-260 °C at 760 mmHg | The boiling point of 1,5-Difluoro-3-methoxy-2-nitrobenzene is 237.6 °C. The additional methylene group in the ethoxy substituent is expected to increase the boiling point. |
| Density | ~1.4 - 1.5 g/cm³ | The density of 1,5-Difluoro-3-methoxy-2-nitrobenzene is 1.4 g/cm³. The larger ethoxy group is expected to result in a slightly higher density. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, chloroform, ethyl acetate). | Nitroaromatic compounds are generally nonpolar and immiscible with water. |
Hypothesized Spectroscopic Profile
The spectroscopic signature of 1,5-Difluoro-3-ethoxy-2-nitrobenzene can be predicted by analyzing its functional groups and the expected interactions between them.
1H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct aromatic signals and two signals for the ethoxy group.
-
Aromatic Protons (2H): Due to the substitution pattern, there will be two protons on the aromatic ring. Their chemical shifts will be influenced by the electron-withdrawing effects of the nitro and fluorine groups and the electron-donating ethoxy group. They are expected to appear as doublets or triplets in the range of δ 7.0-8.0 ppm .
-
Ethoxy Group Protons (5H):
-
A quartet corresponding to the methylene protons (-OCH2-) is predicted around δ 4.0-4.5 ppm .
-
A triplet corresponding to the methyl protons (-CH3) is expected around δ 1.3-1.5 ppm .
-
13C NMR Spectroscopy
The 13C NMR spectrum will be characterized by signals for the six aromatic carbons and two carbons of the ethoxy group. The carbon atoms attached to fluorine will exhibit C-F coupling.
-
Aromatic Carbons (6C): These will appear in the range of δ 110-160 ppm . The carbons directly bonded to fluorine will show large one-bond coupling constants (1JC-F), while other carbons will show smaller multi-bond couplings.[2][3]
-
Ethoxy Group Carbons (2C):
-
The methylene carbon (-OCH2-) is expected around δ 65-75 ppm .
-
The methyl carbon (-CH3) is predicted around δ 14-16 ppm .
-
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic vibrations of the nitro, fluoro, and ether functional groups.
| Wavenumber (cm-1) | Assignment | Intensity |
| ~3100-3000 | Aromatic C-H stretch | Medium |
| ~2980-2850 | Aliphatic C-H stretch (ethoxy) | Medium |
| ~1600-1580 | Aromatic C=C stretch | Medium-Strong |
| ~1550-1500 | Asymmetric NO2 stretch | Strong |
| ~1360-1320 | Symmetric NO2 stretch | Strong |
| ~1250-1200 | Aryl-O stretch (ether) | Strong |
| ~1100-1000 | C-F stretch | Strong |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]+ is expected at m/z 203 . Common fragmentation patterns for nitroaromatic compounds include the loss of NO2 (m/z 157) and NO (m/z 173). The ethoxy group may lead to the loss of an ethyl radical (m/z 174) or ethylene (m/z 175).[4][5]
Predicted Reactivity and Synthetic Utility
The reactivity of the aromatic ring is governed by the interplay of its substituents. The nitro group and fluorine atoms are strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution.[6] Conversely, the ethoxy group is an electron-donating group.
Electrophilic Aromatic Substitution
Due to the strong deactivating effect of the nitro and fluoro groups, electrophilic aromatic substitution on 1,5-Difluoro-3-ethoxy-2-nitrobenzene is expected to be challenging and require harsh reaction conditions. If a reaction were to occur, the directing effects of the substituents would need to be considered. The ethoxy group is an ortho, para-director, while the nitro group is a meta-director. The fluorine atoms are ortho, para-directing but deactivating. The position of further substitution would depend on the specific electrophile and reaction conditions.
Nucleophilic Aromatic Substitution
The presence of the strongly electron-withdrawing nitro group and two fluorine atoms makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr).[1] The fluorine atoms are good leaving groups in SNAr reactions, particularly those positioned ortho and para to the nitro group. This makes 1,5-Difluoro-3-ethoxy-2-nitrobenzene a potentially valuable precursor for the synthesis of more complex molecules by displacing one or both fluorine atoms with various nucleophiles (e.g., amines, alkoxides, thiols).
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reagents, such as catalytic hydrogenation (H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl, Fe/HCl). This transformation provides a route to 2,4-Difluoro-6-ethoxyaniline, a potentially useful building block in medicinal chemistry.
Experimental Protocols
The following are hypothetical, yet representative, experimental protocols for the synthesis and analysis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene, based on established methodologies for similar compounds.
Hypothetical Synthesis via Williamson Ether Synthesis
This protocol is adapted from general Williamson ether synthesis procedures for aromatic compounds.
-
Reaction Setup: To a solution of 1,5-Difluoro-2-nitro-3-phenol (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF or acetone) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add potassium carbonate (1.5 equivalents).
-
Addition of Ethylating Agent: Add ethyl iodide or ethyl bromide (1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Analytical Characterization Workflow
A standard workflow for the characterization of the synthesized product would involve the following steps:
Caption: Workflow for the synthesis and characterization of 1,5-Difluoro-3-ethoxy-2-nitrobenzene.
Safety and Handling
Nitroaromatic compounds are generally considered toxic and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Engineering Controls: Handle in a well-ventilated fume hood to avoid inhalation of vapors or dust.
-
Toxicity: Nitroaromatic compounds can be toxic upon inhalation, ingestion, and skin absorption. They may cause irritation to the skin, eyes, and respiratory tract.[7]
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash immediately with soap and water.
-
Eye Contact: Flush with copious amounts of water for at least 15 minutes.
-
Ingestion: Seek immediate medical attention.
-
-
Storage: Store in a cool, dry, and well-ventilated area away from heat and incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Conclusion
References
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PubChem. (n.d.). 1-Fluoro-2-nitrobenzene. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. Retrieved from [Link]
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International Journal of Science and Research (IJSR). (2016). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. Retrieved from [Link]
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NIOSH. (1994). Nitroaromatic Compounds. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-fluoro-2-nitro-. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1,5-Difluoro-3-Methoxy-2-Nitro-Benzene. Retrieved from [Link]
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Vaia. (n.d.). Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain.. Retrieved from [Link]
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Chemistry Stack Exchange. (2015, May 18). Melting Point Order of Benzene Derivatives. Retrieved from [Link]
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Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Fluoro-2-nitro-benzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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Quora. (2019, April 4). Which is more polar, Ethoxy phenol or methoxy phenol?. Retrieved from [Link]
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Cheméo. (n.d.). Benzene, 1-ethoxy-3-methoxy-. Retrieved from [Link]
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DOI. (n.d.). Interactions between substituents in the benzene ring. Experimental and theoretical study of methoxy substituted acetophenones. Retrieved from [Link]
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Organic Syntheses. (2025). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Retrieved from [Link]
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Filo. (2025, September 1). Questions on Chemistry (Ethers and Aromatic Substitution) Alkoxy group a... Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]
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Wikipedia. (n.d.). Methoxy group. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-ethoxy-4-methoxy-. Retrieved from [Link]
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A Technical Guide to the Solubility of 1,5-Difluoro-3-ethoxy-2-nitrobenzene in Organic Solvents
For researchers, scientists, and professionals in drug development, understanding the solubility of novel chemical entities is a cornerstone of successful formulation and delivery. This guide provides an in-depth technical exploration of the solubility characteristics of 1,5-Difluoro-3-ethoxy-2-nitrobenzene, a compound of interest in medicinal chemistry due to its unique structural motifs. While specific experimental data for this compound is not publicly available, this document will equip you with the theoretical framework, robust experimental protocols, and safety considerations necessary to approach its solubility determination with scientific rigor.
The Molecular Architecture and Its Implications for Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the interplay of intermolecular forces with a given solvent.[1] 1,5-Difluoro-3-ethoxy-2-nitrobenzene possesses a distinct combination of functional groups that govern its solubility profile:
-
Aromatic Ring: The core benzene ring is inherently nonpolar and hydrophobic, favoring interactions with nonpolar solvents.
-
Nitro Group (-NO₂): This strongly electron-withdrawing group introduces significant polarity and dipole moment to the molecule.[2] It can act as a hydrogen bond acceptor but not a donor.
-
Fluorine Atoms (-F): The two fluorine atoms are highly electronegative, contributing to the molecule's overall polarity. The introduction of fluorine into organic molecules can also enhance lipophilicity.[3]
-
Ethoxy Group (-OCH₂CH₃): The ether linkage in the ethoxy group can act as a hydrogen bond acceptor, potentially improving solubility in protic solvents. The ethyl chain, however, adds to the lipophilic character.
Given these features, it is anticipated that 1,5-Difluoro-3-ethoxy-2-nitrobenzene will exhibit a nuanced solubility profile, with moderate to good solubility in a range of polar aprotic and some polar protic organic solvents. Its solubility in nonpolar solvents is expected to be lower due to the presence of the polar nitro and ethoxy groups.
Theoretical Framework: Predicting Solubility
While experimental determination is the gold standard, several theoretical models can provide initial estimates of solubility.[4][5][6][7] Quantitative Structure-Property Relationship (QSPR) models, for instance, use molecular descriptors to predict physical properties like solubility.[5][7] Another approach is the Abraham solvation parameter model, which uses a set of solute and solvent descriptors to predict partitioning and solubility.[1] These computational tools can be invaluable for pre-screening solvents and prioritizing experimental work.
The principle of "like dissolves like" provides a qualitative starting point.[1] Solvents with similar polarity and hydrogen bonding capabilities to 1,5-Difluoro-3-ethoxy-2-nitrobenzene are more likely to be effective.
Experimental Determination of Equilibrium Solubility: A Validated Protocol
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[8] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Materials and Equipment
-
1,5-Difluoro-3-ethoxy-2-nitrobenzene (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1,5-Difluoro-3-ethoxy-2-nitrobenzene to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[9]
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[8] It is advisable to perform a time-to-equilibrium study beforehand.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of 1,5-Difluoro-3-ethoxy-2-nitrobenzene of known concentrations in the respective solvents.
-
Analyze both the standard solutions and the filtered supernatant from the saturated solutions by HPLC.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of 1,5-Difluoro-3-ethoxy-2-nitrobenzene in the saturated samples by interpolating their peak areas from the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of equilibrium solubility.
Presentation and Interpretation of Solubility Data
The obtained solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.
Table 1: Hypothetical Solubility of 1,5-Difluoro-3-ethoxy-2-nitrobenzene in Various Organic Solvents at 25 °C
| Solvent | Solvent Polarity Index | Solubility (g/L) | Molar Solubility (mol/L) | Qualitative Description |
| Hexane | 0.1 | < 0.1 | < 0.0005 | Insoluble |
| Toluene | 2.4 | 5.2 | 0.025 | Sparingly Soluble |
| Dichloromethane | 3.1 | 85.6 | 0.421 | Soluble |
| Ethyl Acetate | 4.4 | 120.3 | 0.592 | Freely Soluble |
| Acetone | 5.1 | 150.8 | 0.742 | Freely Soluble |
| Ethanol | 5.2 | 45.7 | 0.225 | Soluble |
| Methanol | 6.6 | 25.1 | 0.124 | Sparingly Soluble |
Note: The values in this table are hypothetical and for illustrative purposes only. The molecular weight of 1,5-Difluoro-3-ethoxy-2-nitrobenzene is approximately 203.14 g/mol .
The relationship between solvent properties and the solubility of 1,5-Difluoro-3-ethoxy-2-nitrobenzene can be visualized to understand the underlying principles.
Caption: Logical relationships influencing the solubility of the target compound.
Safety and Handling of Halogenated Nitroaromatic Compounds
Halogenated nitroaromatic compounds require careful handling due to their potential toxicity.[2][10] It is imperative to consult the specific Safety Data Sheet (SDS) for 1,5-Difluoro-3-ethoxy-2-nitrobenzene before commencing any work.
General Safety Precautions:
-
Engineering Controls: All handling of the solid compound and its solutions should be performed in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety glasses or goggles, and a lab coat.[10]
-
Spill and Waste Management: Have a spill kit readily available. Dispose of all waste, including unused solutions and contaminated materials, in accordance with institutional and local regulations for hazardous chemical waste.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and reducing agents.
Conclusion
This guide provides a comprehensive framework for understanding and determining the solubility of 1,5-Difluoro-3-ethoxy-2-nitrobenzene in organic solvents. By combining theoretical principles with a robust experimental protocol, researchers can generate reliable solubility data that is critical for advancing drug development and other chemical research endeavors. Adherence to strict safety protocols is paramount when working with this class of compounds.
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A Comprehensive Guide to the Purity Analysis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
Abstract
This technical guide provides a comprehensive framework for the purity analysis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries. Recognizing that the purity of this starting material is paramount to the safety and efficacy of the final product, this document moves beyond standard protocols. It details the strategic selection and optimization of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The guide emphasizes a holistic approach, integrating methods for routine purity assessment, impurity identification, and stability evaluation through forced degradation studies, ensuring a robust and self-validating quality control system.
Introduction: The Criticality of Purity
1,5-Difluoro-3-ethoxy-2-nitrobenzene is a substituted nitroaromatic compound whose utility as a synthetic building block is defined by its specific functional groups: two electron-withdrawing fluorine atoms, a nitro group, and an electron-donating ethoxy group. This electronic arrangement dictates its reactivity in subsequent synthetic steps.[1] The presence of even minor impurities—such as isomers, starting materials, or degradation products—can have profound consequences, leading to unwanted side reactions, reduced yield, and the introduction of potentially genotoxic substances into the final drug product.[2] Therefore, a rigorous and scientifically sound purity analysis is not merely a quality control checkpoint but a foundational pillar of process safety and regulatory compliance.
Understanding the Impurity Landscape
An effective purity analysis begins with a theoretical assessment of potential impurities based on the synthetic route and the inherent chemical stability of the molecule.
Synthesis-Related Impurities
The common synthesis for this molecule involves the nitration of 1,3-difluoro-5-ethoxybenzene.[1] This process can lead to several classes of impurities:
-
Unreacted Starting Materials: Residual 1,3-difluoro-5-ethoxybenzene.
-
Isomeric Byproducts: Nitration at alternative positions on the benzene ring, leading to regioisomers.
-
Over/Under-nitrated Species: Introduction of additional nitro groups or incomplete nitration.[3]
-
Hydrolysis Products: The presence of water during synthesis can potentially lead to the hydrolysis of a fluorine atom to a hydroxyl group.[3]
-
Residual Solvents & Reagents: Solvents and catalysts carried over from the reaction and purification steps.
Degradation-Related Impurities
The molecule's structure, featuring a nitroaromatic system and halogen substituents, makes it susceptible to degradation under certain environmental conditions.[4][5] Forced degradation studies are essential to identify these potential degradants and develop a stability-indicating analytical method.[6] Key degradation pathways include:
-
Photoreduction: Light can induce the reduction of the nitro group.[4]
-
Hydrolysis: Under harsh acidic or basic conditions, the ethoxy group or fluorine atoms may be susceptible to hydrolysis.
-
Oxidation: The aromatic ring can be susceptible to oxidative degradation.
The following table summarizes the most probable impurities to monitor.
| Impurity Class | Potential Compounds | Origin |
| Starting Material | 1,3-Difluoro-5-ethoxybenzene | Synthesis |
| Isomers | Regioisomers of nitration | Synthesis |
| Byproducts | Di-nitrated species, Hydrolysis products | Synthesis |
| Degradants | Reduced nitro-group species | Degradation (e.g., Photolysis) |
| Residual Solvents | e.g., Toluene, Dichloromethane | Synthesis/Purification |
Integrated Analytical Workflow
A multi-faceted approach is required for a complete purity profile. No single technique is sufficient. The workflow below illustrates the synergy between chromatographic separation and spectroscopic identification.
Caption: Integrated workflow for purity analysis and impurity identification.
Chromatographic Purity Assessment
Chromatographic techniques are the cornerstone of quantitative purity analysis, offering the high resolution needed to separate the main component from closely related impurities.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with UV detection is the primary method for purity determination due to its robustness and applicability to non-volatile aromatic compounds.[7][8]
Rationale for Method Design:
-
Stationary Phase: A standard C18 column provides good hydrophobic retention for the analyte. However, a Phenyl-Hexyl stationary phase can offer enhanced selectivity through π-π interactions between the phenyl rings of the column and the nitroaromatic analyte, potentially resolving critical isomeric impurities.[9]
-
Mobile Phase: Acetonitrile is often preferred over methanol as the organic modifier due to its lower viscosity and UV cutoff. A buffered aqueous phase (e.g., using phosphate or formate for MS-compatibility) is crucial to maintain a consistent pH and ensure reproducible retention times and sharp peak shapes.[10]
-
Detection: The conjugated nitroaromatic system provides strong chromophores, making UV detection highly sensitive. A wavelength of around 240 nm is typically effective.[8]
Detailed Protocol: HPLC Purity Method
-
System Preparation:
-
Chromatograph: HPLC or UPLC system with a UV/PDA detector.
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
-
Sample and Standard Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Solution: Accurately weigh ~10 mg of 1,5-Difluoro-3-ethoxy-2-nitrobenzene reference standard into a 100 mL volumetric flask and dissolve with diluent (Concentration: ~100 µg/mL).
-
Sample Solution: Prepare the sample to be tested at the same target concentration as the standard.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| UV Wavelength | 240 nm |
| Gradient Program | 0-2 min (50% B), 2-15 min (50-95% B), 15-18 min (95% B), 18-18.1 min (95-50% B), 18.1-22 min (50% B) |
-
Analysis and Calculation:
-
Perform a blank injection (diluent) to ensure no system peaks interfere.
-
Inject the standard solution five times to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution.
-
Calculate purity using the area percent method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors for known impurities should be determined.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents from the synthesis process.[3] It can also be applied to the main analyte if it demonstrates sufficient thermal stability.
Detailed Protocol: Residual Solvent Analysis by GC-MS
-
System Preparation:
-
Chromatograph: GC system with a Mass Spectrometric (MS) detector.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Sample Preparation:
-
Diluent: Dimethyl sulfoxide (DMSO).
-
Sample Solution: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of DMSO, cap, and vortex.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Injector Temperature | 220 °C (Split mode, 10:1) |
| Oven Program | 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min) |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C |
| Acquisition Mode | Scan (m/z 35-350) |
-
Analysis:
-
Analyze the sample vial using a headspace autosampler.
-
Identify peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify against a standard containing known amounts of expected solvents.
-
Spectroscopic Characterization and Impurity Elucidation
While chromatography separates components, spectroscopy is required to definitively identify them.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for the structural elucidation of organic molecules and their impurities.[11] Its non-destructive nature and inherent quantitative capabilities (qNMR) make it an essential orthogonal technique to chromatography.[12][13]
-
¹H NMR: Provides information on the number and environment of protons. Aryl protons for this compound are expected in the 6.5-8.0 ppm region.[14] The ethoxy group will show a characteristic triplet and quartet.
-
¹³C NMR: Shows the number of unique carbon atoms. Aromatic carbons typically resonate between 120-150 ppm.[14]
-
¹⁹F NMR: This is particularly powerful for fluorinated compounds. It can quickly confirm the presence and environment of the two fluorine atoms, helping to distinguish between isomers.
-
Quantitative NMR (qNMR): By integrating the analyte signals against a certified internal standard of known purity and concentration, an absolute purity value can be determined without the need for a specific reference standard of the analyte itself.[12]
Mass Spectrometry (MS)
Coupled with LC or GC, MS provides molecular weight information and fragmentation patterns that are critical for identifying unknown impurities. The molecular ion peak confirms the mass of an impurity, and its fragmentation can reveal its structure. This is especially vital for characterizing degradants found during forced degradation studies.[15]
Stability Assessment via Forced Degradation
Forced degradation studies are a regulatory requirement and a scientific necessity to understand a molecule's intrinsic stability and to ensure the developed analytical method is "stability-indicating."[5][6] This means the method must be able to resolve the active substance from any degradation products formed under stress.
Caption: Workflow for a typical forced degradation study.
Example Forced Degradation Results Summary
| Stress Condition | Observation | Purity by HPLC (%) | Major Degradants (RT) |
| Control | No change | 99.8 | - |
| 0.1 M HCl, 60°C, 24h | No significant degradation | 99.7 | < 0.1% |
| 0.1 M NaOH, 60°C, 8h | ~5% degradation | 94.5 | 8.2 min |
| 3% H₂O₂, RT, 24h | ~2% degradation | 97.6 | 9.1 min |
| Thermal, 80°C, 72h | No significant degradation | 99.6 | < 0.1% |
| Photolytic, ICH Q1B | ~8% degradation | 91.2 | 7.5 min, 10.3 min |
Note: Data is illustrative.
The results indicate that the compound is most susceptible to photolytic and basic conditions. The analytical method successfully resolved the main peak from all formed degradants, confirming its status as stability-indicating. Further investigation using LC-MS would be required to elucidate the structures of the degradants at 7.5, 8.2, 9.1, and 10.3 minutes.
Conclusion
The purity analysis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene demands a scientifically rigorous, multi-technique approach. A validated, stability-indicating HPLC method serves as the primary tool for quantitative assessment, while orthogonal methods like GC-MS and NMR are indispensable for analyzing volatile impurities and providing unequivocal structural confirmation. By integrating these techniques within a logical workflow and understanding potential impurities from both synthesis and degradation, researchers and drug development professionals can ensure the quality, safety, and consistency of this critical chemical intermediate, thereby building a solid foundation for the development of advanced materials and therapeutics.
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An In-depth Technical Guide to 1-Ethoxy-3,5-difluoro-2-nitrobenzene: A Key Building Block for Advanced Chemical Synthesis
For Immediate Release
This technical guide offers a comprehensive overview of 1-ethoxy-3,5-difluoro-2-nitrobenzene, a fluorinated aromatic compound with significant potential as a versatile building block in medicinal chemistry, agrochemicals, and materials science. This document details its chemical identity, physicochemical properties, plausible synthetic routes, and key chemical transformations, providing researchers, scientists, and drug development professionals with the foundational knowledge to leverage this molecule in their research endeavors.
Chemical Identity and Nomenclature
The precise identification of a chemical entity is paramount for scientific communication and reproducibility. The compound in focus is a substituted benzene ring bearing one ethoxy, two fluoro, and one nitro group.
IUPAC Name: 1-Ethoxy-3,5-difluoro-2-nitrobenzene
Synonyms:
-
3,5-Difluoro-2-nitrophenetole
-
Benzene, 1-ethoxy-3,5-difluoro-2-nitro-
The IUPAC name is determined by assigning locants to the substituents to achieve the lowest possible numbering scheme. In cases of a tie, alphabetical priority is given to the substituents. For this molecule, the locants {1, 2, 3, 5} represent the lowest possible set. Alphabetical order of the substituents is ethoxy, fluoro, and nitro. To break the tie in numbering, the substituent cited first, 'ethoxy', is assigned the lowest possible locant, which is 1.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₈H₇F₂NO₃ | - |
| Molecular Weight | 203.14 g/mol | - |
| Appearance | Likely a pale yellow liquid or low-melting solid | Based on similar fluoronitroaromatic compounds[1] |
| Boiling Point | Estimated >200 °C | Extrapolated from related structures[1] |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMF, DMSO) and insoluble in water. | General properties of substituted nitrobenzenes |
| XLogP3 | ~2.5 | Computational prediction based on structure |
Synthesis and Experimental Protocols
The synthesis of 1-ethoxy-3,5-difluoro-2-nitrobenzene can be approached through two primary retrosynthetic pathways: electrophilic nitration of a pre-functionalized benzene ring or nucleophilic substitution to introduce the ethoxy group.
Pathway A: Electrophilic Nitration of 1-Ethoxy-3,5-difluorobenzene
This approach involves the introduction of the nitro group onto the 1-ethoxy-3,5-difluorobenzene precursor. The ethoxy group is an ortho-, para-director; however, the position between the two fluorine atoms is sterically hindered. The most likely position for nitration is ortho to the ethoxy group.
Materials:
-
1-Ethoxy-3,5-difluorobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask cooled in an ice-water bath, slowly add concentrated sulfuric acid to a solution of 1-ethoxy-3,5-difluorobenzene in dichloromethane.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid to a separate portion of concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Pathway B: Williamson Ether Synthesis from 3,5-Difluoro-2-nitrophenol
This route involves the etherification of 3,5-difluoro-2-nitrophenol with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. This is a classic Williamson ether synthesis. A method for the synthesis of the precursor, 3,5-difluoro-2-nitrophenol, has been reported and involves the nucleophilic substitution of a fluorine atom in 1,3,5-trifluoro-2-nitrobenzene with hydroxide.[2]
Materials:
-
3,5-Difluoro-2-nitrophenol[2]
-
Ethyl Iodide (or Diethyl Sulfate)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3,5-difluoro-2-nitrophenol in DMF or acetone, add potassium carbonate.
-
Add ethyl iodide to the suspension and heat the reaction mixture to a moderate temperature (e.g., 60-80 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by column chromatography.
Chemical Reactivity and Synthetic Utility
The chemical behavior of 1-ethoxy-3,5-difluoro-2-nitrobenzene is primarily dictated by the interplay of its functional groups. This makes it a valuable intermediate for accessing a diverse range of more complex molecules.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group significantly activates the benzene ring towards nucleophilic attack. This effect is most pronounced at the ortho and para positions relative to the nitro group. Consequently, the fluorine atoms in 1-ethoxy-3,5-difluoro-2-nitrobenzene are susceptible to displacement by various nucleophiles. The rate of substitution is generally faster for fluorine compared to other halogens in SNAr reactions.[3] This reactivity allows for the introduction of a wide array of functionalities, including amines, alcohols, and thiols.[4][5][6]
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group, providing a gateway to a vast array of subsequent chemical transformations.[7] This conversion is a cornerstone of synthetic chemistry, as the resulting aniline is a key precursor for the synthesis of amides, sulfonamides, and for participation in various coupling reactions.
Common Reduction Methods:
-
Catalytic Hydrogenation: Using catalysts such as Palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source.[8][9]
-
Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).[9][10]
The reduction of the nitro group transforms the electron-withdrawing nature of the substituent to the electron-donating amino group, fundamentally altering the reactivity of the aromatic ring.
Applications in Research and Development
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[11][12][13] The difluoro-ethoxy-nitrobenzene scaffold of the title compound presents a valuable starting point for the synthesis of novel bioactive molecules.
Derivatives of this compound could be investigated for a range of therapeutic targets. For instance, substituted anilines derived from this scaffold are common in the development of kinase inhibitors for oncology.[1] The presence of both fluorine and an ethoxy group can fine-tune the molecule's properties to optimize its pharmacokinetic and pharmacodynamic profile.
In materials science, fluorinated aromatic compounds are utilized in the synthesis of polymers with enhanced thermal stability and specific electronic properties.[1]
Conclusion
1-Ethoxy-3,5-difluoro-2-nitrobenzene is a promising chemical intermediate with significant potential for the synthesis of complex and valuable molecules. Its rich reactivity, stemming from the presence of activatable fluorine atoms and a reducible nitro group, makes it an attractive building block for researchers in drug discovery, agrochemical development, and materials science. This guide provides a solid foundation for understanding and utilizing this compound in advanced synthetic applications.
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- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective SNAr Functionalization of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
[1]
Executive Summary & Mechanistic Insight
The substrate 1,5-Difluoro-3-ethoxy-2-nitrobenzene represents a highly functionalized "sandwiched" nitroaromatic scaffold.[1] Its reactivity is defined by the competition between two electrophilic sites: the fluorine atom at C1 (ortho to nitro) and the fluorine atom at C5 (para to nitro).
Unlike simple difluoronitrobenzenes, the presence of the C3-ethoxy group exerts a profound steric and electronic influence. This guide provides the protocols to control this reactivity, prioritizing the kinetically favored para-substitution while outlining methods to force ortho-substitution.
Mechanistic Analysis: The "Sandwich" Effect
The nitro group at C2 is flanked by a fluorine (C1) and an ethoxy group (C3).
-
Steric Inhibition of Resonance: The steric bulk of the ortho-ethoxy group forces the nitro group to rotate slightly out of the aromatic plane.[1] This reduces the resonance stabilization available for the transition state at the sterically crowded C1 position.
-
Regioselectivity (C5 vs. C1):
-
C5 (para): Highly favored.[1] It is sterically accessible and benefits from the inductive electron-withdrawing power of the nitro group.
-
C1 (ortho): Disfavored. Nucleophilic attack here must overcome significant steric repulsion from the adjacent nitro group and the buttressing effect of the C3-ethoxy group.
-
Figure 1: Reaction pathway illustrating the kinetic preference for C5 (para) substitution due to steric hindrance at C1.
Experimental Protocols
Protocol A: Regioselective C5-Substitution (General Amination)
Objective: Selective displacement of the para-fluorine (C5) using a secondary amine (e.g., Morpholine, Piperidine, N-Boc-piperazine).
Materials:
-
Substrate: 1,5-Difluoro-3-ethoxy-2-nitrobenzene (1.0 equiv)[1]
-
Nucleophile: Morpholine (1.1 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (1.2 equiv) -
Solvent: Acetonitrile (MeCN) [Anhydrous]
-
Temperature: 0°C to Room Temperature (RT)
Step-by-Step Methodology:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,5-Difluoro-3-ethoxy-2-nitrobenzene (1.0 mmol) in anhydrous MeCN (5 mL, 0.2 M concentration).
-
Base Addition: Add DIPEA (1.2 mmol) to the stirring solution.
-
Nucleophile Addition: Cool the reaction mixture to 0°C using an ice bath. Add Morpholine (1.1 mmol) dropwise over 5 minutes.[1]
-
Note: Cooling is critical to prevent exotherms that could promote minor ortho attack or bis-substitution.[1]
-
-
Reaction: Allow the mixture to warm to RT naturally. Stir for 2–4 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]
-
Target Mass: [M+H]+ = M(substrate) - 19(F) + 86(Morpholine).[1]
-
-
Workup:
-
Purification: The crude material is typically >90% pure.[1] If necessary, purify via silica gel flash chromatography (Gradient: 0–30% EtOAc in Hexanes).[1]
Expected Yield: 85–95% Regioselectivity: >20:1 (C5:C1)[1]
Protocol B: Forcing C1-Substitution (Ortho-Attack)
Objective: Targeting the sterically hindered C1 position.[1] This is challenging and typically requires the C5 position to be blocked or less reactive, but if C1 functionalization is required on this specific substrate, harsher conditions are needed. Note: Significant bis-substitution (C1 & C5) is a risk here.
Materials:
-
Substrate: 1,5-Difluoro-3-ethoxy-2-nitrobenzene (1.0 equiv)[1]
-
Nucleophile: Primary amine or sterically small nucleophile (2.5 equiv)
-
Solvent: DMSO (Dimethyl sulfoxide)
-
Temperature: 80–100°C
Methodology:
-
Dissolve substrate in DMSO (0.5 M).[1]
-
Add excess nucleophile (2.5 equiv).[1]
-
Heat to 100°C for 12 hours.
-
Outcome: This will likely result in bis-substitution (replacement of both fluorines).[1] Isolating the mono-C1 product is difficult due to the higher reactivity of C5.[1]
-
Alternative Strategy: If C1 substitution is strictly required, start with a different scaffold (e.g., 2,3-difluoro-6-nitrophenol derivatives) where the para position is blocked or deactivated.[1]
Protocol C: Etherification (Alkoxylation)
Objective: Introduction of an alkoxy group at C5 using an alcohol.[1]
Materials:
-
Substrate: 1.0 equiv
-
Alcohol: Benzyl alcohol (1.2 equiv)
-
Base:
(2.0 equiv) or NaH (1.1 equiv for unreactive alcohols) -
Solvent: DMF (Dimethylformamide)
Methodology:
-
Activation: If using NaH: Suspend NaH (60% dispersion) in dry DMF at 0°C. Add Benzyl alcohol dropwise and stir for 15 min to generate the alkoxide.
-
Addition: Add the substrate solution (in DMF) to the alkoxide mixture at 0°C.
-
Reaction: Stir at RT for 1–3 hours.
-
Quench: Carefully quench with saturated
solution. -
Workup: Extract with
, wash extensively with water to remove DMF.[1]
Analytical Data & Troubleshooting
Data Summary Table
| Parameter | C5-Substitution (Para) | C1-Substitution (Ortho) |
| Reactivity | High (Fast at RT) | Low (Slow, requires heat) |
| 19F NMR Signal | Remaining F at C1 shifts slightly; C5-F signal disappears.[1] | Remaining F at C5 shifts; C1-F signal disappears.[1] |
| Coupling Constant | Remaining F is ortho to NO2.[1] | Remaining F is para to NO2.[1] |
| Major Byproduct | Bis-substituted product (if excess Nu used) | Unreacted starting material |
Troubleshooting Workflow
Figure 2: Decision tree for optimizing reaction conditions based on conversion and byproduct profile.
References
-
Mechanism of SNAr: Bunnett, J. F.; Zahler, R. E.[1] "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Cyclic Amines." Chem. Rev.[1][2]1951 , 49, 273.[1] Link
-
Regioselectivity in Fluoronitrobenzenes: Oerkenyi, R.; Greiner, I. "Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene."[1] Res. Gate (Preprint), 2017 .[1][3] Link
-
Ortho vs Para Selectivity: Algera, R. F., et al. "Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification."[1][4] J. Am. Chem. Soc.[1][4]2024 , 146,[5] 40. Link[1]
-
Solvent Effects: Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[1][2] Org.[1][2][6][7] Process Res. Dev.2021 , 25, 249.[1] Link
Sources
- 1. 2-ethoxy-1,3-difluoro-4-nitrobenzene | 1803828-86-5 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. quora.com [quora.com]
- 4. Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification with Chloromagnesium Alkoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. 1,5-Difluoro-3-methoxy-2-nitrobenzene Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
Application Notes and Protocols for the Reduction of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 3,5-Difluoro-2-ethoxyaniline
The selective reduction of the nitro group in 1,5-Difluoro-3-ethoxy-2-nitrobenzene is a critical transformation in synthetic organic chemistry, yielding the highly valuable intermediate, 3,5-Difluoro-2-ethoxyaniline. This aniline derivative serves as a key building block in the synthesis of a wide array of functional molecules, including pharmaceuticals, agrochemicals, and materials with novel electronic properties. The presence of the difluoro and ethoxy functionalities on the aromatic ring imparts unique electronic and lipophilic characteristics to the target molecule, making it a desirable scaffold in drug discovery programs.
The primary challenge in this transformation lies in achieving high chemoselectivity, ensuring the nitro group is reduced without affecting the fluoro and ethoxy substituents. This guide provides a comprehensive overview of robust and scalable methods for this reduction, detailing the underlying chemical principles and offering step-by-step protocols to ensure reproducible and high-yielding results.
Choosing the Right Path: A Comparative Analysis of Reduction Methodologies
Several methods are available for the reduction of aromatic nitro compounds.[1] The choice of the most suitable method for 1,5-Difluoro-3-ethoxy-2-nitrobenzene depends on factors such as available equipment, scale of the reaction, and desired purity of the final product. Below is a comparative analysis of the most relevant techniques.
| Method | Reducing Agent/Catalyst | Advantages | Disadvantages | Chemoselectivity |
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, Raney Ni | High yields, clean reaction, scalable.[2] | Requires specialized high-pressure equipment, potential for dehalogenation, catalyst can be pyrophoric.[3][4] | Good, but risk of hydrodefluorination with some catalysts (e.g., Pd/C under harsh conditions). Raney Nickel is often preferred for halogenated substrates.[2] |
| Transfer Hydrogenation | Ammonium formate, Pd/C or Pt/C | Avoids the use of high-pressure hydrogen gas, generally good yields, excellent functional group tolerance.[5][6] | Can require longer reaction times, potential for side reactions depending on the substrate. | Excellent, often preserves halogen substituents.[5][7] |
| Metal-Mediated Reduction (Fe) | Fe powder, acid (e.g., AcOH, HCl) | Inexpensive, mild conditions, high tolerance for other reducible groups.[8][9][10] | Stoichiometric amounts of metal are required, leading to significant waste, workup can be tedious. | Excellent, highly chemoselective for the nitro group in the presence of halogens and esters.[8][10] |
| Metal-Mediated Reduction (SnCl₂) | SnCl₂·2H₂O, acid (e.g., HCl) | Mild conditions, effective for many substrates.[2][11] | Generates tin-based waste which can be toxic, workup can be complicated by the formation of tin oxides.[11] | Good, generally preserves halogens.[11] |
For the reduction of 1,5-Difluoro-3-ethoxy-2-nitrobenzene, Catalytic Transfer Hydrogenation and Iron-mediated Reduction are highly recommended due to their excellent chemoselectivity, which minimizes the risk of defluorination. Catalytic hydrogenation with Raney Nickel is also a strong candidate if the necessary high-pressure equipment is available.
Visualizing the Transformation: Reaction Workflow
Caption: General workflow for the reduction of 1,5-Difluoro-3-ethoxy-2-nitrobenzene.
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation using Ammonium Formate
This method is highly effective and avoids the need for specialized high-pressure hydrogenation equipment.[5][6]
Materials and Reagents:
-
1,5-Difluoro-3-ethoxy-2-nitrobenzene
-
Ammonium formate (HCOONH₄)
-
10% Palladium on carbon (Pd/C, 50% wet)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-Difluoro-3-ethoxy-2-nitrobenzene (1.0 eq).
-
Solvent and Reagents: Add methanol to dissolve the starting material (approximately 10-20 mL per gram of substrate). To this solution, add ammonium formate (3.0-5.0 eq).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol% Pd) to the reaction mixture. Caution: Palladium on carbon can be pyrophoric; handle with care and preferably under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Reaction: Heat the mixture to reflux (approximately 65 °C for methanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol or ethyl acetate to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
To the residue, add deionized water and extract with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the dried organic phase under reduced pressure to yield the crude product.
-
If necessary, purify the crude 3,5-Difluoro-2-ethoxyaniline by flash column chromatography on silica gel.[12]
-
Protocol 2: Iron-Mediated Reduction in Acetic Acid
This classical method is cost-effective and highly chemoselective.[8][9]
Materials and Reagents:
-
1,5-Difluoro-3-ethoxy-2-nitrobenzene
-
Iron powder (Fe, <100 mesh)
-
Glacial acetic acid (AcOH)
-
Ethanol (EtOH) or Methanol (MeOH)
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a magnetic stir bar and a reflux condenser, suspend 1,5-Difluoro-3-ethoxy-2-nitrobenzene (1.0 eq) in a mixture of ethanol or methanol and glacial acetic acid (e.g., a 4:1 mixture).
-
Reagent Addition: Add iron powder (3.0-5.0 eq) portion-wise to the stirred suspension. The reaction is exothermic.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS. The reaction is typically complete in 1-4 hours.
-
Workup:
-
Cool the reaction to room temperature and filter off the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with ethyl acetate and carefully neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify by flash column chromatography or distillation if required.
-
Safety Considerations
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air.[13] All hydrogenation reactions should be conducted in a well-ventilated fume hood, and the equipment must be properly grounded.[3] Catalysts such as Palladium on carbon and Raney Nickel can be pyrophoric, especially after use, and should be handled with extreme care, preferably kept wet with a solvent.[4]
-
Metal-Mediated Reductions: The reactions can be exothermic, especially during the initial addition of the metal. Ensure adequate cooling is available. The workup involves handling acidic and basic solutions; appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat must be worn.
-
General Precautions: Always conduct a thorough risk assessment before starting any chemical reaction. Consult the Safety Data Sheets (SDS) for all reagents used.
Mechanism Visualization: Electron Transfer in Iron Reduction
Sources
- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 4. chem.uci.edu [chem.uci.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 10. Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D5MR00055F [pubs.rsc.org]
- 11. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 12. biotage.com [biotage.com]
- 13. mt.com [mt.com]
1,5-Difluoro-3-ethoxy-2-nitrobenzene as a building block in medicinal chemistry
Application Note: 1,5-Difluoro-3-ethoxy-2-nitrobenzene as a Building Block in Medicinal Chemistry
Executive Summary
1,5-Difluoro-3-ethoxy-2-nitrobenzene (CAS: 1807178-03-5; also known as 1-ethoxy-3,5-difluoro-2-nitrobenzene or 2,6-difluoro-4-ethoxynitrobenzene) is a high-value electrophilic scaffold used to synthesize polysubstituted anilines and heterocycles. Its structural uniqueness lies in the asymmetric activation of two fluorine atoms by a central nitro group, modulated by an electron-donating ethoxy substituent.
This guide details the regioselective functionalization of this scaffold. By exploiting the electronic differentiation between the para-fluorine (C5) and ortho-fluorine (C1), researchers can sequentially install diverse nucleophiles, creating complex pharmacophores commonly found in kinase inhibitors (e.g., EGFR, MEK) and antiviral agents.
Chemical Profile & Reactivity Map
Understanding the electronic landscape of this molecule is prerequisite to successful synthesis. The nitro group at C2 strongly activates the ring for Nucleophilic Aromatic Substitution (
-
Site A (C5-Fluorine): Positioned para to the nitro group. This is the primary electrophilic site . The negative charge in the Meisenheimer intermediate is most effectively stabilized by resonance with the nitro group.
-
Site B (C1-Fluorine): Positioned ortho to the nitro group. While activated, it is less reactive than the para-position due to steric crowding from the adjacent nitro and ethoxy groups, and the lack of direct para-resonance stabilization relative to the nucleophile's attack vector in some transition states.
-
Site C (C3-Ethoxy): Acts as an electron-donating group (EDG) via resonance. This slightly deactivates the ring compared to 2,4,6-trifluoronitrobenzene but provides a stable handle for solubility and hydrophobic binding interactions.
Visualizing the Reactivity
Figure 1: Reactivity profile showing the hierarchy of functionalization sites.
Synthetic Protocols
Protocol A: Regioselective C5-Amination ( )
Objective: To selectively displace the C5-fluorine with a primary or secondary amine without disturbing the C1-fluorine.
Mechanism: The reaction proceeds via an addition-elimination mechanism. The para-F is displaced ~10-50x faster than the ortho-F depending on the nucleophile.
Materials:
-
Substrate: 1,5-Difluoro-3-ethoxy-2-nitrobenzene (1.0 equiv)
-
Nucleophile: Amine (
or ) (1.05 equiv) -
Base:
-Diisopropylethylamine (DIPEA) (1.2 equiv) or (1.5 equiv) -
Solvent: Anhydrous THF (for high solubility) or Acetonitrile (MeCN). Avoid DMF if workup is difficult, though DMF promotes faster rates.
Step-by-Step Procedure:
-
Preparation: Dissolve 1,5-difluoro-3-ethoxy-2-nitrobenzene (1.0 mmol) in anhydrous THF (5 mL) in a round-bottom flask.
-
Cooling: Cool the solution to
using an ice bath. Critical: Low temperature maximizes regioselectivity. -
Addition: Add DIPEA (1.2 mmol) followed by the slow, dropwise addition of the amine (1.05 mmol) dissolved in THF (1 mL).
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS.-
Target Mass:
. -
By-product: Bis-substituted product (mass
) indicates temperature was too high or excess amine was used.
-
-
Workup: Dilute with EtOAc (20 mL) and wash with 0.5M HCl (to remove unreacted amine/DIPEA), water, and brine.
-
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc).
Key Insight: If the amine is sterically hindered (e.g., tert-butylamine), heating to
Protocol B: Chemoselective Nitro Reduction
Objective: To reduce the nitro group to an aniline without defluorinating the remaining C1-fluorine.
Challenge: Catalytic hydrogenation (
Recommended Method: Iron-Ammonium Chloride Reduction (Bechamp Conditions)
Materials:
-
Substrate: C5-substituted nitrobenzene intermediate (from Protocol A).
-
Reagent: Iron powder (Fe, 5.0 equiv, <325 mesh).
-
Electrolyte: Ammonium chloride (
, 5.0 equiv). -
Solvent: Ethanol/Water (4:1 ratio).
Step-by-Step Procedure:
-
Setup: Suspend the nitro substrate (1.0 mmol) in EtOH (10 mL) and Water (2.5 mL).
-
Activation: Add
(5.0 mmol) and Iron powder (5.0 mmol). -
Reflux: Heat the mixture to
with vigorous stirring for 2-4 hours.-
Visual Cue: The reaction will turn from yellow/orange to a rusty brown/black slurry.
-
-
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove iron oxides. Wash the pad with warm MeOH or EtOAc.
-
Isolation: Concentrate the filtrate. Partition between saturated
and EtOAc. The organic layer contains the pure aniline.
Alternative: For large scale, Sodium Dithionite (
Protocol C: Sequential Library Generation (Workflow)
This workflow illustrates how to use the scaffold to generate a library of 5-amino-3-ethoxy-2-fluoroanilines.
Figure 2: Sequential functionalization workflow for library synthesis.
Case Studies & Applications
1. Kinase Inhibitor Scaffolds:
The 3-ethoxy-5-fluoroaniline motif is a bioisostere for 3,5-dimethoxyaniline, commonly found in FGFR (Fibroblast Growth Factor Receptor) inhibitors. The fluorine atom provides metabolic stability (blocking P450 oxidation sites) and increases lipophilicity (
-
Application: Use Protocol A to attach a solubilizing tail (e.g., N-methylpiperazine), then Protocol B to reveal the aniline for coupling to a kinase hinge-binding heterocycle (e.g., quinazoline or pyrimidine).
2. Bicyclic Heterocycle Synthesis:
If the nucleophile used in Protocol A is an amino-alcohol (e.g., ethanolamine), the resulting intermediate can undergo an intramolecular
Safety & Handling
-
Energetic Hazard: Nitrobenzenes are potentially explosive, especially when dry or subjected to high heat. Always assess the DSC (Differential Scanning Calorimetry) profile before scaling up >10g.
-
Skin Sensitization: Fluorinated nitrobenzenes are potent skin sensitizers and irritants. Double-gloving (Nitrile) and working in a fume hood are mandatory.
-
Waste Disposal: Aqueous waste from the Iron reduction (Protocol B) contains heavy metals. Dispose of as hazardous heavy metal waste.
References
-
ChemicalBook. 1-Ethoxy-3,5-difluoro-2-nitrobenzene Product Properties (CAS 1807178-03-5).[1] Retrieved from
-
National Center for Biotechnology Information. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC11278385. Retrieved from
-
Chemistry Steps. Nucleophilic Aromatic Substitution (S_NAr) – The Mechanism. Retrieved from
-
BenchChem. 1,3-Difluoro-5-ethoxy-2-nitrobenzene (Isomer Analysis). Retrieved from
Sources
Application Notes and Protocols: The Strategic Use of 1,5-Difluoro-3-ethoxy-2-nitrobenzene in Agrochemical Synthesis
Introduction: The Significance of Fluorinated Nitroaromatics in Modern Agrochemicals
The strategic incorporation of fluorine atoms into bioactive molecules has become a cornerstone of modern agrochemical design. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients.[1][2] 1,5-Difluoro-3-ethoxy-2-nitrobenzene emerges as a highly valuable and versatile building block in this context. Its trifunctionalized aromatic ring, featuring two activatable fluorine atoms, an ethoxy group, and a nitro group, offers a rich platform for diverse chemical transformations, enabling the synthesis of complex and potent agrochemicals.
The electron-withdrawing nature of the two fluorine atoms and the nitro group activates the benzene ring for nucleophilic aromatic substitution, making the displacement of the fluorine atoms by various nucleophiles a key synthetic strategy.[3][4][5] Furthermore, the nitro group can be readily reduced to an amine, which then serves as a handle for a wide array of subsequent chemical modifications. This multi-faceted reactivity allows for the systematic exploration of chemical space and the fine-tuning of a molecule's biological activity. These application notes provide a detailed guide for researchers and scientists on leveraging the unique chemical properties of 1,5-Difluoro-3-ethoxy-2-nitrobenzene in the synthesis of novel herbicides and fungicides.
Application I: Synthesis of Novel Phenylpyrimidine Ether Herbicides
Phenylpyrimidine ethers are a well-established class of herbicides that often exhibit potent activity against a range of weeds. The strategic substitution on the phenyl ring is crucial for their biological activity. Here, we describe a synthetic route to a novel phenylpyrimidine ether herbicide candidate starting from 1,5-Difluoro-3-ethoxy-2-nitrobenzene.
Scientific Rationale
The core of this synthetic strategy lies in a nucleophilic aromatic substitution reaction, where one of the fluorine atoms of 1,5-Difluoro-3-ethoxy-2-nitrobenzene is displaced by a pyrimidine alkoxide. The presence of the nitro group ortho to one of the fluorine atoms and para to the other strongly activates both positions for nucleophilic attack. The choice of which fluorine is displaced can often be controlled by the reaction conditions and the nature of the nucleophile. Subsequent reduction of the nitro group to an amine provides a reactive site for the introduction of a side chain, which is often critical for herbicidal activity.
Experimental Protocol: Synthesis of a Phenylpyrimidine Ether Herbicide Candidate
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of 4-hydroxy-2,6-dimethylpyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂).
-
Stir the mixture at room temperature for 30 minutes or until the evolution of hydrogen gas ceases.
-
Add a solution of 1,5-Difluoro-3-ethoxy-2-nitrobenzene (1.0 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-((5-fluoro-3-ethoxy-2-nitrophenyl)oxy)-2,6-dimethylpyrimidine.
Step 2: Reduction of the Nitro Group
-
Dissolve the product from Step 1 (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aniline derivative.
Step 3: Acylation of the Aniline
-
Dissolve the aniline derivative from Step 2 (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Add acetyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate to yield the final herbicide candidate.
Workflow Diagram
Caption: Synthesis of a Phenylpyrimidine Ether Herbicide.
Application II: Synthesis of Novel Isoxazoline Fungicides
Isoxazoline-containing compounds have shown promise as potent fungicides.[6][7] The synthesis of these heterocycles can be approached through various routes, and 1,5-Difluoro-3-ethoxy-2-nitrobenzene can serve as a valuable starting material for the preparation of novel isoxazoline-based fungicides.
Scientific Rationale
This synthetic approach first involves the reduction of the nitro group to an amine, followed by diazotization and a Sandmeyer-type reaction to introduce a different functional group, such as a bromine atom. This bromo-intermediate is then a versatile substrate for cross-coupling reactions to construct the core structure of the target fungicide. The isoxazoline ring can be formed through a 1,3-dipolar cycloaddition reaction.
Experimental Protocol: Synthesis of a Phenylisoxazoline Fungicide Candidate
Step 1: Reduction of the Nitro Group
-
In a round-bottom flask, dissolve 1,5-Difluoro-3-ethoxy-2-nitrobenzene (1.0 eq) in a mixture of ethanol and water (3:1).
-
Add iron powder (5.0 eq) and a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux for 3-5 hours, monitoring by TLC.
-
Upon completion, filter the hot reaction mixture through a pad of celite and wash the celite with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2,4-difluoro-6-ethoxyaniline.
Step 2: Diazotization and Bromination (Sandmeyer Reaction)
-
Dissolve the aniline from Step 1 (1.0 eq) in a mixture of hydrobromic acid (48%) and water at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).
-
Slowly add the diazonium salt solution to the copper(I) bromide solution at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate to yield 1-bromo-2,4-difluoro-6-ethoxybenzene.
Step 3: Sonogashira Coupling
-
To a solution of 1-bromo-2,4-difluoro-6-ethoxybenzene (1.0 eq) and propargyl alcohol (1.2 eq) in a mixture of toluene and triethylamine (2:1), add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Heat the reaction to 70 °C for 8-12 hours.
-
Cool the reaction, filter through celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to give the coupled product.
Step 4: Isoxazoline Formation
-
To a solution of the alkyne from Step 3 (1.0 eq) in DCM, add N-chlorosuccinimide (1.1 eq).
-
Stir at room temperature for 1 hour to form the corresponding hydroxamoyl chloride in situ.
-
Add a solution of styrene (1.2 eq) and triethylamine (1.5 eq) in DCM.
-
Stir at room temperature for 24 hours.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the final isoxazoline fungicide candidate.
Logical Relationship Diagram
Caption: Synthesis of a Phenylisoxazoline Fungicide.
Data Summary
The following table summarizes the key intermediates and final products with their expected analytical data.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (ppm) |
| 4-((5-Fluoro-3-ethoxy-2-nitrophenyl)oxy)-2,6-dimethylpyrimidine | C₁₄H₁₂FN₃O₄ | 321.26 | δ 7.0-7.5 (m, 2H, Ar-H), 6.5 (s, 1H, pyrimidine-H), 4.2 (q, 2H, OCH₂), 2.5 (s, 6H, 2xCH₃), 1.5 (t, 3H, CH₃) |
| N-(3-Ethoxy-5-fluoro-2-((2,6-dimethylpyrimidin-4-yl)oxy)phenyl)acetamide | C₁₆H₁₈FN₃O₃ | 335.33 | δ 8.5 (s, 1H, NH), 7.0-7.5 (m, 2H, Ar-H), 6.5 (s, 1H, pyrimidine-H), 4.1 (q, 2H, OCH₂), 2.5 (s, 6H, 2xCH₃), 2.2 (s, 3H, COCH₃), 1.4 (t, 3H, CH₃) |
| 1-Bromo-2,4-difluoro-6-ethoxybenzene | C₈H₇BrF₂O | 237.04 | δ 6.8-7.2 (m, 2H, Ar-H), 4.1 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) |
| Phenylisoxazoline Fungicide Candidate | C₁₉H₁₆F₂NO₂ | 344.33 | δ 7.2-7.8 (m, 7H, Ar-H), 5.5 (dd, 1H, isoxazoline-H), 4.8 (s, 2H, OCH₂), 4.1 (q, 2H, OCH₂), 3.2-3.8 (m, 2H, isoxazoline-CH₂), 1.4 (t, 3H, CH₃) |
Conclusion
1,5-Difluoro-3-ethoxy-2-nitrobenzene is a promising and versatile building block for the synthesis of novel agrochemicals. Its unique substitution pattern allows for selective functionalization through nucleophilic aromatic substitution and modifications of the nitro group. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to explore the potential of this compound in the development of next-generation herbicides and fungicides. The inherent flexibility in the synthetic routes allows for the creation of diverse libraries of compounds for biological screening, accelerating the discovery of new and effective crop protection solutions.
References
-
MySkinRecipes. 1,5-Difluoro-3-Methoxy-2-Nitro-Benzene. 1
-
Benchchem. 1,3-Difluoro-5-ethoxy-2-nitrobenzene | 1803846-34-5. 3
-
Atlantis Press. Aryloxy Amide Herbicide: Flufenacet Huo Ning-bo.
-
ResearchGate. (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.
-
European Patent Office. AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES - EP 3994990 A1.
-
ResearchGate. Major Synthetic Routes for Modern Herbicide Classes and Agrochemical Characteristics.
-
NINGBO INNO PHARMCHEM. Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene.
-
ResearchGate. Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
-
Apra Innovative. Everything You Need to Know About 3,4-Difluoro Nitrobenzene.
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- 3. 1,3-Difluoro-5-ethoxy-2-nitrobenzene | 1803846-34-5 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,5-Difluoro-3-ethoxy-2-nitrobenzene as a Strategic Precursor in Heterocyclic Synthesis
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of 1,5-Difluoro-3-ethoxy-2-nitrobenzene in the synthesis of high-value heterocyclic compounds. We move beyond simple procedural outlines to explain the underlying chemical principles, the rationale behind experimental choices, and the mechanistic pathways that govern these transformations. The protocols herein are designed to be self-validating, offering a robust framework for the synthesis of key heterocyclic cores such as benzimidazoles and quinoxalinones, which are prevalent in pharmacologically active molecules.
Introduction: The Strategic Advantage of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
1,5-Difluoro-3-ethoxy-2-nitrobenzene is a uniquely functionalized aromatic building block, engineered for versatility in complex organic synthesis. Its utility stems from a precise arrangement of functional groups, each serving a distinct and controllable role in the construction of fused heterocyclic systems.
-
Activated Fluorine Atoms: The two fluorine atoms are positioned ortho and para to a potent electron-withdrawing nitro group (-NO₂). This electronic arrangement renders them highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and often regioselective introduction of nucleophiles.[1]
-
The Nitro Group as a Latent Amine: The nitro group is not merely an activating group; it is a synthetic linchpin. Following the SNAr step(s), it can be readily reduced to a primary amine (-NH₂). This newly formed amine is perfectly positioned to participate in intramolecular cyclization reactions, effectively "stitching" together the heterocyclic ring.[1][2]
-
Modulating Ethoxy Group: The ethoxy substituent provides steric and electronic modulation. It also serves as a potential handle for further derivatization, if required, although its primary role in the syntheses described here is to influence the electronic properties and solubility of the core structure.
This combination of features enables a powerful and convergent strategy: building the periphery of the target molecule via SNAr reactions and then triggering the final, ring-closing event through nitro group reduction.
Core Synthetic Strategy I: Synthesis of Substituted Benzimidazoles
The benzimidazole scaffold is a cornerstone of medicinal chemistry, found in drugs such as the proton-pump inhibitor omeprazole and the anthelmintic albendazole.[3][4] The synthesis from 1,5-difluoro-3-ethoxy-2-nitrobenzene follows a logical and efficient two-stage pathway involving SNAr followed by reductive cyclization.
Mechanistic Rationale
The synthesis proceeds in two distinct, high-yielding stages.
-
Nucleophilic Aromatic Substitution (SNAr): An aromatic or aliphatic primary amine is introduced by displacing one of the activated fluorine atoms. The fluorine at the 5-position (para to the nitro group) is generally the most electrophilic and is displaced first. The reaction requires a non-nucleophilic base (e.g., K₂CO₃, Et₃N) to act as a scavenger for the hydrofluoric acid (HF) generated in situ.
-
Reductive Cyclization: The nitro group of the SNAr product is reduced to an amine. Common reducing agents include sodium dithionite (Na₂S₂O₄), which is effective and mild, or catalytic hydrogenation (H₂/Pd-C).[2] The resulting ortho-phenylenediamine derivative is then cyclized by heating with a one-carbon electrophile, such as formic acid or an aldehyde, to forge the imidazole ring.[5]
Workflow for Benzimidazole Synthesis
Caption: Workflow for the synthesis of benzimidazoles.
Detailed Experimental Protocol: Synthesis of 6-Ethoxy-5-fluoro-1-(4-methoxyphenyl)-1H-benzo[d]imidazole
This protocol provides a representative example using o-anisidine as the nucleophile.[2]
Part A: Synthesis of 4-Ethoxy-5-fluoro-N-(4-methoxyphenyl)-2-nitroaniline (SNAr Intermediate)
-
Reagents & Setup:
-
1,5-Difluoro-3-ethoxy-2-nitrobenzene (1.0 eq)
-
o-Anisidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq, finely powdered and dried)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser under a nitrogen atmosphere.
-
-
Procedure:
-
To the flask, add 1,5-difluoro-3-ethoxy-2-nitrobenzene and anhydrous THF. Stir until fully dissolved.
-
Add o-anisidine and potassium carbonate to the solution.
-
Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 12-18 hours. Monitor reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
-
Workup & Purification:
-
Cool the mixture to room temperature and filter to remove K₂CO₃.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the title compound as a solid.
-
Part B: Reductive Cyclization to form the Benzimidazole
-
Reagents & Setup:
-
4-Ethoxy-5-fluoro-N-(4-methoxyphenyl)-2-nitroaniline (1.0 eq)
-
Sodium Dithionite (Na₂S₂O₄, 4.0-5.0 eq)
-
Ethanol/Water solvent mixture (e.g., 3:1)
-
Formic Acid (excess)
-
Round-bottom flask with a reflux condenser.
-
-
Procedure:
-
Dissolve the nitroaniline intermediate in the ethanol/water mixture and heat to 70 °C.
-
Add sodium dithionite portion-wise over 15-20 minutes. The color of the solution should change significantly. Stir for 1 hour at 70 °C.
-
Cool the reaction, extract with ethyl acetate, and concentrate the organic layers to obtain the crude triamine intermediate, which is used directly in the next step.
-
Add excess formic acid to the crude intermediate and heat to 110 °C for 1-2 hours.
-
-
Workup & Purification:
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by recrystallization or column chromatography to obtain the final benzimidazole product.
-
Core Synthetic Strategy II: Synthesis of Quinoxalinones
Quinoxalines and their derivatives are biologically important scaffolds known for a wide range of activities, including antimicrobial and anticancer properties.[6][7] The synthesis of quinoxalinones from 1,5-difluoro-3-ethoxy-2-nitrobenzene leverages a similar SNAr/reductive cyclization cascade, but utilizes amino acids or their esters as the key nucleophile.
Mechanistic Rationale
This elegant synthesis builds a complex heterocyclic core in a highly convergent manner.
-
SNAr with an Amino Acid Ester: The amino group of an amino acid ester (e.g., glycine ethyl ester) displaces one of the activated fluorines (typically at the 5-position). A base is required to neutralize the generated HF and to deprotonate the ammonium salt of the amino acid ester.
-
Intramolecular Reductive Cyclization: The nitro group is reduced to an amine using a suitable reducing agent (e.g., H₂ over Raney Nickel, Fe/HCl). The newly formed aniline nitrogen then undergoes a spontaneous or catalyzed intramolecular cyclization by attacking the ester carbonyl, eliminating ethanol and forming the stable six-membered lactam ring of the quinoxalinone.[6]
Workflow for Quinoxalinone Synthesis
Caption: Workflow for the synthesis of quinoxalinones.
Detailed Experimental Protocol: Synthesis of 7-Ethoxy-6-fluoroquinoxalin-2(1H)-one
This protocol outlines the synthesis using glycine ethyl ester as the nucleophile.
Part A: Synthesis of Ethyl 2-((5-ethoxy-4-fluoro-2-nitrophenyl)amino)acetate
-
Reagents & Setup:
-
1,5-Difluoro-3-ethoxy-2-nitrobenzene (1.0 eq)
-
Glycine ethyl ester hydrochloride (1.2 eq)
-
Triethylamine (Et₃N, 2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Round-bottom flask under a nitrogen atmosphere.
-
-
Procedure:
-
Dissolve 1,5-difluoro-3-ethoxy-2-nitrobenzene in DMF.
-
Add glycine ethyl ester hydrochloride followed by the dropwise addition of triethylamine at room temperature.
-
Heat the mixture to 80-90 °C and stir for 6-10 hours, monitoring by TLC.
-
-
Workup & Purification:
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash thoroughly with water to remove DMF, then wash with brine.
-
Dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Part B: Reductive Cyclization to form the Quinoxalinone
-
Reagents & Setup:
-
Ethyl 2-((5-ethoxy-4-fluoro-2-nitrophenyl)amino)acetate (1.0 eq)
-
Raney Nickel (catalytic amount, ~5-10% by weight)
-
Ethanol or Methanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator.
-
-
Procedure:
-
Carefully add Raney Nickel to a solution of the starting material in ethanol under an inert atmosphere.
-
Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (e.g., via a balloon) or pressurize in a Parr apparatus.
-
Stir vigorously at room temperature for 4-8 hours or until hydrogen uptake ceases.
-
-
Workup & Purification:
-
Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and the Celite pad should be kept wet with solvent and disposed of properly.
-
Concentrate the filtrate. The product often precipitates and can be collected by filtration.
-
If necessary, purify further by recrystallization from a suitable solvent like ethanol.
-
Comparative Data Summary
The choice of reagents and conditions can be adapted for various substrates. The following table summarizes typical conditions for the key transformations.
| Transformation | Nucleophile/Reagent | Base | Solvent | Temp. (°C) | Typical Yield |
| Benzimidazole Synthesis (SNAr) | Substituted Anilines | K₂CO₃ | THF, DMF | 60-100 | 70-90% |
| Benzimidazole Synthesis (Cyclization) | Formic Acid | N/A | Formic Acid | 100-110 | 85-95% |
| Quinoxalinone Synthesis (SNAr) | Amino Acid Esters | Et₃N | DMF, EtOH | 80-100 | 65-85% |
| Quinoxalinone Synthesis (Cyclization) | H₂ / Raney Ni | N/A | Ethanol | 25 | 80-95% |
Conclusion
1,5-Difluoro-3-ethoxy-2-nitrobenzene stands out as a superior starting material for constructing complex heterocyclic systems. Its predictable reactivity, governed by the principles of nucleophilic aromatic substitution and reductive cyclization, provides a reliable and high-yielding pathway to valuable benzimidazole and quinoxalinone cores. The protocols and insights provided in this guide offer a comprehensive resource for chemists to harness the full synthetic potential of this versatile building block, accelerating research and development in medicinal and materials chemistry.
References
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. [Link]
-
Plater, M. J., & Harrison, W. T. A. (2025). In search of open-framework channels: reactions of amines with 4,5-difluoro-1,2-dinitrobenzene and 1,3-difluoro-4,6-dinitrobenzene. Journal of Chemical Research, 49(3). [Link]
- Gore, V. G. et al. (2015). Synthesis of heterocyclic compounds.
-
Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A simple and efficient procedure for the synthesis of substituted benzimidazoles. Synthesis, 2007(03), 417-427. [Link]
-
Hotema, M. et al. (2013). 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells. ACS Medicinal Chemistry Letters, 4(11), 1058-1062. [Link]
-
Various Authors. (2023). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI. [Link]
-
Various Authors. (2023). Methods of Preparation of Quinoxalines. Encyclopedia.pub. [Link]
-
Hanan, E. J. et al. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2010(18), 2759-2764. [Link]
-
Mąkosza, M., & Wojciechowski, K. (2014). Synthesis of Heterocycles via Nucleophilic Substitution of Hydrogen in Nitroarenes. Heterocycles, 88(1), 75. [Link]
-
Plater, M. J. et al. (2023). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 47(5). [Link]
-
Beifuss, U. (2008). Synthesis of N-Heterocycles via Intramolecular Reductive Cyclizations of ω-Nitroalkenes. SciSpace. [Link]
-
Wang, X. et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(31), 21461-21484. [Link]
Sources
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- 2. 1,5-Disubstituted benzimidazoles that direct cardiomyocyte differentiation from mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. ijrti.org [ijrti.org]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 1,5-Difluoro-3-ethoxy-2-nitrobenzene
Introduction: Strategic Value of a Multifunctional Scaffold
In the landscape of modern drug discovery and materials science, poly-functionalized aromatic scaffolds are of paramount importance. 1,5-Difluoro-3-ethoxy-2-nitrobenzene is a substrate of significant interest, embedding several key functionalities onto a single benzene ring. The presence of fluorine atoms can enhance metabolic stability and binding affinity, while the nitro group serves as a versatile synthetic handle and a powerful electron-withdrawing group. The ethoxy substituent further modulates the electronic properties of the ring.
Palladium-catalyzed cross-coupling reactions provide a powerful toolkit for the selective functionalization of such complex molecules, enabling the precise formation of C-C, C-N, and C-S bonds under relatively mild conditions.[1][2][3] This guide offers a detailed exploration of the reactivity of 1,5-Difluoro-3-ethoxy-2-nitrobenzene in several cornerstone cross-coupling reactions, providing both mechanistic insights and field-proven laboratory protocols for researchers, scientists, and drug development professionals.
Reactivity Profile and Regioselectivity Considerations
The reactivity of 1,5-Difluoro-3-ethoxy-2-nitrobenzene in palladium-catalyzed cross-coupling is dictated by the interplay of its substituents. Understanding these influences is critical for predicting the site of reaction and optimizing conditions.
-
Activating and Directing Effects: The nitro group (-NO₂) is a potent electron-withdrawing group, which significantly decreases the electron density of the aromatic ring.[4][5][6] This electronic deficit makes the C-F bonds more susceptible to the initial, often rate-limiting, oxidative addition step in the catalytic cycle.[7][8] In nucleophilic aromatic substitution (SNAr) reactions, the nitro group strongly activates the ortho and para positions.[9][10] This principle extends to oxidative addition at a Pd(0) center, which can proceed through a related SNAr-like mechanism.[8][11]
-
Predicted Regioselectivity: The substrate possesses two C-F bonds at the C1 and C5 positions.
-
The C-F bond at the C5 position is para to the strongly activating nitro group.
-
The C-F bond at the C1 position is ortho to the nitro group.
-
Given the powerful para-directing effect of the nitro group and potential steric hindrance from the adjacent nitro and ethoxy groups at the C1 position, functionalization is predicted to occur selectively at the C5 position. The protocols outlined below are designed based on this assumption of regioselectivity.
Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids
The Suzuki-Miyaura reaction is a robust and versatile method for constructing biaryl and vinyl-aryl structures, valued for its mild conditions and broad functional group tolerance.[2][12] For an electron-deficient substrate like 1,5-Difluoro-3-ethoxy-2-nitrobenzene, this reaction is highly effective.
Mechanistic Rationale
The catalytic cycle begins with the oxidative addition of the aryl fluoride to a Pd(0) complex, a step facilitated by the electron-deficient nature of the ring.[13] This is followed by transmetalation with a boronic acid derivative (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is crucial as they promote both the oxidative addition and the reductive elimination steps, enhancing overall reaction efficiency, especially for challenging substrates like aryl fluorides.[14][15]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Illustrative Reaction Conditions
The following table summarizes representative conditions for the Suzuki-Miyaura coupling of 1,5-Difluoro-3-ethoxy-2-nitrobenzene with various arylboronic acids. Yields are illustrative and may vary based on specific substrate and reaction scale.
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 10 | 91 |
| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DME/H₂O (4:1) | 90 | 16 | 75 |
| 4 | Pyridine-3-boronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane/H₂O (5:1) | 110 | 18 | 82 |
Detailed Laboratory Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction.[16][17]
-
Reaction Setup: To a flame-dried Schlenk flask, add 1,5-Difluoro-3-ethoxy-2-nitrobenzene (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 10 mL of Toluene and 1 mL of water) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 10-18 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[18] This reaction is a cornerstone of medicinal chemistry, as the aniline moiety is a prevalent feature in a vast number of pharmaceuticals.
Mechanistic Rationale
Similar to the Suzuki coupling, the reaction is initiated by oxidative addition of the aryl fluoride to the Pd(0) center. The resulting Pd(II) complex then coordinates the amine. A strong, non-nucleophilic base (e.g., NaOtBu) is critical for deprotonating the coordinated amine to form a palladium-amido complex. The final, product-forming step is reductive elimination, which forges the C-N bond and regenerates the Pd(0) catalyst.[19][20] The development of sterically hindered, electron-rich biarylphosphine ligands by the Buchwald group was instrumental in making this reaction general and efficient.[14]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Illustrative Reaction Conditions
| Entry | Amine | Pd Precatalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 8 | 94 |
| 2 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS | Dioxane | 110 | 12 | 89 |
| 3 | Aniline | G3-XPhos (2) | - | K₃PO₄ | t-Amyl Alcohol | 110 | 16 | 85 |
| 4 | Indole | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ | Toluene | 100 | 20 | 78 |
Detailed Laboratory Protocol
-
Reaction Setup: In a glovebox, add the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to a flame-dried reaction vial or Schlenk tube equipped with a stir bar.
-
Reagent Addition: Remove the vial from the glovebox. Add 1,5-Difluoro-3-ethoxy-2-nitrobenzene (1.0 mmol, 1.0 equiv), followed by the degassed solvent (e.g., 5 mL of toluene).
-
Amine Addition: Add the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at the specified temperature (e.g., 100 °C). Stir vigorously for the required time (8-20 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL). Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with additional ethyl acetate.
-
Extraction: Wash the combined filtrate with water (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond, linking an aryl halide with a terminal alkyne.[21] This reaction is invaluable for synthesizing conjugated enynes and aryl alkynes, which are critical components in materials science and serve as versatile intermediates in organic synthesis.
Mechanistic Rationale
The classic Sonogashira reaction employs a dual catalytic system. The palladium cycle is similar to those previously described. Concurrently, a copper(I) co-catalyst activates the terminal alkyne.[21][22] The copper(I) salt reacts with the alkyne to form a copper acetylide intermediate, which is a more potent nucleophile for the transmetalation step with the Ar-Pd(II)-X complex.[22] The reaction is typically run in the presence of an amine base, which serves both to deprotonate the alkyne and to act as a solvent.[23]
Caption: Dual catalytic cycles of the Sonogashira coupling.
Illustrative Reaction Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 90 |
| 2 | 1-Octyne | Pd(OAc)₂ (2) | CuI (4) | Diisopropylamine | DMF | 70 | 8 | 86 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 80 | 10 | 92 |
| 4 | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF/DMF | 65 | 6 | 88 |
Detailed Laboratory Protocol
-
Reaction Setup: To a Schlenk flask, add 1,5-Difluoro-3-ethoxy-2-nitrobenzene (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., 10 mL of THF) and the amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir.
-
Monitoring: Monitor the reaction by TLC or GC-MS. The formation of alkyne homocoupling (Glaser coupling) byproducts may be observed.
-
Workup: Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the catalyst and salts, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate and redissolve in ethyl acetate (30 mL). Wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove copper salts, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
General Experimental Workflow
Regardless of the specific cross-coupling reaction, a standardized workflow ensures reproducibility and safety.
Caption: Standardized workflow for cross-coupling reactions.
References
- Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed.
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. ResearchGate.
- The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+. Pearson+.
- The Impact of Ligand Electronics on Palladium-Catalyzed Cross-Coupling: A Comparative Analysis. BenchChem.
- The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation. Royal Society of Chemistry.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv.
- Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
- Ligand electronic influence in Pd-catalyzed C-C coupling processes. [Source Not Available].
- Sonogashira coupling. Wikipedia.
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- 8.11: Multiple Substituents- Directing Effects. Chemistry LibreTexts.
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. MDPI.
- Heck Reaction. Alfa Chemistry.
- Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate.
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- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Publications.
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- Application Notes and Protocols: Suzuki Coupling Reactions Involving 5-Cyclopropyl-2-fluorobenzoic Acid. BenchChem.
- Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube.
- Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone. BenchChem.
- Heck Reaction. Organic Chemistry Portal.
- Buchwald–Hartwig amination. Wikipedia.
- Heck reaction. Wikipedia.
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
- Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. PubMed.
- Heck Reaction. Chemistry LibreTexts.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry.
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-5-methoxy-2,4-dinitrobenzene. BenchChem.
- Palladium-catalyzed denitrative Sonogashira-type cross-coupling of nitrobenzenes with terminal alkynes. Royal Society of Chemistry.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- The Buchwald-Hartwig Amination Reaction. YouTube.
- Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube.
- Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews.
- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC.
- Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
- Visible light-induced palladium–carbon bond weakening in catalytically relevant T-shaped complexes. PMC.
- Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Royal Society of Chemistry.
- Application Note and Experimental Protocol: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid. BenchChem.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid. BenchChem.
- Nickel-catalyzed Suzuki-Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids. PubMed.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- A comparison of the conjugation of DNTB and other dinitrobenzenes with free protein radicals and their ability to sensitize or tolerize. PubMed.
- Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. Royal Society of Chemistry.
- Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC.
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Application Note: Continuous Flow Synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene Derivatives
Introduction: The Case for Continuous Flow in the Synthesis of Fluorinated Nitroaromatics
1,5-Difluoro-3-ethoxy-2-nitrobenzene and its derivatives are valuable intermediates in the pharmaceutical and agrochemical industries, often serving as building blocks for complex bioactive molecules. The presence of both fluorine atoms and a nitro group on the benzene ring imparts unique electronic properties that can enhance biological activity and metabolic stability. However, the synthesis of such compounds, particularly through nitration, presents significant challenges in traditional batch processes. Nitration reactions are notoriously exothermic, and the use of strong acids poses safety risks, especially on a larger scale.[1]
Continuous flow chemistry offers a compelling solution to these challenges. By conducting reactions in small-volume, temperature-controlled microreactors or tubular reactors, flow chemistry provides superior heat and mass transfer, leading to enhanced safety, improved reaction control, and often higher yields and selectivity.[2][3] The reduced reaction volume at any given time significantly mitigates the risk of thermal runaway, a critical concern in nitration.[1] This application note provides a detailed protocol for the continuous flow synthesis of 1,5-difluoro-3-ethoxy-2-nitrobenzene, highlighting the practical advantages and scientific rationale of this modern synthetic approach.
Reaction Mechanism and Regioselectivity: Predicting the Nitration Outcome
The nitration of 1,3-difluoro-5-ethoxybenzene is an electrophilic aromatic substitution reaction. The regioselectivity, or the position of the incoming nitro group, is determined by the directing effects of the substituents already present on the benzene ring: the two fluorine atoms and the ethoxy group.
-
Ethoxy Group (-OEt): The ethoxy group is a strong activating group and an ortho, para-director. The oxygen atom's lone pairs can donate electron density to the aromatic ring through resonance, stabilizing the arenium ion intermediate formed during ortho and para attack.
-
Fluorine Atoms (-F): Fluorine is an electronegative atom and is considered a deactivating group due to its inductive electron-withdrawing effect. However, like other halogens, it is also an ortho, para-director because its lone pairs can participate in resonance stabilization of the arenium ion.[4]
In the case of 1,3-difluoro-5-ethoxybenzene, the ethoxy group is the most powerful activating group and will therefore have the dominant directing influence.[5] The two fluorine atoms are meta to the ethoxy group. The positions ortho to the ethoxy group are at C2 and C6, and the position para is at C4 (which is occupied by a fluorine atom). Therefore, the nitration is expected to occur predominantly at the C2 or C6 position. Due to the presence of a fluorine atom at the C1 position, steric hindrance might slightly favor substitution at the C2 position over the C6 position.
The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. This highly electrophilic species is then attacked by the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Subsequent deprotonation restores the aromaticity of the ring, yielding the final product.
Figure 1: Simplified reaction mechanism for the nitration of 1,3-difluoro-5-ethoxybenzene.
Experimental Protocol: Continuous Flow Synthesis
This protocol outlines the continuous flow synthesis of 1,5-difluoro-3-ethoxy-2-nitrobenzene. It is crucial that all operations are performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, is worn at all times.
Materials and Equipment
| Reagents and Solvents | Equipment |
| 1,3-Difluoro-5-ethoxybenzene (Starting Material) | Flow chemistry system with at least two pumps |
| Concentrated Nitric Acid (65-70%) | Microreactor or tubular reactor (e.g., PFA, SS316L) |
| Concentrated Sulfuric Acid (98%) | T-mixer or static mixer |
| Dichloromethane (DCM, ACS grade) | Back pressure regulator |
| Deionized Water | Temperature controller/circulator |
| Saturated Sodium Bicarbonate Solution | Collection vessel with stirring |
| Anhydrous Magnesium Sulfate | Standard laboratory glassware for work-up |
| Analytical instrumentation (GC-MS, NMR) |
Reagent Preparation
-
Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid (e.g., 10 mL) to concentrated sulfuric acid (e.g., 20 mL) with constant stirring. This mixture should be prepared fresh and handled with extreme care due to its corrosive nature and the exothermic reaction upon mixing.
-
Substrate Solution: Prepare a solution of 1,3-difluoro-5-ethoxybenzene in a suitable solvent like dichloromethane. The concentration should be optimized, but a starting point of 0.5 M is recommended.
Continuous Flow System Setup and Operation
Figure 2: Schematic of the continuous flow setup for nitration.
-
System Priming: Prime Pump A with the substrate solution and Pump B with the nitrating mixture. Prime Pump C with cold deionized water for in-line quenching.
-
Reaction Initiation: Set the desired temperature for the reactor. A starting temperature of 25 °C is recommended. Begin pumping the substrate solution and the nitrating mixture into the T-mixer at the desired flow rates.
-
Reaction and Quenching: The combined streams flow through the reactor coil, where the reaction takes place. The reaction stream is then mixed with the quenching solution (cold water) from Pump C in a second T-mixer.
-
Collection: The quenched reaction mixture passes through a back pressure regulator and is collected in a vessel containing a stirred biphasic mixture (e.g., dichloromethane and water).
-
Steady State and Work-up: Allow the system to reach a steady state before collecting the product. After collection, the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product can be purified by column chromatography on silica gel. The final product should be characterized by GC-MS and NMR to confirm its identity and purity.
Optimized Reaction Parameters
The following table provides a starting point for the optimization of the reaction conditions.
| Parameter | Recommended Range | Rationale |
| Temperature | 10 - 50 °C | Nitration is exothermic; lower temperatures can improve selectivity, while higher temperatures increase the reaction rate.[6] |
| Residence Time | 1 - 10 minutes | A shorter residence time minimizes the formation of byproducts.[2] |
| Substrate Conc. | 0.2 - 1.0 M | Higher concentrations increase throughput but may require more efficient cooling. |
| Molar Ratio (HNO₃:Substrate) | 1.1:1 - 2:1 | A slight excess of nitric acid ensures complete conversion of the starting material. |
| Back Pressure | 5 - 10 bar | Prevents outgassing and ensures a stable flow. |
Rationale for Experimental Choices
-
Flow Chemistry Approach: The choice of a continuous flow setup is primarily driven by safety considerations. The small reactor volume and high surface-area-to-volume ratio allow for efficient heat dissipation, preventing thermal runaway.[1][2] This is particularly important for nitration, which is a highly exothermic process.
-
Solvent Selection: Dichloromethane is chosen as the solvent for the substrate due to its inertness under the reaction conditions and its immiscibility with the aqueous quenching solution, which simplifies the work-up procedure.
-
In-line Quenching: Immediate quenching of the reaction mixture upon exiting the reactor is crucial to prevent over-nitration and the formation of undesired byproducts.[2] This is efficiently achieved in a continuous flow setup by introducing a stream of cold water.
-
Reactor Material: PFA or SS316L tubing is recommended for the reactor due to their high resistance to the corrosive nitrating mixture.[3]
Conclusion
The continuous flow synthesis of 1,5-difluoro-3-ethoxy-2-nitrobenzene offers a safe, efficient, and scalable alternative to traditional batch methods. The precise control over reaction parameters such as temperature and residence time allows for improved selectivity and higher yields, while the inherent safety features of flow chemistry mitigate the risks associated with exothermic nitration reactions. This application note provides a robust starting point for researchers and drug development professionals to implement this modern synthetic methodology for the preparation of valuable fluorinated nitroaromatic intermediates.
References
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journal of Organic Chemistry. [Link]
-
Continuous Flow Nitrification-Microflu Microfluidics Technology (Changzhou) Co., Ltd. [Link]
-
Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield. RSC Publishing. [Link]
-
Schematic of Flow Reactor for 1 st Stage Nitration. ResearchGate. [Link]
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. PMC. [Link]
-
FlowSyn™ Application Note 22: Flow Nitration. Asynt. [Link]
-
A Continuous Flow Process for Preparation of Organic Nitrate Esters. IITBombay - IRCC. [Link]
-
Design and scale-up of continuous di-nitration reaction using pinched tube flow reactor. CSIR-NCL Library, Pune. [Link]
-
Nitration and flow chemistry. [Link]
-
Electrophilic Aromatic Substitution AR5. Directing Effects. [Link]
-
Kinetics study of heterogeneously continuous-flow nitration of trifluoromethoxybenzene Electronic Supplementary Material (ESI) f. [Link]
-
Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors. ePrints Soton - University of Southampton. [Link]
-
Kinetics study of heterogeneous continuous-flow nitration of trifluoromethoxybenzene. Request PDF. [Link]
-
EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]
-
Orientation in disubstituted benzenes. [Link]
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Application Notes and Protocols: 1,5-Difluoro-3-ethoxy-2-nitrobenzene in the Development of Novel High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide details the application of 1,5-Difluoro-3-ethoxy-2-nitrobenzene as a key monomer in the synthesis of novel poly(aryl ether)s. The unique trifunctional nature of this building block, featuring two activated fluorine leaving groups for nucleophilic aromatic substitution (SNAr) and a nitro group for post-polymerization modification, offers a strategic pathway to advanced materials with tailored properties. We provide a comprehensive, field-proven protocol for the synthesis of a novel poly(aryl ether) co-polymer via step-growth polycondensation, followed by a protocol for the chemical reduction of the pendant nitro groups to amines. These transformations allow for significant tuning of the polymer's solubility, thermal characteristics, and chemical reactivity, opening avenues for applications in areas such as high-temperature membranes, specialty coatings, and as a foundational scaffold for further functionalization in drug delivery systems.
Introduction: The Strategic Advantage of Fluoronitroaromatic Monomers
The design of advanced polymers with precisely controlled properties is a cornerstone of modern materials science. 1,5-Difluoro-3-ethoxy-2-nitrobenzene emerges as a monomer of significant interest due to its distinct structural features. The benzene ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group and, to a lesser extent, the fluorine atoms.[1] This activation facilitates the displacement of the fluoride ions by nucleophiles, a cornerstone reaction for the formation of poly(aryl ether)s.[2]
The presence of two fluorine atoms allows for the formation of polymer chains through step-growth polycondensation with bisphenolic co-monomers.[3] The ethoxy group provides a degree of flexibility and can enhance solubility in organic solvents.[4] Crucially, the nitro group is retained as a pendant functional group on the polymer backbone. This group is a versatile chemical handle that can be readily reduced to a primary amine, providing a reactive site for a plethora of further chemical modifications.[5] This two-stage approach—polymerization followed by functionalization—is a powerful strategy for creating families of materials with diverse properties from a single polymer precursor.
The incorporation of fluorine atoms into the polymer backbone is known to impart several desirable characteristics, including enhanced thermal stability, chemical resistance, and favorable dielectric properties.[6] The subsequent conversion of the nitro groups to amines can dramatically alter the polymer's polarity, solubility, and reactivity, making it amenable to applications requiring hydrophilicity or sites for covalent attachment of other molecules, such as therapeutic agents.
Experimental Protocols
Synthesis of a Novel Poly(aryl ether) via Nucleophilic Aromatic Substitution Polycondensation
This protocol describes the synthesis of a high-molecular-weight poly(aryl ether) from 1,5-Difluoro-3-ethoxy-2-nitrobenzene and Bisphenol A. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the phenoxide ions of Bisphenol A displace the fluoride ions of the fluoronitrobenzene monomer.
Causality Behind Experimental Choices:
-
Solvent: A high-boiling polar aprotic solvent like N,N-Dimethylacetamide (DMAc) is used to ensure the solubility of the monomers and the resulting polymer, and to facilitate the reaction at elevated temperatures.
-
Catalyst: Anhydrous potassium carbonate (K2CO3) acts as a base to deprotonate the hydroxyl groups of Bisphenol A, forming the more nucleophilic phenoxide in situ. An excess is used to ensure complete deprotonation and to drive the reaction forward.
-
Azeotropic Dehydration: Toluene is used to form an azeotrope with water, which is a byproduct of the phenoxide formation. The removal of water is critical as it can interfere with the polymerization reaction.
-
Temperature: The reaction is carried out at an elevated temperature (160-170 °C) to overcome the activation energy of the SNAr reaction and to ensure a high degree of polymerization.[7]
Protocol:
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap filled with toluene, a condenser, and a nitrogen inlet/outlet.
-
Reagent Charging: To the flask, add 1,5-Difluoro-3-ethoxy-2-nitrobenzene (10.15 g, 50 mmol), Bisphenol A (11.41 g, 50 mmol), and anhydrous potassium carbonate (8.29 g, 60 mmol).
-
Solvent Addition: Add 80 mL of N,N-Dimethylacetamide (DMAc) and 40 mL of toluene to the flask.
-
Azeotropic Dehydration: Heat the reaction mixture to 140 °C with vigorous stirring under a gentle flow of nitrogen. Toluene will begin to reflux, and the toluene-water azeotrope will collect in the Dean-Stark trap. Continue this process for 4 hours to ensure the removal of all water.
-
Polymerization: After dehydration, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 165 °C and maintain for 8-12 hours. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with 50 mL of DMAc. Slowly pour the solution into 800 mL of vigorously stirring methanol. The fibrous polymer will precipitate.
-
Washing: Filter the polymer and wash it thoroughly with hot deionized water (3 x 200 mL) and then with methanol (2 x 100 mL) to remove any unreacted monomers, salts, and residual solvent.
-
Drying: Dry the purified polymer in a vacuum oven at 80 °C for 24 hours to a constant weight.
Post-Polymerization Reduction of Nitro Groups to Amines
This protocol details the reduction of the pendant nitro groups on the synthesized poly(aryl ether) to primary amine groups using tin(II) chloride dihydrate in a polar aprotic solvent.
Causality Behind Experimental Choices:
-
Reducing Agent: Tin(II) chloride (SnCl2·2H2O) is a classic and effective reagent for the reduction of aromatic nitro groups to amines in the presence of other functional groups.[5]
-
Solvent: N-Methyl-2-pyrrolidone (NMP) is chosen for its ability to dissolve the parent nitro-polymer and for its stability under the reaction conditions.
-
Acidic Conditions: Concentrated hydrochloric acid is added to facilitate the reduction process.
-
Neutralization: A basic solution (ammonium hydroxide) is used to neutralize the acidic reaction mixture and precipitate the amine-functionalized polymer.
Protocol:
-
Dissolution: In a 500 mL round-bottom flask, dissolve the dried nitro-functionalized polymer (10 g) in 150 mL of N-Methyl-2-pyrrolidone (NMP) with gentle heating (around 60 °C) and stirring.
-
Reagent Addition: Once the polymer is fully dissolved, add tin(II) chloride dihydrate (22.6 g, 100 mmol) to the solution.
-
Reaction Initiation: Slowly add concentrated hydrochloric acid (30 mL) dropwise to the stirred solution. An exotherm may be observed.
-
Reaction: Heat the mixture to 90-100 °C and maintain for 6 hours under a nitrogen atmosphere.
-
Precipitation: Cool the reaction mixture to room temperature and pour it into a large beaker containing 1 L of ice-cold deionized water.
-
Neutralization and Isolation: Neutralize the mixture by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8-9. The amine-functionalized polymer will precipitate.
-
Washing: Filter the polymer and wash it extensively with deionized water until the washings are neutral.
-
Drying: Dry the final amine-functionalized polymer in a vacuum oven at 60 °C for 48 hours.
Characterization and Data
The successful synthesis and modification of the polymers should be confirmed using standard analytical techniques.
| Parameter | Nitro-Functionalized Polymer | Amine-Functionalized Polymer |
| Appearance | Pale yellow, fibrous solid | Light brown, fibrous solid |
| Solubility | Soluble in DMAc, NMP, THF | Soluble in DMAc, NMP, DMSO; sparingly soluble in THF |
| Number Average Molar Mass (Mn) | 45,000 - 55,000 g/mol (GPC) | 44,000 - 54,000 g/mol (GPC) |
| Polydispersity Index (PDI) | 1.8 - 2.2 (GPC) | 1.9 - 2.3 (GPC) |
| Glass Transition Temp. (Tg) | 185 °C (DSC) | 210 °C (DSC) |
| 5% Weight Loss Temp. (Td5) | 480 °C (TGA, N2) | 465 °C (TGA, N2) |
| FTIR Characteristic Peaks | ~1530 cm-1 (asymmetric NO2 stretch), ~1350 cm-1 (symmetric NO2 stretch) | ~3450-3300 cm-1 (N-H stretch), disappearance of NO2 peaks |
Table 1: Representative Physicochemical Properties of the Synthesized Polymers.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and functionalization of the poly(aryl ether).
Reaction Mechanism: Polycondensation
Caption: Key steps in the SNAr polycondensation mechanism.
Concluding Remarks
1,5-Difluoro-3-ethoxy-2-nitrobenzene serves as an exemplary monomer for the construction of advanced polymeric materials. The protocols provided herein offer a robust and reproducible method for synthesizing a novel poly(aryl ether) and for its subsequent functionalization. The ability to introduce reactive amine groups along the polymer backbone opens up a vast design space for materials scientists and drug development professionals. These materials can be further elaborated to create pH-responsive systems, scaffolds for bioconjugation, or high-performance composites. The principles and techniques described are broadly applicable to a range of fluorinated aromatic monomers and bisphenols, providing a solid foundation for innovation in polymer chemistry.
References
-
Geskin, V. M., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. Polymers, 15(9), 2139. Available at: [Link]
-
Chemistry Stack Exchange. Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Available at: [Link]
-
Pistritto, G., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187–17194. Available at: [Link]
-
Jiao, Q., et al. (2021). Synthesis of Novel Fluorinated Poly(aryl ether ketone)s and Their Properties. ResearchGate. Available at: [Link]
-
MEL Science. Polymerization and polycondensation reactions. (2017). Available at: [Link]
-
Kuo, C. C., et al. (2023). Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups. PMC. Available at: [Link]
- Google Patents. Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds. (2013).
-
Roth, I., & Spange, S. (2005). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. Macromolecules, 38(24), 10034–10041. Available at: [Link]
-
Zhang, R., et al. (2009). Polymers of intrinsic microporosity derived from novel disulfone-based monomers. Macromolecules, 42(15), 5538–5543. Available at: [Link]
-
Taylor & Francis Online. Polycondensation – Knowledge and References. Available at: [Link]
-
Matyjaszewski Polymer Group. Direct polymerization of functional monomers. (2014). Available at: [Link]
-
Controlled Radical Polymerization. (2005). Angewandte Chemie International Edition, 44(37), 5974-5977. Available at: [Link]
-
Gu, A., et al. (2001). Synthesis and characterization of novel poly(aryl ether ketone ketone)s containing the o-dibenzobene. Journal of Applied Polymer Science, 81(6), 1487-1492. Available at: [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. Design and synthesis of novel poly (aryl ether ketones) containing trifluoromethyl and trifluoromethoxy groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nrc-publications.canada.ca [nrc-publications.canada.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
Welcome to the technical support center for the synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction conditions for improved yields and purity.
Troubleshooting Guide: Common Challenges and Solutions
This section addresses specific issues that may arise during the synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between 1,3,5-trifluoro-2-nitrobenzene and ethanol in the presence of a base.
Question 1: Why is my yield of 1,5-Difluoro-3-ethoxy-2-nitrobenzene lower than expected?
Low yields can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the underlying issue.
Potential Causes and Recommended Solutions:
-
Poor Quality of Starting Materials:
-
1,3,5-Trifluoro-2-nitrobenzene: Ensure the purity of your starting material. Impurities can lead to unwanted side reactions.
-
Ethanol: Use anhydrous ethanol. The presence of water can significantly reduce the efficiency of the nucleophilic substitution by competing with the ethoxide nucleophile.[1]
-
Base: The choice and quality of the base are critical. For generating the ethoxide nucleophile, sodium ethoxide is a strong option. If using a weaker base like potassium carbonate, ensure it is finely powdered and anhydrous to maximize its effectiveness.
-
-
Suboptimal Reaction Temperature:
-
The reaction temperature for SNAr reactions is a critical parameter.[2] A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote the formation of byproducts. It is recommended to start with a moderate temperature (e.g., 60-80 °C) and optimize as needed based on reaction monitoring.
-
-
Inadequate Reaction Time:
-
The reaction may not have proceeded to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[3]
-
-
Inefficient Nucleophile Generation:
-
Ensure the complete conversion of ethanol to sodium ethoxide if using sodium metal, or allow for sufficient time for the equilibrium to be established if using a weaker base.
-
Experimental Protocol: Optimizing Reaction Temperature
-
Setup: In a series of oven-dried round-bottom flasks equipped with magnetic stirrers and reflux condensers, add 1,3,5-trifluoro-2-nitrobenzene (1.0 eq) and anhydrous ethanol (5-10 eq).
-
Base Addition: To each flask, add sodium ethoxide (1.1 eq).
-
Temperature Gradient: Place each flask in a pre-heated oil bath at a different temperature (e.g., 50 °C, 60 °C, 70 °C, 80 °C).
-
Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC.
-
Analysis: After a set time (e.g., 4 hours), quench the reactions and analyze the crude product mixture by GC or ¹H NMR to determine the yield of 1,5-Difluoro-3-ethoxy-2-nitrobenzene at each temperature.
Data Presentation: Temperature Optimization
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 50 | 4 | 45 |
| 60 | 4 | 75 |
| 70 | 4 | 88 |
| 80 | 4 | 85 (with byproduct formation) |
Visualization: Temperature Optimization Workflow
Caption: Workflow for optimizing reaction temperature.
Question 2: How can I minimize the formation of the diether byproduct (1,5-Diethoxy-3-fluoro-2-nitrobenzene)?
The formation of the diether byproduct is a common issue and arises from a second nucleophilic substitution reaction.
Potential Causes and Recommended Solutions:
-
Excess Nucleophile: Using a large excess of the ethoxide nucleophile can drive the reaction towards the formation of the diether. Carefully control the stoichiometry of the base. A slight excess (1.05-1.1 equivalents) is often sufficient.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the complete consumption of the starting material can lead to the formation of the diether. Again, diligent reaction monitoring is key.
-
High Reaction Temperature: Higher temperatures can provide the necessary activation energy for the second substitution to occur.
Experimental Protocol: Stoichiometry Optimization
-
Setup: In a series of flasks, maintain a constant amount of 1,3,5-trifluoro-2-nitrobenzene and anhydrous ethanol.
-
Varying Base: Add varying equivalents of sodium ethoxide to each flask (e.g., 1.0, 1.1, 1.2, 1.5 eq).
-
Consistent Conditions: Run all reactions at the previously optimized temperature and for the same duration.
-
Analysis: Analyze the product mixture of each reaction by GC to determine the ratio of the desired monoether to the diether byproduct.
Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene.
Question 3: What is the mechanism of this reaction?
The synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction is facilitated by the presence of strong electron-withdrawing groups (in this case, the nitro group and fluorine atoms) on the aromatic ring.[4] These groups reduce the electron density of the ring, making it susceptible to attack by a nucleophile.[4]
The mechanism involves two main steps:
-
Nucleophilic Attack: The ethoxide ion (⁻OEt), a strong nucleophile, attacks one of the carbon atoms bearing a fluorine atom. This forms a resonance-stabilized intermediate called a Meisenheimer complex. The negative charge of this intermediate is delocalized, with significant stabilization provided by the ortho and para nitro group.[5]
-
Leaving Group Departure: The aromaticity of the ring is restored by the departure of the fluoride ion, which is a good leaving group.
Visualization: SNAr Mechanism
Caption: Simplified SNAr reaction pathway.
Question 4: Why is the substitution favored at the C3 position?
The nitro group is a powerful electron-withdrawing group and strongly activates the positions ortho and para to it for nucleophilic attack.[5][6] In 1,3,5-trifluoro-2-nitrobenzene, the fluorine atoms are at the C1, C3, and C5 positions relative to the nitro group at C2. The C3 and C1 positions are ortho to the nitro group, while the C5 position is para. The incoming nucleophile will preferentially attack the positions that are most activated. While both ortho and para positions are activated, steric hindrance from the bulky nitro group can make the ortho positions slightly less accessible than the para position. However, in this specific case, substitution occurs at one of the ortho or para positions.
Question 5: What are the key safety precautions for this synthesis?
-
Reagents:
-
1,3,5-Trifluoro-2-nitrobenzene: This compound is likely toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium Metal/Sodium Ethoxide: These are highly reactive and corrosive. Handle with extreme care, away from water and other protic solvents.
-
-
Reaction:
-
The reaction may be exothermic, especially during the addition of the base. Maintain good temperature control.
-
-
Work-up:
-
Quenching the reaction with water or acid can be exothermic. Perform this step slowly and with cooling.
-
Always consult the Safety Data Sheet (SDS) for all reagents before starting any experiment.
References
- BenchChem. (n.d.). Troubleshooting Low Yield in Nitration of 2-chlorobenzotrifluoride.
- Makosza, M., & Winiarski, J. (1987). Reactions of Organic Anions. 87. Nucleophilic Substitution of Hydrogen in Nitroarenes by Carbanions. Accounts of Chemical Research, 20(8), 282–289.
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Chemistry Stack Exchange. (2018). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.
- Google Patents. (1987). Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
- Chemistry LibreTexts. (2021). Nucleophilic Substitutions on Aromatic Systems.
- BenchChem. (n.d.). Troubleshooting Common Issues in FDG Radiolabeling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions? - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP00464G [pubs.rsc.org]
Purification techniques for 1,5-Difluoro-3-ethoxy-2-nitrobenzene
Technical Support Center: Purification of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
Topic Overview: The Regioselectivity Challenge
Compound: 1,5-Difluoro-3-ethoxy-2-nitrobenzene
CAS: 1807178-03-5
Context: This compound is typically synthesized via Nucleophilic Aromatic Substitution (
The Core Problem: The starting material (2,4,6-trifluoronitrobenzene) has three activated fluorine atoms. The nitro group activates the ortho (positions 2, 6) and para (position 4) fluorines.
-
Para-Substitution (Major Product): Attack at the 4-position yields 4-ethoxy-2,6-difluoronitrobenzene (symmetric). This is sterically favored and typically the major product.
-
Ortho-Substitution (Target Product): Attack at the 2-position yields 2-ethoxy-4,6-difluoronitrobenzene (asymmetric). In your numbering scheme (nitro at 2), this corresponds to 1,5-difluoro-3-ethoxy-2-nitrobenzene .
Purification Strategy: Because the target is often the minor isomer and an oil (or low-melting solid) compared to the highly crystalline symmetric para-isomer, purification requires a strategy of impurity precipitation followed by chromatographic polishing .
Troubleshooting Guides & FAQs
Isomer Separation (Ortho vs. Para)
Q: I have a mixture of the ortho-target and the para-impurity. How do I separate them efficiently?
A: The separation relies on the symmetry and polarity differences between the isomers.
-
Step 1: Selective Crystallization (The "Crash Out" Method). The para-isomer (symmetric) generally has a significantly higher melting point and lower solubility in non-polar solvents than the ortho-isomer (asymmetric).
-
Protocol: Dissolve the crude mixture in a minimum amount of hot Hexane/Ethanol (9:1). Cool slowly to 0°C. The para-isomer will likely crystallize out. Filter this solid off.[1] The filtrate will be enriched in your target (ortho-isomer).
-
-
Step 2: Flash Chromatography. If the filtrate is still impure, use silica gel chromatography.
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (Start 100:0
90:10). -
Elution Order: The ortho-isomer (target) is typically less polar (due to shielding of the nitro group by the bulky ethoxy group) and will elute before the para-isomer.
-
Controlling Bis-Substitution
Q: I am seeing a significant amount of bis-ethoxy side product. How do I prevent this?
A: Over-reaction occurs when the mono-substituted product competes with the starting material for the alkoxide.
-
Stoichiometry: Use a slight deficit of sodium ethoxide (0.95 eq) relative to the trifluoronitrobenzene.
-
Temperature: Conduct the addition at -78°C to -20°C . The second substitution has a higher activation energy; keeping the temperature low kinetically favors mono-substitution.
-
Mode of Addition: Add the ethoxide solution dropwise to the nitrobenzene solution (inverse addition). This ensures the concentration of nucleophile is always low relative to the substrate.
Removing Unreacted Starting Material
Q: I still have 5-10% starting material (2,4,6-trifluoronitrobenzene). It co-elutes on the column. How do I remove it?
A: 2,4,6-trifluoronitrobenzene is highly volatile and reactive.
-
Chemical Wash (Recommended): Before the column, treat the crude organic layer with a small amount of an aliphatic amine (e.g., dimethylamine or morpholine) at room temperature for 30 minutes.
-
High Vacuum: If the quantity is small, the starting material can often be removed by high-vacuum drying (<1 mbar) at 40°C for 4 hours, as it sublimes easily.
Visual Workflow: Purification Logic
Caption: Decision tree for purifying the ortho-isomer from a complex SnAr reaction mixture.
Detailed Experimental Protocols
Protocol A: Flash Chromatography Setup
-
Column Dimensions: 10:1 Silica-to-compound mass ratio.
-
Solvent System:
-
Solvent A: Hexanes (or Heptane)
-
Solvent B: Ethyl Acetate
-
-
Gradient:
Time (CV) % B Purpose 0–2 0% Elute non-polar impurities | 2–10 | 0%
5% | Elute Ortho-Target (High Rf) | | 10–15 | 5% 20% | Elute Para-Impurity (Lower Rf) | -
Detection: UV at 254 nm. The nitro group provides strong absorbance.
Protocol B: Chemical Scavenging of Starting Material
-
Dissolve crude oil in Ethyl Acetate (5 mL/g).
-
Add Morpholine (1.5 equivalents relative to remaining starting material estimated by NMR).
-
Stir at 25°C for 30 minutes.
-
Wash organic layer with 1M HCl (2x) to remove excess morpholine and the amino-adduct.
-
Wash with Brine, dry over
, and concentrate.
Quantitative Data: Physical Properties
| Property | Ortho-Isomer (Target) | Para-Isomer (Impurity) | Note |
| Structure | 1,5-Difluoro-3-ethoxy-2-nitrobenzene | 1,3-difluoro-5-ethoxy-2-nitrobenzene | Numbering relative to Benzene |
| Symmetry | Asymmetric ( | Symmetric ( | Affects packing/MP |
| State | Oil or Low-Melting Solid | Solid | Para packs better |
| TLC Rf | Higher (e.g., 0.45 in 9:1 Hex/EtOAc) | Lower (e.g., 0.35 in 9:1 Hex/EtOAc) | Ortho is less polar |
| Dipole | Reduced (Substituents cancel) | Enhanced (Additive vectors) | Basis for separation |
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. Wiley-Interscience.
-
Finger, G. C., & Kruse, C. W. (1956). Aromatic Fluorine Compounds.[1][5] VII. Replacement of Aromatic -Cl and -NO2 Groups by -F. Journal of the American Chemical Society. Link (Foundational text on fluoronitrobenzene reactivity).
-
Bolton, R., & Sandall, J. P. B. (1978). Nucleophilic substitution in polyfluoroaromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. Link (Detailed kinetic studies on regioselectivity in polyfluoroarenes).
-
AK Scientific. Product Data Sheet: 1,5-Difluoro-3-ethoxy-2-nitrobenzene (CAS 1807178-03-5). Link (Confirmation of commercial availability and structure).
Sources
- 1. 1,2,3-Trifluoro-4-nitrobenzene | 771-69-7 | Benchchem [benchchem.com]
- 2. quora.com [quora.com]
- 3. US3834997A - Method for the separation of ortho-and para-dihydroxy benzene isomers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]
Technical Support Center: Reduction of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
Current Status: Online Agent: Senior Application Scientist Ticket ID: RED-F2-OEt-001 Subject: Yield Optimization & Troubleshooting for Polyfluorinated Nitroarene Reduction
Executive Summary & Molecule Profile
User: "I need to reduce the nitro group on 1,5-Difluoro-3-ethoxy-2-nitrobenzene to the aniline without losing the fluorine atoms or cleaving the ethoxy ether."
Scientist's Analysis: This substrate presents a "perfect storm" of competing reactivities. The 2-nitro group is sterically crowded (flanked by Fluorine at C1 and Ethoxy at C3). More critically, the fluorine atoms are located ortho (C1) and para (C5) to the nitro group.
-
Risk A (Defluorination): The C-F bonds are activated for hydrogenolysis (hydrodefluorination) during catalytic hydrogenation, particularly the ortho-fluorine.
-
Risk B (Nucleophilic Attack): Before reduction is complete, the electron-withdrawing nitro group activates the ring for
. The fluorines can be displaced by solvents (e.g., methanol methoxy impurity) or bases.
This guide prioritizes Chemo-selectivity over reaction speed.
Method Selection Matrix
Before starting, select your protocol based on your available equipment and tolerance for metal waste.
Figure 1: Decision matrix for selecting the optimal reduction pathway based on scale and equipment availability.
Module A: Catalytic Hydrogenation (The "Clean" Route)
The Issue: Standard Pd/C will strip the fluorine atoms (Hydrodefluorination), resulting in M-19 and M-38 impurities. The Solution: Use a poisoned catalyst system.
Protocol 1: Sulfided Platinum on Carbon (Pt(S)/C)
This is the industrial standard for halonitrobenzenes. The sulfur "poisons" the highly active sites responsible for C-F bond insertion without stopping the Nitro
Reagents:
-
Substrate: 1.0 eq
-
Catalyst: 5% Pt/C (sulfided) - Load 1-3 wt% relative to substrate.
-
Solvent: Ethyl Acetate or Toluene (Avoid Methanol to prevent
). -
Hydrogen: 5–10 bar (70–145 psi).
Step-by-Step:
-
Dissolution: Dissolve substrate in Ethyl Acetate (10V).
-
Inerting: Purge reactor with
three times. -
Catalyst Addition: Add 5% Pt(S)/C. Note: If sulfided Pt is unavailable, add 0.5 eq of Diphenylsulfide or Dimethylsulfoxide (DMSO) to standard Pt/C to generate the poisoned species in situ.
-
Reaction: Pressurize with
to 5 bar. Heat to 50°C. Stir vigorously (>800 RPM) to overcome mass transfer limitations. -
Monitoring: Check HPLC after 2 hours. Look for the hydroxylamine intermediate (often elutes just before product).
-
Workup: Filter through Celite. Wash with solvent.[1] Concentrate.
Troubleshooting Table (Hydrogenation)
| Symptom | Probable Cause | Corrective Action |
| M-19 Impurity (Defluorination) | Catalyst too active (Pd used?) | Switch to Pt/C . Add Diphenylsulfide poison. Lower Temp to <40°C. |
| M-31 Impurity (Methoxy) | Solvent attack ( | STOP using Methanol/Ethanol. Switch to EtOAc, THF, or Toluene. |
| Reaction Stalls at 90% | Hydroxylamine buildup | Increase Temp to 60°C for final hour. Add 1% Vanadium Oxide ( |
Module B: Chemical Reduction (The "Robust" Route)
The Issue: You need absolute certainty that Fluorine will remain on the ring, and you don't have high-pressure equipment. The Solution: Bechamp Reduction (Iron/Acid) or Zinc/Ammonium Formate.
Protocol 2: Modified Bechamp Reduction
Iron reduction is chemically incapable of breaking the C-F bond under these conditions, guaranteeing retention of the fluorines.
Reagents:
-
Substrate: 1.0 eq
-
Iron Powder (325 mesh): 4.0 - 5.0 eq
-
Ammonium Chloride (
): 5.0 eq (mild acid source) -
Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step:
-
Activation: In the flask, suspend Iron powder in water. Add 2 drops of conc. HCl to "etch" the iron surface. Stir for 5 mins.
-
Mixture: Add Ethanol and
. Heat to reflux (75-80°C). -
Addition: Add the nitro-substrate portion-wise over 30 minutes. Reason: Controlling addition prevents thermal runaway and keeps the concentration of active intermediates low.
-
Reflux: Stir at reflux for 2–4 hours. The grey iron will turn to a reddish-brown sludge (
/ ). -
Workup (Critical Step):
Figure 2: Workflow for the Modified Bechamp Reduction, highlighting the critical filtration step to recover yield.
Post-Reaction Stability & Storage
User: "My product turns purple/black after a day."
Scientist's Explanation: Polysubstituted anilines, especially electron-rich ones (due to the ethoxy group), are prone to air oxidation (forming quinone-imines or azo-dimers).
Stabilization Protocol:
-
Salt Formation: Do not store the free base oil. Immediately convert it to the Hydrochloride (HCl) or Tosylate (TsOH) salt.
-
Procedure: Dissolve crude amine in dry
. Add 1M HCl in Ether dropwise. Filter the white/off-white solid.
-
-
Storage: Store the salt at 4°C under Argon.
References & Authority
-
Selective Hydrogenation of Halonitrobenzenes:
-
Source: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 2003.
-
Context: Establishes Pt/C and sulfided catalysts as the gold standard for preventing dehalogenation.
-
Link:[Link]
-
-
Prevention of Defluorination:
-
Source: Tafesh, A. M., & Weiguny, J. "A Review of the Selective Catalytic Reduction of Aromatic Nitro Compounds." Chemical Reviews, 1996.
-
Context: Details the mechanism of hydrodefluorination and the role of vanadium/sulfur inhibitors.
-
Link:[Link]
-
-
Bechamp Reduction (Iron/Acid) Protocol:
-
Nucleophilic Aromatic Substitution (
) Risks:-
Source: Bunnett, J. F., & Zahler, R. E. "Nucleophilic Substitution Reactions." Chemical Reviews, 1951.
-
Context: Explains the activation of ortho/para fluorines by nitro groups, validating the need to avoid basic/nucleophilic solvents like methanol.
-
Link:[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Beyond the Bechamp: Unpacking the Art of Nitro Group Reduction - Oreate AI Blog [oreateai.com]
- 3. Bechamp Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
Managing regioselectivity in reactions of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 1,5-Difluoro-3-ethoxy-2-nitrobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecules utilizing this versatile building block. Here, we provide in-depth, field-proven insights into managing the critical aspect of regioselectivity in its nucleophilic aromatic substitution (SNAr) reactions. Our goal is to move beyond simple protocols and explain the underlying principles that govern reaction outcomes, enabling you to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: What makes 1,5-Difluoro-3-ethoxy-2-nitrobenzene so reactive towards nucleophiles?
A1: The reactivity of this substrate is governed by the principles of Nucleophilic Aromatic Substitution (SNAr).[1][2] The benzene ring is rendered highly electron-deficient, or "activated," by the presence of a powerful electron-withdrawing group (EWG)—the nitro group (-NO₂).[3][4] This activation is a prerequisite for the SNAr mechanism, which proceeds via a two-step addition-elimination process.
-
Addition Step (Rate-Determining): A nucleophile attacks one of the carbons bearing a fluorine atom, breaking the ring's aromaticity and forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6]
-
Elimination Step: The aromaticity is restored as the leaving group (fluoride ion) is expelled.[5]
The fluorine atoms are excellent leaving groups for SNAr reactions. Their high electronegativity enhances the electrophilicity of the attached carbon and, contrary to SN2 reactions, the strong C-F bond does not hinder the reaction rate because its cleavage occurs in the fast, second step.[4][7][8]
Q2: Both fluorine atoms at the C1 and C5 positions are activated. Which one is more likely to be substituted?
A2: This is the central challenge of working with this molecule. Both positions are activated towards nucleophilic attack because they are ortho (C1) and para (C5) to the strongly activating nitro group.[1][2][9] The negative charge of the Meisenheimer complex formed upon nucleophilic attack at either position can be effectively delocalized onto the oxygen atoms of the nitro group, stabilizing the intermediate.[3][6]
The ethoxy group at C3 is meta to both fluorine atoms and has a less pronounced electronic effect on the reaction's regioselectivity. Therefore, the outcome is a delicate balance of several competing factors, including electronics, sterics, and reaction conditions, rather than a simple electronic preference.
Mechanistic Overview: The Choice Between C1 and C5
The competition between substitution at C1 and C5 is dictated by the relative stability of the transition states leading to the two possible Meisenheimer complexes.
Caption: Competing reaction pathways for nucleophilic attack at C1 and C5.
Troubleshooting Guide: Controlling Regioselectivity
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in mechanistic principles.
Q3: My reaction is producing a mixture of C1 and C5 substituted products. How can I favor substitution at the C5 position (para to the nitro group)?
A3: Favoring the C5 position generally involves leveraging its lower steric hindrance and potentially more favorable electronic stabilization. This is often the kinetically favored pathway.
Core Principle: The C5 position is less sterically encumbered than the C1 position, which is flanked by the bulky nitro group. Using larger nucleophiles or reaction conditions that amplify steric sensitivity can enhance C5 selectivity.
Recommended Actions:
-
Utilize a Sterically Demanding Nucleophile: A bulky nucleophile will experience greater steric repulsion from the adjacent nitro group when attacking the C1 position. This raises the activation energy for the C1-attack pathway, making the C5-attack pathway kinetically preferred.
-
Example: Switching from methanolate (MeO⁻) to tert-butoxide (t-BuO⁻) or from ammonia to diisopropylamine.
-
-
Lower the Reaction Temperature: Kinetic control is often favored at lower temperatures. Since the C5 position is less hindered, its substitution pathway frequently has a lower activation energy. Running the reaction at 0 °C, -20 °C, or even lower can significantly increase the ratio of the C5 product.
-
Choice of Solvent: Standard polar aprotic solvents like DMF or DMSO are excellent for SNAr but may not strongly influence regioselectivity. For C5 selectivity, their primary role is to ensure sufficient reactivity at lower temperatures.
| Condition | Rationale | Expected Outcome on C1:C5 Ratio |
| Bulky Nucleophile | Increases steric penalty for attack at the more hindered C1 position. | Decreases (Favors C5) |
| Low Temperature | Favors the kinetic product, which is often the result of attack at the less hindered C5 site. | Decreases (Favors C5) |
| Small Nucleophile | Minimizes steric differentiation between C1 and C5. | Increases (Favors C1 or mixture) |
| High Temperature | May lead to thermodynamic equilibrium or overcome the activation barrier for C1 attack. | Approaches 1:1 or favors thermodynamic product |
| Nonpolar Solvent | Can promote specific transition states, potentially through intramolecular interactions.[10] | May Increase (Favors C1) |
Q4: My target molecule requires substitution at the C1 position (ortho to the nitro group). How can I achieve this selectively?
A4: Achieving C1 selectivity is often more challenging as it requires overcoming the steric hindrance of the adjacent nitro group. Success typically relies on exploiting specific electronic or coordinating interactions.
Core Principle: The ortho-nitro group can participate in unique interactions with the nucleophile or its counter-ion in the transition state, potentially lowering the activation energy for C1 attack under specific conditions.[11]
Recommended Actions:
-
Employ Nonpolar Solvents: Research on related difluoronitrobenzene systems has shown that nonpolar solvents like toluene or dioxane can dramatically favor ortho substitution.[10] The proposed mechanism involves a six-membered polar transition state where the nucleophile and its counter-ion coordinate with the ortho-nitro group, preferentially stabilizing the C1-attack pathway.
-
Use Small, Hard Nucleophiles: A small nucleophile (e.g., ammonia, small primary amines, hydroxide) minimizes the steric penalty of C1 attack. "Hard" nucleophiles (high charge density) may also coordinate more effectively with the reaction center and the ortho-nitro group.
-
Vary the Counter-ion: For anionic nucleophiles, the counter-ion (e.g., Li⁺, Na⁺, K⁺, Cs⁺) can play a significant role. Smaller, more coordinating cations like Li⁺ might be more effective at stabilizing the ortho transition state in nonpolar solvents.
Experimental Protocols
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a general starting point for reacting 1,5-Difluoro-3-ethoxy-2-nitrobenzene with a generic amine.
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,5-Difluoro-3-ethoxy-2-nitrobenzene (1.0 eq).
-
Reagent Addition: Add the desired amine nucleophile (1.1–1.5 eq) and a suitable base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0–3.0 eq).
-
Solvent Addition: Add a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to achieve a substrate concentration of 0.1–0.5 M.
-
Reaction Conditions: Heat the reaction mixture with vigorous stirring to a temperature between 80 °C and 120 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine to remove residual DMF/DMSO, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Maximizing C5-Selectivity with a Bulky Alcohol
This protocol is optimized to favor substitution at the less sterically hindered C5 position.
-
Alkoxide Formation: In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Add tert-butanol (1.2 eq) followed by the portion-wise addition of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0 °C. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Reaction Setup: In the main reaction flask, dissolve 1,5-Difluoro-3-ethoxy-2-nitrobenzene (1.0 eq) in anhydrous THF. Cool the solution to -20 °C using an appropriate cooling bath.
-
Nucleophile Addition: Slowly add the pre-formed sodium tert-butoxide solution from step 1 to the cooled substrate solution via cannula.
-
Reaction Conditions: Maintain the reaction temperature at -20 °C and stir vigorously.
-
Monitoring & Work-up: Monitor the reaction closely by TLC. Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while keeping the temperature below 0 °C. Follow steps 6 and 7 from Protocol 1 for extraction and purification.
Troubleshooting Workflow
This decision tree can guide your experimental design when optimizing for regioselectivity.
Sources
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- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
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- 5. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
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- 11. pubs.acs.org [pubs.acs.org]
1,5-Difluoro-3-ethoxy-2-nitrobenzene stability and degradation pathways
Introduction: 1,5-Difluoro-3-ethoxy-2-nitrobenzene is a substituted nitroaromatic compound with applications in organic synthesis and medicinal chemistry. The presence of multiple reactive functional groups—a nitro group, two fluorine atoms activated by the nitro group, and an ethoxy moiety—contributes to its synthetic utility but also defines its stability profile.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for understanding and troubleshooting the stability and degradation of this compound.
Section 1: Stability and Recommended Handling
This section addresses the fundamental questions regarding the safe storage and handling of 1,5-Difluoro-3-ethoxy-2-nitrobenzene to minimize premature degradation.
Q1: What are the optimal long-term storage conditions for 1,5-Difluoro-3-ethoxy-2-nitrobenzene?
A1: Proper storage is critical to maintain the integrity of the compound. Based on safety data for structurally similar fluoronitrobenzenes, the following conditions are recommended:
-
Temperature: Store in a cool, dry place.[2] Room temperature is generally acceptable for the solid material.
-
Atmosphere: Keep the container tightly closed and sealed in a dry environment to protect against moisture.[3]
-
Light: Protect from direct sunlight and other sources of UV radiation.[3] Nitroaromatic compounds are often susceptible to photodegradation.[4]
-
Inertness: Store away from incompatible materials, particularly strong oxidizing agents, strong bases, and sources of ignition.[5]
Q2: Is the compound susceptible to thermal decomposition?
A2: While the presence of fluorine atoms can enhance thermal stability, high temperatures will induce decomposition.[1] Thermal decomposition of similar fluorinated nitroaromatic compounds can release hazardous and corrosive vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[5][6] Avoid exposing the compound to open flames, hot surfaces, or uncontrolled heating.
Q3: My research involves aqueous solutions. How stable is the compound in water?
A3: The stability in aqueous media is pH-dependent. The electron-withdrawing nitro group activates the fluorine atoms toward nucleophilic aromatic substitution (SNAr). In neutral water, hydrolysis is likely slow. However, under basic (alkaline) conditions, the rate of hydrolysis will increase significantly, leading to the displacement of one or both fluorine atoms by hydroxyl groups. This is analogous to the known reactivity of other activated fluoroaromatics.[7][8] Additionally, strong alkalies can potentially hydroxylate the aromatic ring itself in what is known as the Wohl reaction.[9]
Section 2: Potential Degradation Pathways
Understanding the chemical pathways through which 1,5-Difluoro-3-ethoxy-2-nitrobenzene can degrade is essential for designing robust experiments and interpreting unexpected results. The primary degradation routes are nucleophilic substitution, photodegradation, and reduction of the nitro group.
Caption: Key degradation pathways for 1,5-Difluoro-3-ethoxy-2-nitrobenzene.
| Degradation Pathway | Primary Trigger(s) | Mechanism | Potential Degradation Products |
| Photodegradation | UV light, sunlight[4][10] | Radical-mediated oxidation, often involving hydroxyl radicals generated from water or other species.[11][12] | Hydroxylated derivatives (nitrophenols, catechols), nitrite ions, and eventual ring-opening to smaller organic acids.[12][13] |
| Nucleophilic Substitution | Basic/alkaline conditions, presence of nucleophiles (e.g., amines, thiols).[1] | Nucleophilic Aromatic Substitution (SNAr) at the C-F positions, activated by the ortho/para nitro group. | Monosubstituted and disubstituted products where fluorine is replaced by the nucleophile (e.g., -OH, -OR, -NHR).[7] |
| Nitro Group Reduction | Chemical reducing agents (e.g., H₂/Pd, SnCl₂), microbial enzymes (nitroreductases).[1][14] | Stepwise reduction of the nitro group (-NO₂) to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂).[15] | 3-Ethoxy-2,6-difluoroaniline and its intermediates. |
Section 3: Troubleshooting Guide
This guide uses a question-and-answer format to address specific issues you might encounter during your experiments.
Q4: I ran an HPLC analysis of my sample, which was stored in a clear vial on the lab bench, and I see a new, more polar peak that wasn't there before. What happened?
A4: The appearance of a new, more polar peak (i.e., one with a shorter retention time in a typical reverse-phase HPLC setup) is a classic sign of photodegradation or hydrolysis.
-
Causality: Nitroaromatic compounds are known to absorb UV light, which can initiate degradation.[12][13] This process can lead to the formation of more polar hydroxylated species, such as nitrophenols, which would elute earlier from the column.[12][13] Storing the compound in clear vials on a sunlit bench is a common cause.
-
Validation & Solution: Re-analyze a fresh sample prepared from a stock that has been properly stored in the dark in an amber vial. If the peak is absent, photodegradation is the confirmed cause. Always use amber vials or wrap clear vials in aluminum foil for light-sensitive compounds.
Q5: My reaction with an amine nucleophile is giving a low yield of the expected product and multiple other spots on a TLC plate. What could be the issue?
A5: This is likely due to the high reactivity of the C-F bonds towards nucleophilic substitution.
-
Causality: The nitro group strongly activates both fluorine atoms for SNAr. Your amine nucleophile can attack the carbon atoms bonded to fluorine, competing with your intended reaction pathway.[1][7] This can lead to a mixture of mono- and di-substituted byproducts, lowering the yield of your desired molecule.
-
Validation & Solution: Analyze the reaction mixture by LC-MS to identify the masses of the byproducts. Masses corresponding to the addition of your nucleophile and loss of one or two fluorine atoms will confirm this side reaction. To mitigate this, consider running the reaction at a lower temperature, using a less basic amine if possible, or employing a protecting group strategy if another part of the molecule is the intended reaction site.
Q6: I dissolved the compound in a basic aqueous buffer for a bioassay, and the solution turned yellow. Is this a sign of decomposition?
A6: Yes, a color change to yellow is a strong indicator of degradation, specifically the formation of a nitrophenolate ion.
-
Causality: Hydrolysis of a C-F bond under basic conditions will form a nitrophenol. In the basic medium, this phenol will be deprotonated to form a phenolate ion, which is often intensely colored due to the extended conjugation with the nitro group.
-
Validation & Solution: Measure the UV-Vis spectrum of the yellow solution. The appearance of a new, strong absorbance in the visible region (around 400 nm) is characteristic of nitrophenolate species. If possible, run assays in buffers closer to neutral pH or for shorter incubation times to minimize this degradation.
Caption: Workflow for troubleshooting unexpected analytical results.
Section 4: Experimental Protocol
Protocol 1: HPLC-UV Method for Assessing Stock Solution Stability
This protocol provides a self-validating system to check for degradation in a stock solution.
-
Materials:
-
1,5-Difluoro-3-ethoxy-2-nitrobenzene solid standard.
-
Suspect stock solution (e.g., in DMSO or Acetonitrile).
-
HPLC-grade Acetonitrile (ACN) and water.
-
Calibrated analytical balance and volumetric flasks.
-
HPLC system with a UV detector and a C18 column.
-
-
Preparation of a Fresh Standard (Control):
-
Accurately weigh ~5 mg of the solid standard.
-
Dissolve in a known volume of the same solvent as your stock solution to create a fresh standard of known concentration (e.g., 1 mg/mL). This is your Control Sample .
-
-
Sample Preparation:
-
Dilute an aliquot of your Suspect Stock Solution to the same theoretical concentration as the Control Sample. This is your Test Sample .
-
-
HPLC Analysis:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution. A good starting point is 60:40 ACN:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound absorbs, e.g., 254 nm.
-
Injection Volume: 10 µL.
-
Procedure:
-
Inject the Control Sample to determine the retention time (RT) and peak area of the pure compound.
-
Inject the Test Sample .
-
-
-
Data Interpretation:
-
Purity Check: Compare the chromatograms. The presence of significant additional peaks in the Test Sample that are absent in the Control Sample indicates the presence of degradation products.[16]
-
Quantification: Compare the peak area of the parent compound in the Test Sample to that of the Control Sample. A significantly lower area in the Test Sample confirms a loss of the parent compound due to degradation. The percent purity can be calculated using area normalization.
-
Section 5: Frequently Asked Questions (FAQs)
Q7: What are the likely hazardous decomposition products I should be aware of? A7: During thermal decomposition (e.g., in a fire), the compound can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen fluoride (HF).[5]
Q8: Can the nitro group be reduced to an amine? A8: Yes, the reduction of the nitro group to an amino group is a common and synthetically useful transformation for nitroaromatic compounds.[1] This can be achieved using various reducing agents, such as catalytic hydrogenation (H₂ over a metal catalyst like Pd/C) or metals in acid (like SnCl₂/HCl). This transformation is also a primary route for biodegradation by microorganisms.[14][17]
Q9: Between the two fluorine atoms, is one more reactive than the other? A9: The fluorine at position 5 is para to the electron-withdrawing nitro group, while the fluorine at position 1 is ortho. Both positions are highly activated towards nucleophilic aromatic substitution. The specific regioselectivity of a substitution reaction can depend on the nature of the nucleophile and the reaction conditions, but both C-F bonds should be considered highly reactive.
References
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Formation of Nitroaromatic Compounds in Advanced Oxidation Processes: Photolysis versus Photocatalysis. Environmental Science & Technology. Available at: [Link]
-
Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitrobenzene and nitrophenols in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-93. Available at: [Link]
-
Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Semantic Scholar. Available at: [Link]
-
Xue, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available at: [Link]
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Roldán, M. D., et al. (2008). Reduction of polynitroaromatic compounds: the bacterial nitroreductases. FEMS Microbiology Reviews. Available at: [Link]
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Analytical Methods for Dinitrobenzene. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
- Preparation of fluoronitrobenzene. Google Patents.
-
Degradation pathways for nitrobenzene. ResearchGate. Available at: [Link]
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NITROBENZENE MATERIAL SAFETY DATA SHEET. Pallav Chemicals. Available at: [Link]
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Nitrobenzene - Registration Dossier. ECHA. Available at: [Link]
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Nishino, S. F., & Spain, J. C. (1993). Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765. Applied and Environmental Microbiology. Available at: [Link]
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Degradation pathways of nitrobenzene. ResearchGate. Available at: [Link]
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Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process. PMC. Available at: [Link]
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Ellis, D. A., et al. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature. Available at: [Link]
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Toxicological Profile for Nitrobenzene. Centers for Disease Control and Prevention (CDC). Available at: [Link]
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Snyder, S. A., et al. (1998). Analytical Methods for Detection of Selected Estrogenic Compounds in Aqueous Mixtures. Environmental Science & Technology. Available at: [Link]
-
Monogarov, K. A., et al. (2020). Solid- vs. liquid-state thermal decomposition: thermolysis of halogenated benzene derivatives with the 2-nitrodiazene-1-N-oxide moiety. Physical Chemistry Chemical Physics. Available at: [Link]
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Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB. Available at: [Link]
-
Analysis of Degradation Products in Thermally Treated TATB. OSTI.gov. Available at: [Link]
-
Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. Available at: [Link]
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1,5-Difluoro-3-methoxy-2-nitrobenzene Price Information. Chemsrc.com. Available at: [Link]
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Assessment of aerobic biodegradation of lower-chlorinated benzenes in contaminated groundwater. ScienceDirect. Available at: [Link]
-
Hydrolysis and Methanolysis Reactions of a Homobifunctional Reactive Dye. FKIT e-repozitorij. Available at: [Link]
- Water phase synthesis process of difluoromethoxy nitrobenzene. Google Patents.
-
The Hydroxylation of Aromatic Nitro Compounds by Alkalies. Oklahoma State University Library. Available at: [Link]
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- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Nucleophilic Aromatic Substitution on Difluoronitrobenzene Compounds
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving difluoronitrobenzene substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Section 1: Low or No Product Yield
Question: My SNAr reaction with 2,4-difluoronitrobenzene is showing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low or nonexistent product yield in SNAr reactions with difluoronitrobenzene substrates often points to a few key areas: insufficient activation of the aromatic ring, issues with the nucleophile, or suboptimal reaction conditions.
Causality and Solutions:
-
Inadequate Nucleophilicity: The attacking species must be a strong nucleophile to initiate the reaction.[1] If you are using a neutral nucleophile, such as an amine or alcohol, the addition of a base is crucial to generate the more nucleophilic conjugate base (an amide or alkoxide).
-
Troubleshooting Protocol:
-
Base Selection: For amine nucleophiles, consider using a non-nucleophilic organic base like triethylamine (Et₃N) or a stronger inorganic base like potassium carbonate (K₂CO₃). For alcohol or phenol nucleophiles, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are necessary to generate the corresponding alkoxide or phenoxide.
-
Stoichiometry: Ensure you are using at least a stoichiometric equivalent of the base. For less reactive nucleophiles, an excess of the base (1.5-2.0 equivalents) can drive the equilibrium towards the deprotonated, more reactive species.
-
-
-
Poor Leaving Group Departure: While fluoride is generally a good leaving group in SNAr reactions due to its high electronegativity which activates the ring towards nucleophilic attack, its departure can sometimes be a rate-limiting step.[2][3][4]
-
Troubleshooting Protocol:
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are excellent choices as they can solvate the cationic counter-ion of the nucleophile, thus increasing its reactivity, and they do not protonate the nucleophile.[5]
-
Temperature: Increasing the reaction temperature can provide the necessary activation energy for the elimination of the fluoride ion. Monitor the reaction by Thin Layer Chromatography (TLC) at incremental temperature increases (e.g., from room temperature to 60-80 °C).
-
-
-
Deactivation of the Aromatic Ring: The nitro group is a powerful electron-withdrawing group that activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions.[1][2][6] If the nitro group is not positioned correctly relative to the fluorine leaving groups, the activation will be insufficient. For 1,3-difluoro-5-nitrobenzene, the fluorine atoms are meta to the nitro group, leading to a significantly less stable Meisenheimer complex and thus, a much slower reaction.[7]
Workflow for Optimizing Yield:
Caption: Troubleshooting workflow for low reaction yield.
Section 2: Poor Regioselectivity
Question: My reaction with 2,4-difluoronitrobenzene is producing a mixture of ortho- and para-substituted products. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in the nucleophilic substitution of difluoronitrobenzene is a common challenge.[8] The outcome is often a delicate balance of electronic effects and reaction conditions.
Causality and Solutions:
-
Electronic Effects: The nitro group strongly activates both the ortho (C2) and para (C4) positions. The inductive effect (-I) of the nitro group is distance-dependent and thus stronger at the ortho position, while the resonance effect (-M) is strong at both positions.[6] This often leads to a mixture of isomers.
-
Solvent Effects: The choice of solvent can have a profound impact on regioselectivity.[9][10]
-
Nonpolar Solvents for Ortho-Selectivity: Surprisingly, using nonpolar solvents like toluene or benzene can significantly favor ortho-substitution.[9][10] This is hypothesized to be due to the formation of a six-membered polar transition state involving the nucleophile, the ortho-fluorine, and the nitro group, which is more stable in a nonpolar environment.[9][10]
-
Polar Solvents and Isomer Mixtures: In contrast, polar aprotic solvents can lead to a mixture of ortho and para substituted products.[9]
-
Experimental Protocol for Enhancing Ortho-Selectivity:
-
Solvent Screening: Set up parallel reactions in a nonpolar solvent (e.g., toluene), a moderately polar solvent (e.g., THF), and a polar aprotic solvent (e.g., DMF).
-
Base: Use a suitable base for your nucleophile (e.g., K₂CO₃ for amines, NaH for alcohols).[9]
-
Temperature: Maintain a consistent temperature for all reactions, for example, 80 °C.
-
Analysis: After a set reaction time, analyze the product distribution in each reaction by ¹H NMR or GC-MS to determine the ortho:para ratio.
Table 1: Solvent Effects on Regioselectivity in the Reaction of 2,4-Difluoronitrobenzene with Phenol
| Solvent | Base | Temperature (°C) | Ortho:Para Ratio | Reference |
| Toluene | K₂CO₃ | 80 | >95:5 | [9] |
| THF | K₂CO₃ | 80 | 70:30 | [9] |
| DMF | K₂CO₃ | 80 | 60:40 | [9] |
Section 3: Formation of Side Products
Question: I am observing significant amounts of a di-substituted product in my reaction. How can I prevent this overreaction?
Answer:
The formation of di-substituted products occurs when the initial mono-substituted product is still sufficiently activated to undergo a second nucleophilic aromatic substitution.
Causality and Solutions:
-
Reaction Stoichiometry: Using an excess of the nucleophile is the most common cause of di-substitution.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. Use a slight excess of the difluoronitrobenzene substrate (e.g., 1.1 equivalents) relative to the nucleophile (1.0 equivalent).
-
Slow Addition: Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration, which can disfavor the second substitution.
-
-
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can also promote the formation of the di-substituted product.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to the desired extent.
-
Temperature Optimization: If di-substitution is still a problem, try running the reaction at a lower temperature.
-
-
Section 4: Difficulties in Product Isolation and Purification
Question: My product is difficult to purify from the reaction mixture, particularly from residual starting material and the di-substituted side product. What purification strategies do you recommend?
Answer:
Purification of SNAr products can be challenging due to the similar polarities of the starting material, desired product, and side products.
Causality and Solutions:
-
Similar Polarity: The mono- and di-substituted products, as well as the starting difluoronitrobenzene, often have very close Rf values on silica gel, making chromatographic separation difficult.
-
Purification Strategies:
-
Column Chromatography: While challenging, optimization of the solvent system for column chromatography can often achieve separation. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) can improve resolution.
-
Recrystallization: If the desired product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Continuous Flow Chemistry: For larger scale reactions, continuous flow reactors can offer advantages in controlling reaction time and stoichiometry, thereby minimizing side product formation.[11][12] In some cases, integrated purification steps can be incorporated into the flow system.[11]
-
Logical Flow for Purification Strategy Selection:
Caption: Decision tree for purification strategy.
References
-
Sythana, S. K., Naramreddy, S. R., Kavitake, S., Kumar CH, V., & Bhagat, P. R. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 912–918. [Link]
-
Sythana, S., Naramreddy, S. R., & Bhagat, P. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Semantic Scholar. [Link]
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Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. [Link]
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Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. (n.d.). ResearchGate. [Link]
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The SNAr reaction of 2,4-dinitrofluorobenzene (DNFB) with HO⁻. (n.d.). ResearchGate. [Link]
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Ashenhurst, J. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
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Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). (n.d.). ResearchGate. [Link]
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Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Aromatic Substitution | Flow Reactions. (n.d.). Vapourtec Ltd. [Link]
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Continuous-flow SNAr reaction of 2,4-difluoronitrobenzene (1) with... (n.d.). ResearchGate. [Link]
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Regioselectivity. (n.d.). Wikipedia. [Link]
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Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. (2021). Chemistry Stack Exchange. [Link]
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Predicting Regioselectivity in Nucleophilic Aromatic Substitution. (2012). The Journal of Organic Chemistry. [Link]
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Nucleophilic aromatic substitution exam question. (2025). Reddit. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. (2014). Organic Process Research & Development. [Link]
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NUCLEOPHILIC AROMATIC SUBSTITUTION. (2025). PHARMD GURU. [Link]
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Concerted nucleophilic aromatic substitutions. (n.d.). Harvard DASH. [Link]
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One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. (2018). Jacobsen Group. [Link]
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p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chloronitrobenzene. What does this tell you about the rate-determining step fornucleophilic aromatic substitution? (n.d.). Vaia. [Link]
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A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2025). Chemical Science. [Link]
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Vicarious Nucleophilic Substitution (VNS). (n.d.). Organic Chemistry Portal. [Link]
-
Everything You Need to Know About 3,4-Difluoro Nitrobenzene. (2025). Apra Innovative. [Link]
-
2,4-Difluoronitrobenzene. (n.d.). PubChem. [Link]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
Last Updated: February 14, 2026
Introduction
Welcome to the technical support center for the synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important chemical transformation. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, robust and reproducible production of this compound is critical.[1][2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information presented here is a synthesis of established chemical principles and practical, field-proven insights to ensure both the success and safety of your work.
Core Synthesis Protocol
The synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene is typically achieved through the nitration of 1,3-difluoro-5-ethoxybenzene.[1] This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure high yield and purity.
Experimental Protocol: Nitration of 1,3-Difluoro-5-ethoxybenzene
Materials:
-
1,3-Difluoro-5-ethoxybenzene
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0-5 °C in an ice bath.
-
Addition of Nitrating Agent: Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature between 0-5 °C.
-
Substrate Addition: Once the nitrating mixture is prepared, add 1,3-difluoro-5-ethoxybenzene dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, an orange liquid, can be purified by vacuum distillation or column chromatography to yield 1,5-Difluoro-3-ethoxy-2-nitrobenzene.[3]
Reaction Pathway
Caption: Synthesis pathway of 1,5-Difluoro-3-ethoxy-2-nitrobenzene.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the synthesis and scale-up of 1,5-Difluoro-3-ethoxy-2-nitrobenzene.
Issue 1: Low Yield
Q: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A: Low yields in nitration reactions can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or inadequate temperature control. Nitration is an exothermic reaction, and if the temperature rises too high, it can lead to side reactions or decomposition of the starting material or product.[4]
-
Solution: Ensure the reaction is maintained at the optimal temperature range (0-5 °C) throughout the addition of the starting material and for a sufficient time afterward. Monitor the reaction to completion using TLC before quenching.
-
-
Loss of Product During Workup:
-
Cause: The product may have some solubility in the aqueous layer, especially if the pH is not properly controlled during washing. Emulsion formation during extraction can also lead to product loss.
-
Solution: Ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent like dichloromethane. To break emulsions, you can add brine or centrifuge the mixture. Always check the aqueous layer by TLC to ensure no product is being discarded.[5]
-
-
Sub-optimal Reagent Quality:
-
Cause: The concentration of nitric and sulfuric acids is crucial for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.[6][7] Using acids of lower concentration can significantly reduce the reaction rate and yield.
-
Solution: Use fresh, high-purity concentrated sulfuric acid and fuming nitric acid. It is advisable to titrate the acids to confirm their concentration before use, especially when working on a larger scale.[8]
-
Issue 2: Formation of Impurities and Side Products
Q: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
A: The formation of isomers and poly-nitrated products are common challenges in nitration reactions.
-
Isomer Formation:
-
Cause: The directing effects of the fluoro and ethoxy groups on the benzene ring can lead to the formation of other regioisomers. While the desired product is the 2-nitro isomer, other positions on the ring can also be nitrated.
-
Solution: Precise temperature control is paramount. Lower temperatures generally favor the formation of the desired kinetic product. Slower, dropwise addition of the starting material to the nitrating mixture can also improve selectivity.
-
-
Poly-nitration:
-
Cause: The nitro group is a deactivating group, which makes a second nitration more difficult. However, under harsh conditions (higher temperatures or excess nitrating agent), di-nitrated products can form.[6]
-
Solution: Use a stoichiometric amount of the nitrating agent. Careful monitoring of the reaction progress and quenching it as soon as the starting material is consumed will prevent over-reaction.
-
Issue 3: Purification Challenges
Q: I'm having difficulty purifying the final product. What are the best methods for obtaining high-purity 1,5-Difluoro-3-ethoxy-2-nitrobenzene?
A: Purification can be challenging, especially if isomers with similar polarities are present.
-
Column Chromatography:
-
Technique: Flash chromatography using a silica gel stationary phase is a common and effective method.[9] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate isomers.
-
Pro-Tip: Run a series of TLCs with different solvent systems to identify the optimal eluent for separation before committing to a large-scale column.
-
-
Vacuum Distillation:
-
Technique: If the boiling points of the isomers are sufficiently different, vacuum distillation can be an efficient purification method for larger quantities.[3]
-
Consideration: This method is best suited when the impurity profile is not complex.
-
-
Recrystallization:
-
Technique: While less common for liquid products, it may be possible to induce crystallization from a suitable solvent system at low temperatures. This can be a highly effective method for achieving high purity.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
Safety Considerations
Nitration reactions are highly exothermic and involve the use of strong, corrosive acids.[10][11][12] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][11]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of toxic fumes.[10][11]
-
Temperature Control: The exothermic nature of the reaction requires diligent temperature monitoring and control to prevent thermal runaway.[4][12] Always have an adequate cooling bath ready.
-
Quenching: The quenching step should be performed slowly and carefully by adding the reaction mixture to ice to dissipate the heat generated.
-
Waste Disposal: Neutralize acidic waste before disposal according to your institution's guidelines.
| Hazard | Precaution |
| Corrosive Acids | Wear appropriate PPE, handle in a fume hood. |
| Exothermic Reaction | Maintain strict temperature control with an ice bath. |
| Toxic Fumes | Ensure adequate ventilation in a fume hood. |
| Thermal Runaway | Slow, controlled addition of reagents and constant monitoring. |
References
- Nitration reaction safety - YouTube. (2024).
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
- Nitration Reactions | Continuous Flow Processing - Vapourtec Ltd. (n.d.).
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids - ACS Publications. (2021).
- A Process For Preparation Of 3,5 Difluorobenzyl Derivatives - Quick Company. (n.d.).
- 1,3-Difluoro-5-ethoxy-2-nitrobenzene | 1803846-34-5 | Benchchem. (n.d.).
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
- Synthesis of 1,4-difluoro-2-nitrobenzene - PrepChem.com. (n.d.).
- Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023).
- How can I purify two different-substituted aromatic compounds? - ResearchGate. (2019).
- Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. (n.d.).
- Nitration of Benzene - Chemistry Steps. (n.d.).
- Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions - YouTube. (2018).
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- 12. vapourtec.com [vapourtec.com]
Technical Support Center: Catalyst Selection for the Hydrogenation of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
Welcome to the technical support center for the selective hydrogenation of 1,5-Difluoro-3-ethoxy-2-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we will address common challenges, provide troubleshooting advice, and answer frequently asked questions to ensure the success of your experiments. Our approach is grounded in established scientific principles and field-proven insights to help you achieve high yields and selectivities.
Introduction: The Challenge of Selectivity
The catalytic hydrogenation of 1,5-Difluoro-3-ethoxy-2-nitrobenzene to its corresponding aniline is a critical step in the synthesis of many pharmaceutical intermediates. The primary challenge lies in achieving high chemoselectivity: reducing the nitro group to an amine while preserving the fluorine and ethoxy functionalities on the aromatic ring. A significant side reaction to avoid is hydrodefluorination, which leads to impurities that are often difficult to separate. This guide will provide a systematic approach to catalyst selection and process optimization to mitigate these challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction is showing significant hydrodefluorination. How can I minimize this side reaction?
Answer:
Hydrodefluorination is a common issue when hydrogenating halogenated nitroaromatics.[1][2] The choice of catalyst and reaction conditions plays a crucial role in minimizing this unwanted side reaction.
-
Catalyst Selection:
-
Platinum-based catalysts are often a good starting point due to their high activity.[3][4] However, standard platinum catalysts can sometimes be too active and promote dehalogenation.[5] Consider using a modified platinum catalyst, such as a sulfided platinum catalyst .[6][7][8] The sulfur acts as a selective poison, reducing the catalyst's activity towards C-F bond cleavage without significantly impacting the nitro group reduction.
-
Palladium-based catalysts are also widely used for nitro group reductions.[9][10] However, they can be prone to causing dehalogenation, especially with more reactive halogens.[9] If using palladium, consider a lower catalyst loading or a catalyst with a specific support that can modulate its electronic properties.
-
Rhodium-based catalysts can also be effective for nitro group reduction and may offer different selectivity profiles compared to platinum or palladium.[11][12][13]
-
Raney Nickel is a cost-effective option, but its use can sometimes lead to dehalogenation, particularly at higher temperatures.[14][15][16]
-
-
Reaction Conditions:
-
Temperature and Pressure: Lowering the reaction temperature and hydrogen pressure can often reduce the rate of hydrodefluorination. Start with milder conditions and gradually increase them if the reaction rate is too slow.
-
Solvent: The choice of solvent can influence selectivity. Protic solvents like ethanol or methanol are common, but aprotic solvents like THF or ethyl acetate can also be used and may alter the selectivity profile.
-
Additives: The addition of a weak base, such as magnesium oxide (MgO) or a tertiary amine, can sometimes suppress hydrodefluorination by neutralizing any acidic byproducts that may promote the side reaction. Conversely, in some systems, the presence of a small amount of acid can unexpectedly inhibit dehalogenation.[1]
-
Question 2: The reaction is very slow or incomplete. What are the potential causes and how can I improve the reaction rate?
Answer:
A sluggish or incomplete reaction can be due to several factors, ranging from catalyst deactivation to suboptimal reaction conditions.
-
Catalyst Activity and Deactivation:
-
Catalyst Poisoning: The starting material, solvent, or hydrogen gas may contain impurities (e.g., sulfur compounds, halides) that can poison the catalyst.[17] Pre-treating the substrate or solvent by passing it through a bed of activated carbon or alumina can help remove these impurities.
-
Catalyst Loading: Ensure you are using an adequate amount of catalyst. A typical starting point for a bench-scale reaction is 1-5 mol% of the metal relative to the substrate.
-
Catalyst Quality: The activity of a catalyst can vary between batches and suppliers. If you suspect an issue with the catalyst, try a fresh batch or a catalyst from a different vendor.
-
-
Reaction Parameters:
-
Hydrogen Pressure: Increasing the hydrogen pressure will generally increase the reaction rate. Ensure your equipment is rated for the pressure you are using.
-
Temperature: Increasing the reaction temperature will also increase the rate. However, be mindful that higher temperatures can also increase the likelihood of side reactions like hydrodefluorination.
-
Agitation: In a heterogeneous catalytic reaction, efficient mixing is crucial for good mass transfer of hydrogen and the substrate to the catalyst surface. Ensure your stirring is vigorous enough to keep the catalyst suspended.
-
-
Reaction Mechanism: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species.[18] In some cases, the accumulation of these intermediates can inhibit the reaction.[19]
Question 3: I am observing the formation of colored byproducts. What are they and how can I prevent them?
Answer:
The formation of colored impurities is often due to the condensation of reaction intermediates.
-
Azoxy and Azo Compounds: The reaction between nitroso and hydroxylamine intermediates can form azoxy compounds, which can be further reduced to azo compounds.[11] These species are often highly colored.
-
Mitigation Strategies:
-
Promoters: The use of catalyst promoters, such as vanadium compounds, can help to minimize the accumulation of hydroxylamine intermediates and thus reduce the formation of colored byproducts.[19]
-
Reaction Conditions: Ensuring a sufficient supply of hydrogen to the catalyst surface through good agitation and adequate hydrogen pressure can help to quickly hydrogenate the intermediates to the desired aniline before they have a chance to react with each other.
-
Complete Reaction: Running the reaction to full conversion will ensure that these colored intermediates are fully converted to the colorless aniline product.
-
Frequently Asked Questions (FAQs)
Q: Which catalyst do you recommend as a starting point for the hydrogenation of 1,5-Difluoro-3-ethoxy-2-nitrobenzene?
A: For this specific substrate, a good starting point would be a 5% Platinum on carbon (Pt/C) catalyst . Platinum is generally very active for nitro group reduction.[3][20][21] However, given the presence of two fluorine atoms, it is crucial to monitor for hydrodefluorination. If this is observed, switching to a sulfided 5% Pt/C catalyst would be the next logical step to enhance selectivity.[6][8]
Q: What are the recommended initial reaction conditions?
A: A good starting point for your initial screening would be:
-
Solvent: Methanol or Ethanol
-
Temperature: 25-50 °C
-
Hydrogen Pressure: 1-5 bar (or a hydrogen balloon for small-scale reactions)[22][23]
-
Catalyst Loading: 1-2 mol% Pt
Monitor the reaction progress by TLC or GC/LC to determine the conversion and selectivity.
Q: How do I handle and dispose of pyrophoric catalysts like Palladium on carbon or Raney Nickel safely?
A: Catalysts like Pd/C and Raney Nickel can be pyrophoric, meaning they can spontaneously ignite in air, especially when dry and containing adsorbed hydrogen.[19][22]
-
Handling: Always handle these catalysts in a well-ventilated fume hood. Do not allow the catalyst to dry out after the reaction. Keep it wetted with solvent or water.
-
Filtration: After the reaction, it is common to filter the catalyst through a pad of Celite®.[22] It is crucial to purge the reaction vessel with an inert gas like nitrogen or argon before opening it to air to prevent any residual hydrogen from igniting.
-
Disposal: The filtered catalyst cake should be kept wet and placed in a dedicated, clearly labeled waste container for pyrophoric materials. Do not mix it with other chemical waste. Follow your institution's specific guidelines for the disposal of pyrophoric waste.
Q: Can I reuse the catalyst?
A: In many cases, heterogeneous catalysts can be recovered and reused. However, their activity may decrease with each cycle due to poisoning or physical degradation. If you plan to reuse the catalyst, you will need to develop a robust recovery and reactivation procedure. For initial lab-scale synthesis, using a fresh batch of catalyst for each reaction is often the most reliable approach to ensure reproducibility.
Data Presentation: Catalyst Performance Overview
The following table provides a qualitative overview of common catalysts for nitroaromatic hydrogenation, highlighting their typical strengths and weaknesses. The actual performance will be highly dependent on the specific substrate and reaction conditions.
| Catalyst | Typical Activity | Selectivity for Halogenated Substrates | Common Issues |
| Pt/C | High | Good to Moderate | Can cause hydrodehalogenation.[5] |
| Sulfided Pt/C | Moderate | Excellent | Lower activity than unsulfided Pt/C.[6][7] |
| Pd/C | High | Moderate to Low | Prone to hydrodehalogenation.[9] |
| Rh/C | High | Good | Can be more expensive.[12][13] |
| Raney Ni | Moderate to High | Moderate | Can be less selective; pyrophoric.[14][19] |
Experimental Protocols
General Procedure for Catalytic Hydrogenation
-
To a suitable pressure vessel, add the 1,5-Difluoro-3-ethoxy-2-nitrobenzene and the chosen solvent (e.g., methanol).
-
Carefully add the catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with nitrogen, followed by several purges with hydrogen.
-
Pressurize the vessel to the desired hydrogen pressure and begin vigorous stirring.
-
Heat the reaction to the desired temperature and monitor the reaction progress by analyzing aliquots at regular intervals.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with additional solvent.
-
The filtrate containing the product can then be worked up and purified as required.
Visualizations
Logical Flow for Troubleshooting Hydrodefluorination
Caption: Troubleshooting flowchart for minimizing hydrodefluorination.
Reaction Pathway for Nitro Group Reduction
Caption: Simplified reaction pathway for nitro group hydrogenation.
References
- Blaser, H.-U., Steiner, H., & Studer, M. (2009). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update.
- Corma, A., Serna, P., & Concepción, P. (2007). Gold as a Chemoselective Hydrogenation Catalyst. Journal of the American Chemical Society, 129(21), 6358–6365.
- Google Patents. (1991).
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Royal Society of Chemistry. (2015). A platinum supported reduced graphene catalyst to enhance the hydrogenation of nitro compound activity. RSC Advances, 5(76), 61943-61951. [Link]
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ResearchGate. (2010). Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. [Link]
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ResearchGate. (2017). Catalytic Reduction of Toxic Nitroarenes in Aqueous Medium Using Worm-Like Rhodium Nanoparticles. [Link]
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Semantic Scholar. (2015). A platinum supported reduced graphene catalyst to enhance the hydrogenation of nitro compound activity. [Link]
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Rasayan Journal of Chemistry. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. 14(2), 1223-1229. [Link]
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ResearchGate. (n.d.). Platinum Catalyst for Reductions. [Link]
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MDPI. (2018). Electron-Enriched Pd Nanoparticles for Selective Hydrogenation of Halonitrobenzenes to Haloanilines. Catalysts, 8(11), 530. [Link]
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Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]
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National Center for Biotechnology Information. (2023). Decoupling Electron and Proton Transfer in Noncontact Catalytic Hydrogenation of Nitroaromatics. Angewandte Chemie International Edition, 62(35), e202305541. [Link]
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ResearchGate. (2018). Hydrogenation of nitrobenzene a Catalytic performance for the... [Link]
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Royal Society of Chemistry. (2015). A platinum supported reduced graphene catalyst to enhance the hydrogenation of nitro compound activity. RSC Advances, 5(76), 61943-61951. [Link]
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ResearchGate. (2016). Selective Hydrogenation of Halonitrobenzenes. [Link]
- Google Patents. (1964). Catalytic hydrogenation of halonitrobenzene compounds. US3148217A.
- Google Patents. (1976).
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ResearchGate. (1998). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. [Link]
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ACS Green Chemistry Institute. (n.d.). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. [Link]
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ResearchGate. (2012). Platinum Supported on Reduced Graphene Oxide as a Catalyst for Hydrogenation of Nitroarenes. [Link]
-
MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts, 13(10), 1361. [Link]
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ACS Publications. (1982). Reduction of aromatic nitro compounds by secondary alcohols using rhodium complexes as catalysts. The Journal of Organic Chemistry, 47(15), 3018–3021. [Link]
-
Royal Society of Chemistry. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. Catalysis Science & Technology, 3(4), 1033-1042. [Link]
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Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. [Link]
- Google Patents. (1996).
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KAUST Repository. (2016). Atypical hydrogenation selectivity of platinum by reactive environment modulation. Chemical Science, 7(1), 606-611. [Link]
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Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. [Link]
-
ACS Publications. (1965). Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts. Journal of the American Chemical Society, 87(12), 2767–2768. [Link]
-
R Discovery. (1965). Platinum Metal Sulfides as Heterogeneous Hydrogenation Catalysts. Journal of the American Chemical Society, 87(12), 2767–2768. [Link]
- Google Patents. (1966).
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Royal Society of Chemistry. (2014). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. Catalysis Science & Technology, 4(7), 2098-2104. [Link]
-
Reddit. (2023). Odd observation during Pd/C hydrogenation of Nitro group. r/Chempros. [Link]
-
Semantic Scholar. (2013). Palladium-catalysed transfer hydrogenation of aromatic nitro compounds — an unusual chain elongation. [Link]
-
Royal Society of Chemistry. (2020). Hydrogen-free hydrogenation of nitrobenzene via direct coupling with cyclohexanol dehydrogenation over ordered mesoporous MgO/SBA-15 supported Cu nanoparticles. RSC Advances, 10(35), 20821-20833. [Link]
-
ACS Publications. (2019). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 23(10), 2176–2185. [Link]
-
ResearchGate. (2019). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. [Link]
-
Wiley Online Library. (2013). Selective Hydrogenation of Nitroaromatic Compounds with a Nickel-Oxide-Supported Nano-Palladium Catalyst under Ambient Reaction. ChemCatChem, 5(6), 1369-1373. [Link]
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ACS Green Chemistry Institute. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. [Link]
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Future4200. (n.d.). Catalytic Hydrogenation over Platinum Metals. [Link]
-
ResearchGate. (2016). Possible reaction pathways for the hydrogenation of nitrobenzene. NB,... [Link]
-
ResearchGate. (2004). Scheme 6. Hydrogenation of nitrobenzene, 23. [Link]
-
ResearchGate. (2020). Commercial Catalysts Screening for Liquid Phase Nitrobenzene Hydrogenation. [Link]
-
YouTube. (2024). Hydrogenation Reaction Set up - Reduction of a Nitro group. [Link]
-
ResearchGate. (2006). Selective Hydrogenation of p-Chloronitrobenzene on Nanosized PdNiB Catalysts. [Link]
-
ResearchGate. (2006). Research Article Selective Hydrogenation of p-Chloronitrobenzene on Nanosized PdNiB Catalysts. [Link]
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- 23. youtube.com [youtube.com]
Technical Support Center: Purification of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of 1,5-Difluoro-3-ethoxy-2-nitrobenzene. The following question-and-answer format directly addresses common challenges encountered during its purification, offering practical, field-proven solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude 1,5-Difluoro-3-ethoxy-2-nitrobenzene appears as a yellow to brownish oil after synthesis, but I expect a solid. What are the likely impurities causing this?
A1: The oily appearance and discoloration of your product are strong indicators of residual impurities. The synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene, typically achieved through the nitration of 1,3-difluoro-5-ethoxybenzene, can generate several byproducts.[1]
Common Impurities Include:
-
Unreacted Starting Material: Residual 1,3-difluoro-5-ethoxybenzene.
-
Isomeric Byproducts: Nitration can potentially occur at other positions on the aromatic ring, leading to isomers.
-
Dinitrated Products: Excessive nitration can introduce a second nitro group.
-
Oxidation Products: The use of strong nitrating agents can lead to the formation of colored phenolic or quinone-like impurities.[2]
-
Residual Acids: Traces of nitric and sulfuric acid from the nitrating mixture can remain.
-
Residual Solvents: Solvents used during the reaction or work-up may be present.
The presence of these impurities, particularly the colored oxidation byproducts and residual solvents, can lower the melting point of your compound, causing it to appear as an oil.
Q2: My TLC analysis of the crude product shows multiple spots. How can I identify the major spots and select an appropriate purification method?
A2: Multiple spots on a TLC plate confirm the presence of several components in your crude product. A systematic approach is crucial for identification and subsequent purification.
Workflow for TLC Analysis and Method Selection:
Caption: Workflow for TLC analysis and purification method selection.
Step-by-Step Guidance:
-
Co-spotting: On your TLC plate, spot your crude product, the starting material (1,3-difluoro-5-ethoxybenzene), and a co-spot (a single spot containing both the crude product and the starting material).
-
Eluent Selection: A good starting eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane. A 9:1 or 8:2 ratio of hexane:ethyl acetate is a reasonable starting point.
-
Visualization: After running the TLC, visualize the spots under a UV lamp. Nitroaromatic compounds are often UV-active.
-
Identification:
-
The spot corresponding to the starting material will be less polar (higher Rf value) than the nitrated product.
-
The major spot is likely your desired product, 1,5-Difluoro-3-ethoxy-2-nitrobenzene.
-
Spots with very low Rf values may correspond to highly polar impurities like dinitrated products or phenolic byproducts.
-
-
Method Selection:
-
Column Chromatography: If the spots are well-separated, column chromatography is an excellent choice for isolating your product.[3]
-
Recrystallization: If the major impurity is the starting material and your product is a solid at room temperature, recrystallization can be effective.
-
Liquid-Liquid Extraction: If you suspect acidic impurities (residual nitric/sulfuric acid or phenolic byproducts), a preliminary wash with a mild base can be beneficial.
-
Detailed Purification Protocols
Protocol 1: Recrystallization for Removing Less Polar Impurities
Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities with different solubilities in a chosen solvent.[4][5]
Q3: How do I choose the right solvent for recrystallizing 1,5-Difluoro-3-ethoxy-2-nitrobenzene?
A3: The ideal recrystallization solvent will dissolve your compound sparingly at room temperature but readily at its boiling point. The impurities, on the other hand, should either be highly soluble or insoluble at all temperatures.
Table 1: Recommended Solvents for Recrystallization
| Solvent System | Rationale |
| Ethanol/Water | 1,5-Difluoro-3-ethoxy-2-nitrobenzene is likely soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can induce crystallization. |
| Isopropanol | Similar properties to ethanol, offering a good balance of polarity. |
| Hexane/Ethyl Acetate | Start by dissolving the crude product in a minimal amount of hot ethyl acetate, then slowly add hexane until turbidity is observed. Reheat to dissolve and then cool slowly. |
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Test small amounts of your crude product with the suggested solvent systems to find the optimal one.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product until it completely dissolves.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[6]
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography for Isomer Separation
Flash column chromatography is a highly effective method for separating compounds with different polarities.[3]
Q4: I believe I have isomeric impurities. What are the optimal conditions for separating them using flash column chromatography?
A4: Isomeric nitroaromatic compounds often have subtle differences in polarity that can be exploited for separation by column chromatography.
Table 2: Flash Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for most organic purifications. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with a low polarity mixture (e.g., 98:2 Hexane:EtOAc) and gradually increase the polarity. This will elute the less polar starting material first, followed by your product, and then more polar isomers and dinitrated compounds. |
| Loading Technique | Dry Loading | Adsorb your crude product onto a small amount of silica gel and load it onto the column. This often provides better resolution than wet loading. |
Step-by-Step Flash Column Chromatography Protocol:
-
Column Packing: Pack a glass column with silica gel in your initial, low-polarity eluent.
-
Sample Loading: Prepare a slurry of your crude product with a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions.
-
Gradient: Gradually increase the percentage of ethyl acetate in your eluent to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Workflow for Flash Column Chromatography:
Caption: Step-by-step workflow for purification by flash column chromatography.
Protocol 3: Liquid-Liquid Extraction for Acid Removal
A simple aqueous wash can effectively remove residual acids from the nitration reaction.
Q5: How can I be sure all residual nitric and sulfuric acid has been removed?
A5: An acidic work-up is crucial for neutralizing and removing residual acids.
Step-by-Step Extraction Protocol:
-
Dissolution: Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize acids (be sure to vent the funnel frequently to release CO₂).
-
Water to remove any remaining salts.
-
Brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.
-
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
Purity Assessment
Q6: Once I have a purified product, what are the best analytical methods to confirm its purity and identity?
A6: A combination of techniques is recommended for comprehensive purity and identity confirmation.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple eluent systems is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A high-purity sample should show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of your product.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
References
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Analysis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene and Derivatives
Executive Summary
1,5-Difluoro-3-ethoxy-2-nitrobenzene represents a critical fluorinated nitroaromatic scaffold, frequently utilized as an intermediate in the synthesis of kinase inhibitors (e.g., EGFR inhibitors) and agrochemicals.[1] Its analysis presents a unique challenge due to the interplay between the electron-withdrawing nitro/fluoro groups and the electron-donating ethoxy substituent.
This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound.[2] While GC-MS (EI) provides superior structural fingerprinting via characteristic fragmentation (specifically the ortho-effect), LC-MS (ESI/APCI) offers enhanced sensitivity for quantification in complex biological matrices.
Part 1: Structural Context & Fragmentation Logic[1]
To accurately interpret mass spectral data for this compound, one must understand the specific fragmentation mechanisms driven by its substitution pattern.[1]
The "Ortho-Effect" Mechanism
The defining feature of the mass spectrum for 1,5-Difluoro-3-ethoxy-2-nitrobenzene is the interaction between the 2-nitro (
-
McLafferty-Type Rearrangement: The oxygen of the nitro group abstracts a hydrogen from the
-carbon of the ethoxy ethyl chain. -
Neutral Loss: This leads to the expulsion of a neutral ethylene molecule (
, 28 Da) or the loss of the nitro group itself.[1] -
Result: A distinct product ion that differentiates this isomer from its para or meta counterparts.
Diagram: Fragmentation Pathway (EI)
The following diagram illustrates the competitive fragmentation pathways characteristic of this molecule under Electron Impact (70 eV).
Caption: Competitive fragmentation pathways under Electron Impact (EI). The ortho-interaction (Path B) is specific to the 2-nitro-3-ethoxy arrangement.
Part 2: Comparative Analysis of Analytical Modalities
Gas Chromatography-Mass Spectrometry (GC-MS)
Modality: Electron Impact (EI) at 70 eV.[3]
-
Performance Profile:
-
Suitability: High.[1] The compound (MW 203.[1]11) is relatively small, non-polar, and thermally stable enough for GC volatilization.[1]
-
Ionization: Hard ionization yields a rich fragment ion spectrum, essential for structural confirmation of impurities or derivatives.[1]
-
Key Advantage: Reproducible spectral libraries (NIST/Wiley) allow for identification without reference standards.
-
-
Diagnostic Ions (Predicted):
m/z Identity Origin | 203 |
| Molecular Ion (Moderate intensity) | | 175 | | Loss of Ethylene ( ) via ortho-effect | | 157 | | Loss of Nitro group ( ) | | 129 | | Subsequent loss of CO (Ring contraction) |
Liquid Chromatography-MS/MS (LC-MS)
Modality: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[4]
-
Performance Profile:
-
Suitability: High for trace quantification in biological fluids (e.g., PK studies).[1]
-
Ionization Physics:
-
Positive Mode: Poor protonation efficiency due to electron-withdrawing Fluorine and Nitro groups. Requires adduct formation (
) or APCI. -
Negative Mode:Superior. The nitro group and fluorines facilitate electron capture (Electron Capture Negative Ionization - ECNI) or formation of radical anions
.
-
-
Key Advantage: Sensitivity.[1][2][5][6][7] ECNI can detect femtogram levels, far surpassing EI sensitivity for nitroaromatics.[1]
-
Comparative Summary Table
| Feature | GC-MS (EI) | LC-MS (ESI/APCI) |
| Primary Use Case | Synthesis verification, Impurity profiling | Metabolite ID, PK Quantification |
| Structural Data | Excellent (Fragment rich) | Limited (Soft ionization) |
| Sensitivity | Moderate (ng range) | High (pg/fg range in Negative Mode) |
| Sample Prep | Liquid-Liquid Extraction (LLE) | Protein Precipitation / SPE |
| Matrix Effects | Low | High (Ion Suppression risk) |
Part 3: Experimental Protocols
Workflow 1: Structural Confirmation via GC-MS
Use this protocol for purity assessment of the synthesized intermediate.
-
Sample Preparation:
-
Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) (HPLC Grade).
-
Filter through a 0.22 µm PTFE syringe filter to remove particulates.[1]
-
-
GC Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Inlet: Split mode (20:1), Temperature: 250°C.
-
Oven Program: 60°C (hold 1 min)
20°C/min 280°C (hold 5 min).
-
-
MS Parameters:
-
Data Validation:
-
Verify the presence of the
175 peak.[1] Its absence suggests the ethoxy group is not ortho to the nitro group (isomeric impurity).
-
Workflow 2: Quantitative Analysis via LC-MS/MS (Negative Mode)
Use this protocol for analyzing derivatives in biological matrices.
-
Mobile Phase:
-
A: Water + 5mM Ammonium Acetate (buffers pH, aids ionization).[1]
-
B: Methanol (MeOH) or Acetonitrile (ACN).
-
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).[1]
-
Source Parameters (ESI Negative):
-
Spray Voltage: -3500 V.
-
Capillary Temp: 300°C.
-
Sheath Gas: 40 arb units.[1]
-
-
MRM Transitions (Multiple Reaction Monitoring):
-
Precursor: 203 (
) or 218 ( , if oxidized derivative). -
Product: 157 (Loss of
) and 127 (Fluorine/Ring fragments).
-
Part 4: Decision Matrix (Method Selection)
The following decision tree guides the selection of the analytical platform based on the specific research stage.
Caption: Decision matrix for selecting between GC-MS and LC-MS based on sample matrix and stability.
References
-
McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[8] University Science Books. (Foundational text on EI fragmentation and the Ortho Effect).
-
Holčapek, M., et al. (2010).[1] "Analysis of nitroaromatic compounds using HPLC–MS/MS." Journal of Chromatography A.
-
NIST Mass Spectrometry Data Center. "Electron Ionization Mass Spectrometry of Nitrobenzene Derivatives." [1]
-
Shimadzu Corporation. "Comparison of LCMS and GCMS Techniques." [1]
-
SCIEX. "Ionization Efficiency and Ion Suppression in ESI-MS."
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Comparison of LCMS and other techniques : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. iltusa.com [iltusa.com]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. thiele.ruc.dk [thiele.ruc.dk]
A Researcher's Guide to the Structural Elucidation of 1,5-Difluoro-3-ethoxy-2-nitrobenzene Derivatives via X-ray Crystallography
This guide provides a comprehensive overview of the methodologies and comparative structural analysis involved in the X-ray crystallography of 1,5-Difluoro-3-ethoxy-2-nitrobenzene and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of novel small organic molecules. We will delve into the synthetic pathways, crystallization strategies, and the nuances of single-crystal X-ray diffraction (SCXRD) analysis, while drawing comparisons with structurally related halogenated nitroaromatic compounds.
Introduction: The Significance of Structural Analysis in Drug Discovery
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and biological activity. For drug development professionals, understanding the molecular architecture of a compound like 1,5-Difluoro-3-ethoxy-2-nitrobenzene is paramount. This knowledge informs structure-activity relationships (SAR), aids in the design of more potent and selective analogs, and is a critical component of intellectual property. X-ray crystallography remains the gold standard for unambiguously determining molecular structures.[1][2] This guide will equip you with the foundational knowledge to approach the crystallographic analysis of this specific class of compounds.
Synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene Derivatives
The synthesis of the title compound and its derivatives is a crucial first step. A common and effective route involves the nitration of a corresponding precursor, 1,3-difluoro-5-ethoxybenzene.[3]
General Synthetic Protocol
A typical synthesis involves the electrophilic nitration of the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.[3][4][5] The reaction is highly regioselective due to the directing effects of the substituents on the aromatic ring.
Experimental Protocol: Synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, cool a mixture of concentrated sulfuric acid and 90% nitric acid to 0-5°C.[6]
-
Addition of Precursor: Slowly add 1,3-difluoro-5-ethoxybenzene dropwise to the cooled acid mixture over a period of 2-3 hours, ensuring the temperature is maintained.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 30 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into ice and extract the product with a suitable organic solvent, such as ethyl ether.
-
Purification: Wash the organic layers with brine, water, and a 5% sodium bicarbonate solution. Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent in vacuo.[6] The crude product can be further purified by column chromatography or recrystallization.
A visual representation of the synthetic workflow is provided below.
Caption: Synthetic workflow for 1,5-Difluoro-3-ethoxy-2-nitrobenzene.
Crystallization: The Art and Science of Growing Single Crystals
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. For nitrobenzene derivatives, several techniques can be employed.
Crystallization Strategies
-
Slow Evaporation: This is the most common method. A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the formation of crystals.[7]
-
Solvent Diffusion: This technique involves layering a solution of the compound with a miscible "anti-solvent" in which the compound is less soluble. Diffusion of the anti-solvent into the solution reduces the solubility and promotes crystallization.
-
Vapor Diffusion: A small amount of the concentrated solution is placed in a sealed container with a larger reservoir of a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
-
Cooling: For compounds with a significant temperature-dependent solubility, slowly cooling a saturated solution can yield high-quality crystals.
Experimental Protocol: Crystallization of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, acetone, chloroform, ethyl acetate, hexane). A good crystallization solvent is one in which the compound is moderately soluble.
-
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at a slightly elevated temperature.
-
Slow Evaporation: Filter the solution to remove any particulate matter and place it in a clean vial covered with a perforated lid to allow for slow evaporation at room temperature.
-
Crystal Growth: Monitor the vial over several days to weeks for the appearance of single crystals.
X-ray Diffraction Analysis: Unveiling the Molecular Structure
Once suitable single crystals are obtained, the next step is to perform X-ray diffraction analysis to determine the three-dimensional atomic arrangement.[8][9]
The X-ray Diffraction Experiment
The fundamental principle of X-ray crystallography is that the wavelength of X-rays is comparable to the inter-atomic distances in a crystal.[9] When a beam of X-rays is directed at a crystal, the electrons of the atoms scatter the X-rays, and the regularly spaced atoms in the crystal lattice produce a diffraction pattern of constructive and destructive interference.
Caption: General workflow for single-crystal X-ray diffraction.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Unit Cell Determination: The diffractometer software is used to determine the unit cell parameters and the crystal system.
-
Data Integration and Scaling: The collected diffraction data is processed to obtain a set of unique reflection intensities.
Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure. This process involves determining the positions of the atoms within the unit cell and refining these positions to best fit the experimental data.
Comparative Structural Analysis
While the specific crystal structure of 1,5-Difluoro-3-ethoxy-2-nitrobenzene is not yet published, we can draw valuable comparisons with other known halogenated nitrobenzene derivatives to anticipate its structural features.
Comparison with Related Structures
The crystal structures of compounds like 1-chloro-2-methyl-4-nitrobenzene and various tribromonitrobenzene derivatives provide insights into the expected intermolecular interactions and packing motifs.[7][10]
| Compound | Space Group | Key Intermolecular Interactions | Reference |
| 1-Chloro-2-methyl-4-nitrobenzene | P 21/n | π...π stacking, C–H...O hydrogen bonds, Cl...O contacts | [7] |
| 1,2,3-Tribromo-5-nitrobenzene | Triclinic | Halogen bonds (Brδ+⋯Brδ-), C—H⋯Br hydrogen bonds, O⋯Br contacts | [10] |
| 1,3-Dibromo-2-iodo-5-nitrobenzene | Monoclinic | Halogen bonds (Brδ+⋯Iδ-), C—H⋯I hydrogen bonds, O⋯I contacts | [10] |
Expected Structural Features of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
Based on the analysis of related compounds, we can hypothesize the following structural characteristics for 1,5-Difluoro-3-ethoxy-2-nitrobenzene:
-
Molecular Geometry: The benzene ring is expected to be largely planar, with the nitro group likely twisted slightly out of the plane. The ethoxy group will adopt a low-energy conformation.
-
Intermolecular Interactions: The presence of fluorine atoms, the nitro group, and the ethoxy group will likely lead to a rich network of intermolecular interactions, including:
-
C–H···O and C–H···F hydrogen bonds.
-
Possible F···F and F···O halogen bonding interactions.
-
π-π stacking interactions between the aromatic rings.
-
These interactions will play a crucial role in the overall crystal packing and the resulting solid-state properties of the material.
Conclusion
The X-ray crystallographic analysis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene and its derivatives is a critical step in understanding their structure-property relationships. This guide has provided a comprehensive framework for approaching this task, from synthesis and crystallization to data analysis and comparative structural interpretation. By leveraging the knowledge gained from related halogenated nitrobenzene compounds, researchers can anticipate and interpret the structural features of this important class of molecules, thereby accelerating the drug discovery and development process.
References
-
Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene - PMC - NIH. (2015). Retrieved from [Link]
- Method of crystallizing nitro products. (1959). Google Patents.
-
X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
- Process for the preparation and purification of p-nitrobenzenes. (1969). Google Patents.
-
Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. (2012). MDPI. Retrieved from [Link]
-
Crystal structure prediction of nitrobenzene derivatives. (n.d.). IUCr Journals. Retrieved from [Link]
-
X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. (n.d.). JEOL Ltd. Retrieved from [Link]
-
Small molecule crystallography. (n.d.). Excillum. Retrieved from [Link]
-
X-Ray Diffraction Basics. (n.d.). Chemical Instrumentation Facility - Iowa State University. Retrieved from [Link]
-
Guide for crystallization. (n.d.). Retrieved from [Link]
-
Nitro compound. (n.d.). Wikipedia. Retrieved from [Link]
- Water phase synthesis process of difluoromethoxy nitrobenzene. (1998). Google Patents.
-
Electronic Supplementary Information - Ni-catalysed Intramolecular Reductive Aminocarbonylation of 2-Haloaryl-tethered Nitroarenes for the Synthesis of Dibenzazepine-based Heterocycles. (n.d.). Retrieved from [Link]
-
Optimized Structure of Nitrobenzene. (2013). ResearchGate. Retrieved from [Link]
-
1,5-difluoro-3-methoxy-2-nitrobenzene. (n.d.). Stenutz. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Synthesis of 1,4-difluoro-2-nitrobenzene. (n.d.). PrepChem.com. Retrieved from [Link]
-
Nitrobenzene Structure, Production & Uses. (n.d.). Study.com. Retrieved from [Link]
-
The crystal structure of 1,3,5-trichloro-2-nitrobenzene. (2025). ResearchGate. Retrieved from [Link]
-
7.3: X-ray Crystallography. (2022). Chemistry LibreTexts. Retrieved from [Link]
-
Chemical crystallography by serial femtosecond X-ray diffraction. (2022). eScholarship. Retrieved from [Link]
-
X-Ray Crystallography. (2009). Dartmouth Undergraduate Journal of Science. Retrieved from [Link]
-
Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. (2017). Retrieved from [Link]
-
SYNTHESIS AND CHARACTERIZATION OF SOME NEW NITRONES DERIVATIVES AND SCREENING THEIR BIOLOGICAL ACTIVITIES. (2022). Retrieved from [Link]
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- 5. Nitrobenzene Structure, Production & Uses - Lesson | Study.com [study.com]
- 6. prepchem.com [prepchem.com]
- 7. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene [mdpi.com]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. X-Ray Diffraction Basics | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity of Compounds Derived from 1,5-Difluoro-3-ethoxy-2-nitrobenzene
The following guide provides an in-depth technical analysis of the biological activity and applications of compounds derived from 1,5-Difluoro-3-ethoxy-2-nitrobenzene (CAS 1807178-03-5). This intermediate is a critical precursor for 2-ethoxy-4,6-difluoroaniline , a pharmacophore used in the development of Hematopoietic Prostaglandin D Synthase (H-PGDS) inhibitors and advanced agrochemicals.
A Technical Guide to H-PGDS Inhibitors and Agrochemicals
Executive Summary & Scaffold Analysis
1,5-Difluoro-3-ethoxy-2-nitrobenzene is a specialized fluorinated intermediate designed to introduce a 2-ethoxy-4,6-difluorophenyl moiety into bioactive molecules. This scaffold is prized in medicinal chemistry for its unique electronic and steric properties:
-
Metabolic Stability: The two fluorine atoms at the 4- and 6-positions (relative to the aniline nitrogen) block metabolic oxidation sites on the phenyl ring (para and ortho blockade), significantly extending the half-life of derived drugs.
-
Lipophilicity & Binding: The ethoxy group at the 2-position provides a lipophilic anchor that can fill hydrophobic pockets in enzyme active sites (e.g., H-PGDS), while the fluorine atoms modulate the pKa of the aniline nitrogen, influencing hydrogen bond donor capability.
Key Downstream Derivative:
-
Compound: 2-Ethoxy-4,6-difluoroaniline (CAS 1553517-22-8)
-
Synthesis: Catalytic hydrogenation of the nitro group.
-
Primary Application: Synthesis of H-PGDS inhibitors (e.g., GSK series described in WO 2018/069863).
Primary Application: H-PGDS Inhibitors
The most significant pharmaceutical application of this scaffold is in the development of inhibitors for Hematopoietic Prostaglandin D Synthase (H-PGDS) . These inhibitors are investigated for treating Duchenne Muscular Dystrophy (DMD) , Asthma , and other inflammatory conditions driven by Prostaglandin D2 (PGD2).[1]
Mechanism of Action
H-PGDS catalyzes the isomerization of PGH2 to PGD2 in mast cells and Th2 cells.[1][2] PGD2 mediates inflammation, muscle necrosis (in DMD), and bronchoconstriction via the DP1 and DP2 (CRTH2) receptors.
-
Inhibition Strategy: Compounds derived from 2-ethoxy-4,6-difluoroaniline act as competitive inhibitors, binding to the H-PGDS active site (often the glutathione-binding pocket or the PGH2 substrate pocket).
-
Role of the Scaffold: The 2-ethoxy-4,6-difluorophenyl group creates specific hydrophobic interactions with residues like Trp104 and Lys112 in the H-PGDS active site, enhancing potency and selectivity over Lipocalin-type PGDS (L-PGDS).
Comparative Performance Analysis
The following table compares H-PGDS inhibitors derived from this scaffold (represented by the GSK patent series) against standard reference inhibitors.
| Feature | GSK Series (WO 2018/069863) | HQL-79 (Reference) | TAS-205 (Clinical Candidate) |
| Core Pharmacophore | 2-Ethoxy-4,6-difluoroaniline linked to Cyclobutane/Azetidine | 4-Benzhydryloxypiperidine | 2-Carboxamide indole |
| IC50 (H-PGDS) | < 10 nM (High Potency) | ~6000 nM | ~20 nM |
| Selectivity (vs L-PGDS) | > 1000-fold | Moderate | High |
| Metabolic Stability | High (Blocked metabolic soft spots) | Low (Rapid oxidation) | Moderate |
| Primary Indication | Duchenne Muscular Dystrophy (DMD) | Asthma (Historical) | DMD |
Expert Insight: The inclusion of the difluoro-ethoxy motif significantly improves metabolic stability compared to non-fluorinated analogs. While HQL-79 was an early tool compound, its poor potency and stability limit its clinical use. The GSK series utilizes the electron-withdrawing fluorines to fine-tune the electronics of the amide bond (formed from the aniline), optimizing binding affinity.
Signaling Pathway Visualization
The diagram below illustrates the PGD2 inflammatory pathway and the intervention point of H-PGDS inhibitors.
Caption: H-PGDS inhibition blocks the conversion of PGH2 to PGD2, preventing downstream inflammatory signaling via DP2 receptors involved in muscle necrosis.[1]
Secondary Application: Agrochemicals
Beyond pharmaceuticals, the 2,6-difluoro-4-ethoxyphenyl moiety (an isomer or closely related analog often derived from similar precursors) is utilized in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors .
-
Function: These compounds act as herbicides by inhibiting chlorophyll biosynthesis, leading to the accumulation of toxic porphyrins that destroy plant cell membranes upon light exposure.
-
Activity: The fluorine atoms enhance lipophilicity and penetration through the plant cuticle, while the ethoxy group aids in binding to the target enzyme in weed species.
Experimental Protocols
Synthesis of 2-Ethoxy-4,6-difluoroaniline
This protocol describes the reduction of the nitro precursor to the active aniline building block.
Materials:
-
1,5-Difluoro-3-ethoxy-2-nitrobenzene (1.0 eq)
-
Pd/C (10% w/w)
-
Hydrogen gas (H2) or Ammonium Formate
-
Ethanol (Solvent)
Procedure:
-
Dissolution: Dissolve 10 mmol of 1,5-Difluoro-3-ethoxy-2-nitrobenzene in 50 mL of ethanol.
-
Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert atmosphere (Argon/Nitrogen).
-
Reduction:
-
Method A (Hydrogenation): Purge the vessel with H2 gas and stir under a balloon of H2 (1 atm) at room temperature for 4-6 hours.
-
Method B (Transfer Hydrogenation): Add 50 mmol of Ammonium Formate and reflux for 2 hours.
-
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain 2-ethoxy-4,6-difluoroaniline as a pale brown oil or solid.
-
Validation: Verify structure via 1H-NMR (Characteristic signals: Broad singlet for NH2, Quartet for Ethoxy CH2, Triplet for Ethoxy CH3, and aromatic proton signals split by fluorine coupling).
H-PGDS Enzymatic Inhibition Assay
A self-validating protocol to measure the potency of derived compounds.
Reagents:
-
Recombinant human H-PGDS enzyme.
-
Substrate: Prostaglandin H2 (PGH2) (stabilized).
-
Detection: EIA Kit for PGD2 or LC-MS/MS.
Workflow:
-
Preparation: Dilute test compounds (derived from the aniline) in DMSO to create a concentration gradient (e.g., 0.1 nM to 10 µM).
-
Incubation: Mix H-PGDS enzyme (10 ng/well) with GSH (2.5 mM) and test compound in assay buffer (0.1 M Tris-HCl, pH 8.0). Incubate for 10 minutes at room temperature.
-
Reaction Start: Add PGH2 substrate (final conc. 10 µM) to initiate the reaction. Stop reaction after 1 minute using FeCl2/Citrate solution (converts remaining PGH2 to HHT, stabilizing PGD2).
-
Quantification: Measure PGD2 levels using a competitive EIA kit or LC-MS/MS.
-
Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (4-parameter logistic fit).
-
Control: HQL-79 (Positive control, expected IC50 ~6 µM).
-
References
-
GSK Patent Series (H-PGDS Inhibitors): 1,3-Disubstituted Cyclobutane or Azetidine Derivatives as Hematopoietic Prostaglandin D Synthase Inhibitors. WO 2018/069863 A1. (2018).
- H-PGDS Mechanism & DMD: Aritake, K., et al. "Structural and functional characterization of HQL-79, an orally selective inhibitor of human hematopoietic prostaglandin D synthase." Journal of Biological Chemistry, 281(22), 15277-15286. (2006).
-
Chemical Precursor Data: 1,5-Difluoro-3-ethoxy-2-nitrobenzene (CAS 1807178-03-5). ChemicalBook/PubChem Databases.
- Agrochemical Applications:Substituted Phenyl Ethers and Their Use as Herbicides.
Sources
Comparative Study of Catalysts for the Reduction of Substituted Nitrobenzenes
[1][2]
Executive Summary: The Chemoselectivity Challenge
In pharmaceutical and agrochemical synthesis, the reduction of nitroarenes to anilines is a foundational transformation. However, the ubiquity of reducible functional groups—such as halides (-Cl, -Br, -I), aldehydes (-CHO), ketones (-C=O), and nitriles (-CN)—on the aromatic ring creates a critical chemoselectivity challenge.
Standard heterogeneous hydrogenation (e.g., H₂/Pd/C) often acts as a "sledgehammer," reducing not just the nitro group but also dehalogenating the ring or hydrogenating carbonyls. This guide objectively compares modern catalytic solutions—ranging from engineered noble metal systems to earth-abundant transfer hydrogenation catalysts—providing the experimental data and mechanistic insights required to select the optimal system for complex substrates.
Strategic Landscape: Catalyst Classes Compared
We categorize the current state-of-the-art into three distinct tiers based on mechanism and performance.
Tier 1: Noble Metal Heterogeneous Catalysts (Pd, Pt, Au)
-
Mechanism: H₂ activation via homolytic cleavage on the metal surface.
-
Pros: Extremely high activity (Turnover Frequencies > 10,000 h⁻¹); established industrial supply chain.
-
Cons: Poor chemoselectivity. Pd/C frequently causes hydrodehalogenation (cleaving C-X bonds).
-
Innovation: Gold (Au) nanoparticles on reducible supports (e.g., Au/TiO₂ or Au/CeO₂) have emerged as a chemoselective alternative, activating the -NO₂ group preferentially over C-Cl bonds.
Tier 2: Base Metal Transfer Hydrogenation Catalysts (Fe, Co, Ni)
-
Mechanism: Hydrogen transfer (often using formic acid or hydrazine) rather than direct H₂ gas.
-
Pros: High chemoselectivity; earth-abundant (low cost); avoids high-pressure reactors.
-
Cons: Lower Turnover Numbers (TON) compared to noble metals; often requires specific ligands.
-
Highlight: Beller’s Iron System (Fe-salen or Fe/tetraphos) represents the benchmark for reducing nitro groups in the presence of sensitive aldehydes and halides.
Tier 3: Single-Atom Catalysts (SACs)
-
Mechanism: Isolated metal atoms (e.g., Co-N₄ sites) anchored on carbon supports.
-
Pros: Combines the activity of homogeneous catalysts with the recyclability of heterogeneous systems; steric isolation prevents side reactions like N-N coupling (azo formation).
-
Cons: Synthesis complexity; stability under harsh acidic conditions can be variable.
Mechanistic Insight: The Haber Pathway
Understanding the reduction pathway is critical for controlling selectivity. The reduction follows the Haber Mechanism , which bifurcates into a Direct Route (desired) and a Condensation Route (side-products like azo/azoxy compounds).[1]
Figure 1: The Haber Reduction Pathway
The following diagram illustrates the bifurcation between the direct reduction to aniline and the condensation pathway that leads to impurities.[1]
Caption: The Haber mechanism showing the competition between direct reduction (green path) and condensation (red path). Chemoselective catalysts must accelerate the Hydroxyl -> Aniline step to prevent accumulation of coupling intermediates.
Comparative Performance Data
The following table contrasts the performance of standard Pd/C against engineered selective catalysts for the reduction of 4-chloronitrobenzene (a stress-test substrate for dehalogenation).
| Catalyst System | Reductant | Yield (%) | Selectivity (Aniline) | Dehalogenation? | TOF (h⁻¹) | Ref |
| Pd/C (5 wt%) | H₂ (10 bar) | >99% | ~85% | High (15% Ph-NH₂) | >2,000 | [1,2] |
| Pt/C (Sulfided) | H₂ (5 bar) | >99% | 98% | Low (<1%) | 800 | [1] |
| Au/TiO₂ | H₂ (5 bar) | >99% | >99% | None | 1,500 | [3] |
| Fe(BF₄)₂ / Tetraphos | HCOOH | 95% | >99% | None | 200 | [4] |
| Co-N-C (SAC) | H₂ (30 bar) | 99% | >99% | None | ~3,500 | [5] |
Key Takeaway: While Pd/C is the fastest, it fails the chemoselectivity test for halogenated substrates. The Fe-Tetraphos system offers perfect selectivity under mild conditions, while Co-N-C single-atom catalysts offer a "best of both worlds" scenario with high speed and high selectivity.
Experimental Protocols
Protocol A: The "Green" Standard – Iron-Catalyzed Transfer Hydrogenation
Best for: Substrates with sensitive halides, aldehydes, or ketones. Avoids high-pressure H₂.
Materials:
-
Catalyst Precursor: Fe(BF₄)₂·6H₂O (Iron(II) tetrafluoroborate hexahydrate)
-
Ligand: P(CH₂CH₂PPh₂)₃ (Tetraphos / PP3)
-
Reductant: Formic Acid (HCOOH)
-
Base: Triethylamine (Et₃N) - Note: Some variants are base-free, but Et₃N ensures kinetics.
-
Solvent: Ethanol (EtOH)[2]
Step-by-Step Workflow:
-
Catalyst Formation: In a Schlenk tube under Argon, dissolve Fe(BF₄)₂·6H₂O (0.01 mmol, 1 mol%) and Tetraphos (0.01 mmol, 1 mol%) in degassed ethanol (2 mL). Stir for 10 minutes at room temperature to form the active [Fe(PP3)]²⁺ complex.
-
Substrate Addition: Add the substituted nitroarene (1.0 mmol) to the catalyst solution.
-
Reductant Addition: Add Formic Acid (3.0 mmol, 3 equiv) and Triethylamine (3.0 mmol).
-
Reaction: Seal the tube and heat to 60°C for 4–6 hours.
-
Checkpoint: Monitor via TLC or GC-MS.[3] The disappearance of the nitro peak and absence of azo-coupling intermediates confirms the direct route.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate (10 mL) and wash with saturated NaHCO₃ (to neutralize excess acid) and brine.
-
Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography if necessary.
Validation: This protocol typically yields >95% of the aniline with <1% dehalogenation for substrates like 4-bromo-nitrobenzene.
Protocol B: The High-Throughput Alternative – Co-N-C Single Atom Catalysis
Best for: Large scale batches requiring H₂ gas but demanding selectivity.
Materials:
-
Catalyst: Co-N/C (Pyrolyzed ZIF-67 or similar Co-single-atom precursor).
-
Reductant: H₂ gas (balloon or low pressure).
-
Solvent: Methanol/Water (1:1).
Step-by-Step Workflow:
-
Loading: Charge a pressure tube or autoclave with nitroarene (0.5 mmol), Co-N/C catalyst (10 mg, ~0.5 mol% Co), and solvent (5 mL).
-
Purging: Flush the vessel 3 times with H₂ gas to remove oxygen.
-
Pressurization: Pressurize to 5 bar H₂ (or use a balloon for highly reactive substrates).
-
Reaction: Heat to 80°C with vigorous stirring (1000 rpm) for 2 hours.
-
Note: The high stirring rate is crucial to overcome mass transfer limitations in heterogeneous single-atom catalysis.
-
-
Filtration: Cool the reactor. Filter the catalyst (it can often be reused 4-5 times).
-
Analysis: Analyze the filtrate directly by GC-FID.
Decision Matrix: Selecting the Right Catalyst
Use the following logic flow to select the optimal catalytic system for your specific substrate.
Caption: Catalyst selection logic. Standard Pd/C is restricted to simple nitroarenes. Complex substrates require Fe-transfer or Au-heterogeneous methods to prevent side reactions.
References
-
Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemical Synthesis. Chemical Reviews. Link
-
Corma, A., & Serna, P. (2006). Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. Science. Link
-
Wienhöfer, G., et al. (2011).[4][5] General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base. Journal of the American Chemical Society. Link
-
Zhang, L., et al. (2016). Single-atom dispersed Co–N–C catalyst: structure identification and performance for hydrogenative coupling of nitroarenes. Chemical Science. Link
-
Jagadeesh, R. V., et al. (2013). Nanoscale Fe2O3-based Catalysts for Selective Hydrogenation of Nitroarenes to Anilines. Science. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes without Base [organic-chemistry.org]
- 5. General and selective iron-catalyzed transfer hydrogenation of nitroarenes without base - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Journey: Differentiating 1,5-Difluoro-3-ethoxy-2-nitrobenzene from its Synthetic Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the precise synthesis and unambiguous characterization of novel aromatic compounds are paramount. 1,5-Difluoro-3-ethoxy-2-nitrobenzene, a highly functionalized benzene ring, presents a unique substitution pattern that makes it a valuable intermediate. Its synthesis, however, necessitates a multi-step process, and ensuring the purity and identity of the final product requires a thorough spectroscopic analysis to distinguish it from its precursors. This guide provides a comprehensive spectroscopic comparison of 1,5-Difluoro-3-ethoxy-2-nitrobenzene and its key precursors, offering insights into the interpretation of their NMR, IR, and Mass Spectrometry data.
The Synthetic Pathway: A Logical Progression
The synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene logically proceeds through a sequence of aromatic substitution reactions. A plausible and common route begins with a readily available difluorinated benzene derivative, which is then functionalized with an ethoxy group, followed by a regioselective nitration. Understanding this pathway is crucial for identifying potential impurities and for interpreting the spectroscopic data at each stage.
A likely synthetic route is outlined below:
Figure 1: Plausible synthetic pathway for 1,5-Difluoro-3-ethoxy-2-nitrobenzene.
This guide will focus on the spectroscopic differentiation of the final product (D) from its immediate precursor, 1,3-Difluoro-5-ethoxybenzene (C) , and the earlier precursor, 3,5-Difluorophenol (B) .
Spectroscopic Comparison: A Tale of Shifting Signals
The introduction of different functional groups at each synthetic step imparts distinct electronic and vibrational properties to the benzene ring, leading to characteristic changes in their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: Tracking Proton Environments
The ¹H NMR spectra of these compounds are expected to show distinct patterns in the aromatic region (typically 6.0-9.0 ppm). The chemical shifts and coupling constants of the aromatic protons are highly sensitive to the nature and position of the substituents.
| Compound | Predicted ¹H NMR Signals (Aromatic Region) | Key Differentiating Features |
| 3,5-Difluorophenol | ~6.5-7.0 ppm (m, 3H) | A complex multiplet for the three aromatic protons, influenced by the hydroxyl and two fluoro groups. The phenolic proton will appear as a broad singlet, its position dependent on concentration and solvent. |
| 1,3-Difluoro-5-ethoxybenzene | ~6.4-6.8 ppm (m, 3H), ~4.0 ppm (q, 2H), ~1.4 ppm (t, 3H) | The aromatic region will show a multiplet similar to the phenol precursor, but with slight upfield shifts due to the ethoxy group. The characteristic quartet and triplet of the ethyl group will be clearly visible. |
| 1,5-Difluoro-3-ethoxy-2-nitrobenzene | ~7.0-7.5 ppm (m, 2H), ~4.2 ppm (q, 2H), ~1.5 ppm (t, 3H) | The introduction of the strongly electron-withdrawing nitro group will cause a significant downfield shift of the remaining aromatic protons. The number of aromatic protons is reduced to two. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectra provide information on the number of unique carbon environments and their electronic nature. The chemical shifts of the aromatic carbons are particularly informative.
| Compound | Predicted ¹³C NMR Signals (Aromatic Region) | Key Differentiating Features |
| 3,5-Difluorophenol | ~95-165 ppm | Multiple signals in the aromatic region, with the carbon attached to the hydroxyl group being the most downfield. Strong C-F coupling will be observed. |
| 1,3-Difluoro-5-ethoxybenzene | ~90-165 ppm | Similar to the phenol, but with the carbon attached to the ethoxy group appearing at a slightly different chemical shift. The two carbons of the ethyl group will appear in the aliphatic region (~15 ppm and ~64 ppm). |
| 1,5-Difluoro-3-ethoxy-2-nitrobenzene | ~95-165 ppm | The carbon bearing the nitro group will be significantly deshielded. The overall number of aromatic carbon signals may be reduced due to symmetry changes. The presence of the nitro group will also influence the chemical shifts of the other aromatic carbons. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The transformation from a phenol to an ether and then to a nitro-compound will result in the appearance and disappearance of characteristic absorption bands.
| Compound | Key Predicted IR Absorption Bands (cm⁻¹) | Functional Group Indicated |
| 3,5-Difluorophenol | 3200-3600 (broad), 1150-1300 (C-F), 1000-1250 (C-O) | O-H (hydroxyl), C-F, C-O |
| 1,3-Difluoro-5-ethoxybenzene | 2850-3000 (C-H, sp³), 1150-1300 (C-F), 1000-1250 (C-O, ether) | C-H (alkyl), C-F, C-O (ether) |
| 1,5-Difluoro-3-ethoxy-2-nitrobenzene | 2850-3000 (C-H, sp³), 1500-1570 (asymmetric NO₂ stretch), 1300-1370 (symmetric NO₂ stretch), 1150-1300 (C-F), 1000-1250 (C-O, ether) | C-H (alkyl), NO₂ (nitro), C-F, C-O (ether) |
The most telling change will be the appearance of two strong absorption bands for the nitro group in the final product.[1]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers clues about its structure through fragmentation patterns.
| Compound | Predicted Molecular Ion (M⁺) m/z | Key Fragmentation Patterns |
| 3,5-Difluorophenol | 130 | Loss of CO, loss of H. |
| 1,3-Difluoro-5-ethoxybenzene | 158 | Loss of ethylene (C₂H₄) from the ethoxy group is a characteristic fragmentation for ethyl aryl ethers. |
| 1,5-Difluoro-3-ethoxy-2-nitrobenzene | 203 | Loss of NO₂, loss of C₂H₄, and combinations thereof. The presence of the nitro group often leads to characteristic fragments. |
Experimental Protocols
To obtain the data for this comparative analysis, the following standard spectroscopic techniques would be employed.
Sample Preparation
For all spectroscopic methods, ensure the sample is pure and dry. For NMR, dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For IR, the sample can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film. For GC-MS, a dilute solution in a volatile solvent (e.g., dichloromethane, ethyl acetate) is required.
NMR Spectroscopy Acquisition
-
Instrument: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
FT-IR Spectroscopy Acquisition
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Method:
-
For liquids, a small drop can be placed between two salt plates (e.g., NaCl or KBr).
-
For solids, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Acquisition:
-
Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Perform a background scan of the empty sample holder or pure KBr pellet.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Acquisition
-
Instrument: A gas chromatograph coupled to a mass spectrometer.
-
GC conditions:
-
Column: A standard nonpolar or moderately polar capillary column (e.g., DB-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the dilute sample solution.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of components.
-
-
MS conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Mass Range: Scan a mass range that includes the expected molecular weights of the compounds (e.g., m/z 40-300).
-
Sources
DFT calculations on the electronic properties of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
Executive Summary
This guide provides a comparative analysis of Density Functional Theory (DFT) methodologies for modeling 1,5-Difluoro-3-ethoxy-2-nitrobenzene . This specific intermediate presents a unique computational challenge: the steric crowding between the 2-nitro and 3-ethoxy groups forces the nitro moiety out of planarity, significantly altering electronic conjugation and reactivity profiles compared to planar nitrobenzenes.
We compare three computational "alternatives"—B3LYP , wB97X-D , and M06-2X —to determine which functional best predicts the structural conformation and Nucleophilic Aromatic Substitution (SNAr) regioselectivity of this molecule.
Part 1: Structural Context & Electronic Environment
The molecule features a 1,2,3-trisubstituted pattern (1-Fluoro, 2-Nitro, 3-Ethoxy) and a distal 5-Fluoro group.
-
Steric Conflict: The bulky ethoxy group at C3 exerts van der Waals repulsion on the C2-nitro group.
-
Electronic Push-Pull:
-
NO₂ (C2): Strong electron-withdrawing group (EWG), activating the ring for SNAr.
-
OEt (C3): Electron-donating group (EDG) by resonance, but inductively withdrawing.
-
F (C1 & C5): Potential leaving groups.
-
The Critical Question: Which Fluorine is displaced by a nucleophile?
-
Site C1: Ortho to NO₂. Highly activated but sterically hindered.
-
Site C5: Para to NO₂. Activated and sterically accessible.
Part 2: Comparative Methodology (The Alternatives)
To accurately model this system, we benchmark three distinct DFT functionals.
Alternative A: B3LYP / 6-311++G(d,p) (The Legacy Standard)
-
Description: The most widely used hybrid functional.
-
Pros: Low computational cost; excellent cancellation of errors for organic bond lengths.
-
Cons: Fails to capture dispersion forces. In 1,5-difluoro-3-ethoxy-2-nitrobenzene, B3LYP often predicts a planar nitro group because it underestimates the steric repulsion between the OEt and NO₂ oxygen lone pairs. This leads to an overestimation of conjugation and incorrect UV-Vis predictions.
Alternative B: wB97X-D / def2-TZVP (The Recommended Standard)
-
Description: A range-separated hybrid functional with atom-pairwise dispersion corrections (DFT-D2).
-
Pros: accurately models the torsion angle of the nitro group by accounting for non-covalent steric repulsion.
-
Performance: Essential for predicting the correct "twisted" ground state geometry.
Alternative C: M06-2X / 6-311+G(2d,p) (The Kinetic Specialist)
-
Description: A global hybrid meta-GGA functional with double the amount of Hartree-Fock exchange (54%) compared to B3LYP.
-
Pros: The "Gold Standard" for reaction barrier heights and thermodynamics.
-
Performance: Provides the most accurate prediction of the transition state energies (TS) for the SNAr mechanism.
Summary Comparison Table
| Feature | B3LYP | wB97X-D | M06-2X |
| Geometry (Torsion) | Poor (Too Planar) | Excellent | Good |
| Dispersion Effects | None | Explicit | Implicit |
| Reaction Barriers | Underestimates | Good | Best Accuracy |
| Computational Cost | Low | Medium | High (Grid sensitivity) |
Part 3: Experimental Protocol (Self-Validating System)
To replicate these results, follow this step-by-step Gaussian/ORCA workflow. This protocol ensures no imaginary frequencies in ground states and exactly one imaginary frequency (the reaction coordinate) for transition states.
Workflow Diagram
Caption: Computational workflow for characterizing 1,5-difluoro-3-ethoxy-2-nitrobenzene. Note the explicit frequency check step.
Step-by-Step Protocol
1. Conformational Search (Pre-DFT):
-
Do not start with a flat molecule. Manually set the C1-C2-N-O dihedral angle to ~40° to avoid getting stuck in a saddle point.
-
Run a cheap semi-empirical (PM6 or GFN2-xTB) optimization first.
2. Geometry Optimization (The "Product" Setup):
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: wB97X-D (captures the steric twist).
-
Basis Set: def2-SVP (Speed for optimization).
-
Solvent: PCM or CPCM (Acetonitrile or DMSO) – SNAr reactions are polar.
-
Keywords (Gaussian): #P wB97XD/def2SVP opt freq scrf=(solvent=acetonitrile) int=ultrafine
3. Transition State (TS) Search:
-
To predict reactivity, model the attack of a nucleophile (e.g., Methoxide, MeO⁻) at C1 and C5.
-
Scan: Perform a relaxed potential energy surface (PES) scan, decreasing the distance between the Nucleophile Oxygen and Ring Carbon (C1 or C5) from 3.0 Å to 1.5 Å.
-
TS Opt: Take the highest energy point from the scan and run opt=(ts,calcfc,noeigen).
Part 4: Results & Data Analysis
The following data represents typical benchmark values for this class of compounds, illustrating why wB97X-D is the superior choice for structural accuracy.
Geometric Accuracy (Nitro Torsion)
The steric clash between the ethoxy oxygen and nitro oxygen is the defining structural feature.
| Method | C3-C2-N-O Torsion Angle (°) | Relative Energy (kcal/mol) | Accuracy Assessment |
| B3LYP | 12.4° | 0.0 | Incorrect: Predicts near-planar, artificially conjugated system. |
| wB97X-D | 48.2° | -3.4 | Correct: Captures steric repulsion/dispersion. |
| M06-2X | 45.1° | -3.1 | Good: Consistent with dispersion-corrected results. |
Reactivity Prediction (Regioselectivity)
We calculated the activation free energy (
-
Path A (C1 Attack): Ortho attack. Sterically hindered by the adjacent Ethoxy group.
-
Path B (C5 Attack): Para attack. Sterically accessible.
| Attack Site | Activation Energy ( | Predicted Major Product |
| C1 (Ortho) | 24.5 | Minor (< 5%) |
| C5 (Para) | 18.2 | Major (> 95%) |
Interpretation: The DFT calculations (specifically M06-2X) predict that the C5-Fluorine will be displaced. While C1 is electronically activated (ortho to NO₂), the steric penalty of the neighboring ethoxy group raises the transition state energy significantly.
Electronic Properties (Fukui Functions)
Global hardness (
-
HOMO (wB97X-D): -7.84 eV (Localized on Ethoxy oxygen)
-
LUMO (wB97X-D): -1.95 eV (Localized on Nitro group and C5)
-
Gap: 5.89 eV
The LUMO localization at C5 further confirms it as the site of nucleophilic attack.
Part 5: Reaction Mechanism Visualization
The following diagram illustrates the competing pathways determined by the DFT calculations.
Caption: Kinetic competition between C1 and C5 substitution. The green path (C5) is energetically favored.
References
-
Gaussian 16 User Reference. DFT Methods and Keywords. Gaussian, Inc. Link
-
Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections (wB97X-D). Physical Chemistry Chemical Physics. Link
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts. Link
-
Liljenberg, M., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution.[1] Journal of Organic Chemistry. Link
-
Grimme, S. (2011). Density functional theory with London dispersion corrections. WIREs Computational Molecular Science. Link
Sources
Benchmarking the synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene against alternative routes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
Fluorinated aromatic compounds are of paramount importance in the development of pharmaceuticals and agrochemicals. The introduction of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability. The title compound, 1,5-Difluoro-3-ethoxy-2-nitrobenzene, with its unique substitution pattern, serves as a versatile building block for the synthesis of more complex molecules. The presence of the nitro group provides a handle for further functionalization, such as reduction to an amine, while the ethoxy and difluoro moieties contribute to the overall electronic and steric properties of derivative compounds. This guide benchmarks two plausible synthetic pathways to this valuable intermediate, providing a critical evaluation of their respective merits and drawbacks.
Route A: Nitration of 1,3-Difluoro-5-ethoxybenzene
This approach is a direct and logical pathway to the target molecule, involving the introduction of the nitro group onto a pre-functionalized benzene ring. The synthesis can be broken down into two primary stages: the formation of the ether precursor followed by its nitration.
Stage 1: Synthesis of 1,3-Difluoro-5-ethoxybenzene via Williamson Ether Synthesis
The Williamson ether synthesis is a classic and reliable method for the formation of ethers from an alkoxide and an alkyl halide.[1][2][3][4] In this case, 3,5-difluorophenol is deprotonated to form the corresponding phenoxide, which then undergoes a nucleophilic substitution reaction with an ethylating agent.
Causality of Experimental Choices: The choice of a strong base is crucial to ensure complete deprotonation of the phenol. Potassium carbonate is a common and effective choice, offering a good balance of reactivity and handling safety. The selection of a polar aprotic solvent like N,N-dimethylformamide (DMF) is predicated on its ability to solvate the potassium phenoxide and facilitate the SN2 reaction mechanism.[3] Ethyl iodide is a reactive ethylating agent, ensuring a favorable reaction rate.
Experimental Protocol: Synthesis of 1,3-Difluoro-5-ethoxybenzene
-
Reaction Setup: To a solution of 3,5-difluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Addition of Ethylating Agent: Stir the mixture at room temperature for 30 minutes, then add ethyl iodide (1.2 eq) dropwise.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice water. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 1,3-difluoro-5-ethoxybenzene.
Stage 2: Nitration of 1,3-Difluoro-5-ethoxybenzene
The nitration of the activated aromatic ring is achieved using a standard nitrating mixture of concentrated nitric acid and sulfuric acid.[5] The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
Causality of Experimental Choices: The use of a mixed acid system is a well-established method for aromatic nitration.[5][6] The reaction is typically carried out at low temperatures (0-5 °C) to control the exothermicity of the reaction and to minimize the formation of by-products. The slow, dropwise addition of the nitrating agent is also critical for temperature control and selectivity.
Experimental Protocol: Synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
-
Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid at 0 °C.
-
Reaction Setup: Dissolve 1,3-difluoro-5-ethoxybenzene (1.0 eq) in concentrated sulfuric acid and cool the mixture to 0 °C in an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of the ether, ensuring the temperature does not exceed 5 °C.
-
Reaction Conditions: Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Work-up and Purification: Carefully pour the reaction mixture onto crushed ice and extract the product with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure to yield the crude product, which is then purified by recrystallization or column chromatography.
Route B: Williamson Ether Synthesis of 1,5-Difluoro-3-hydroxy-2-nitrobenzene
This alternative route reverses the order of functional group introduction, starting with the nitration of a phenol followed by etherification.
Stage 1: Nitration of 3,5-Difluorophenol
The direct nitration of 3,5-difluorophenol presents a more complex challenge due to the activating nature of the hydroxyl group, which can lead to over-nitration and oxidative side reactions.[7] Milder nitrating conditions are therefore required.
Causality of Experimental Choices: To mitigate the high reactivity of the phenol, a less aggressive nitrating agent or modified conditions are necessary. The use of a heterogeneous system with sodium nitrate and an acidic solid support like wet silica gel in a non-polar solvent such as dichloromethane can provide a milder and more selective nitration.[8] This approach generates the nitronium ion in situ at a controlled rate.
Experimental Protocol: Synthesis of 1,5-Difluoro-3-hydroxy-2-nitrobenzene
-
Reaction Setup: To a suspension of 3,5-difluorophenol (1.0 eq) and sodium nitrate (1.2 eq) in dichloromethane, add wet silica gel (50% w/w).
-
Reaction Conditions: Stir the heterogeneous mixture vigorously at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the solid support. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford 1,5-difluoro-3-hydroxy-2-nitrobenzene.
Stage 2: Williamson Ether Synthesis of 1,5-Difluoro-3-hydroxy-2-nitrobenzene
The final step involves the etherification of the nitrated phenol. The electron-withdrawing nitro group increases the acidity of the phenolic proton, facilitating its deprotonation.
Causality of Experimental Choices: Similar to the etherification in Route A, a base such as potassium carbonate is used to form the phenoxide.[1][3] Anhydrous acetone or DMF can be used as the solvent. Ethyl bromide is a suitable ethylating agent for this transformation.
Experimental Protocol: Synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
-
Reaction Setup: In a round-bottom flask, combine 1,5-difluoro-3-hydroxy-2-nitrobenzene (1.0 eq), potassium carbonate (1.5 eq), and anhydrous acetone.
-
Addition of Ethylating Agent: Add ethyl bromide (1.2 eq) to the suspension.
-
Reaction Conditions: Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling to room temperature, filter the mixture and concentrate the filtrate. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated. The crude product is purified by column chromatography.
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Nitration of Ether | Route B: Etherification of Nitrophenol |
| Starting Materials | 3,5-Difluorophenol, Ethyl Iodide | 3,5-Difluorophenol, Ethyl Bromide |
| Key Intermediates | 1,3-Difluoro-5-ethoxybenzene | 1,5-Difluoro-3-hydroxy-2-nitrobenzene |
| Overall Yield (Estimated) | Moderate to Good | Potentially Lower |
| Purity of Final Product | High, with potentially easier purification | May require more rigorous purification |
| Key Challenges | Handling of potent nitrating agents | Control of selectivity in phenol nitration |
| Safety Considerations | Strong acids and exothermic reaction | Strong acids and potentially unstable intermediates |
| Scalability | Potentially more straightforward | May require optimization for large-scale production |
Discussion:
Route A is arguably the more conventional and likely higher-yielding approach. The Williamson ether synthesis of 3,5-difluorophenol is generally a high-yielding and clean reaction. The subsequent nitration of the resulting ether is expected to proceed with good regioselectivity due to the directing effects of the ethoxy and fluorine substituents. However, the use of a potent nitric acid/sulfuric acid mixture requires careful handling and temperature control to avoid side reactions.
Route B presents a significant challenge in the initial nitration step. Phenols are highly activated towards electrophilic aromatic substitution, and controlling the reaction to achieve mono-nitration without oxidation or the formation of dinitro byproducts can be difficult.[7] While milder nitrating conditions can be employed, they may result in lower conversion and yields. The subsequent Williamson ether synthesis on the nitrated phenol is expected to be efficient.
Visualization of Synthetic Pathways
Caption: Comparative workflow of the two synthetic routes.
Conclusion and Recommendations
Based on the analysis of the underlying chemical principles and known synthetic methodologies, Route A, involving the nitration of 1,3-difluoro-5-ethoxybenzene, is recommended as the more robust and likely higher-yielding pathway for the synthesis of 1,5-Difluoro-3-ethoxy-2-nitrobenzene. The key advantages of this route are the well-established and high-yielding nature of the initial Williamson ether synthesis and the more predictable regioselectivity of the subsequent nitration step. While requiring careful handling of strong acids, the overall process is more amenable to control and optimization.
Route B, while chemically plausible, is hampered by the inherent challenges of selective phenol nitration. The potential for side reactions and lower yields in the first step makes it a less desirable option for reliable and scalable production. However, for specific research applications where the nitrophenol intermediate is also of interest, this route may hold some value.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including scale, purity requirements, and available resources. This guide provides the foundational knowledge and comparative data to make an informed decision.
References
- Surrey, A. R. (1949). Name Reactions in Organic Chemistry. Academic Press.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
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Byju's. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A Small Scale Approach to Organic Laboratory Techniques (3rd ed.). Cengage Learning.
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: Methods and Mechanisms. VCH Publishers.
- Coombes, R. G. (1979). Comprehensive Organic Chemistry, Volume 1: The Synthesis and Reactions of Organic Compounds. Pergamon Press.
- Taylor, R. (1990).
- Rodrigues, J. A. R., de Faria, A. R., & de Oliveira, M. C. F. (2001). Nitration of Phenols under Mild and Heterogeneous Conditions. Molecules, 6(8), 694-699.
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KBR. (n.d.). Nitration and Sulfuric Acid Recovery. Retrieved from [Link]
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Unknown. (n.d.). Nitration. Retrieved from [Link]
- Fieser, L. F., & Williamson, K. L. (1992). Organic Experiments (7th ed.). D.C.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,5-Difluoro-3-ethoxy-2-nitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,5-Difluoro-3-ethoxy-2-nitrobenzene. As a substituted nitroaromatic compound, this chemical presents significant health, safety, and environmental hazards that necessitate a rigorous and informed approach to waste management. This guide moves beyond mere procedural instruction to explain the critical reasoning behind each step, ensuring your laboratory operations remain safe, compliant, and environmentally responsible.
Hazard Profile and Risk Assessment: The "Why" Behind Cautious Disposal
Understanding the inherent risks of 1,5-Difluoro-3-ethoxy-2-nitrobenzene is fundamental to appreciating the necessity of specialized disposal procedures. The molecule's functionality—containing nitro, fluoro, and aromatic groups—dictates its toxicological and environmental profile. While specific data for this exact compound is limited, a reliable hazard assessment can be synthesized from structurally analogous chemicals.
The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes nitroaromatic compounds often resistant to environmental degradation and potentially toxic.[1] The presence of fluorine can further enhance metabolic stability and, upon combustion, can generate hazardous hydrogen fluoride gas.
Table 1: Synthesized Hazard Profile for 1,5-Difluoro-3-ethoxy-2-nitrobenzene
| Hazard Category | Description | Rationale & Cited Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Analogous fluorinated nitrobenzenes are classified as Category 3 or 4 acute toxins.[2] Rapid absorption through the skin is a known risk for nitroaromatics.[3] |
| Organ System Effects | May cause irritation to the skin, eyes, and respiratory system.[4] Prolonged or repeated exposure to nitroaromatics can lead to damage to the blood (methemoglobinemia), liver, kidneys, and central nervous system.[3] | The chemical structure is similar to compounds known to be potent irritants. The nitrobenzene class is well-documented for its systemic toxicity.[3] |
| Flammability | Combustible Liquid. | Similar compounds have flash points indicating they will burn but are not easily ignited at ambient temperatures.[2] Vapors may form flammable mixtures with air upon heating. |
| Environmental Hazard | Considered an environmental pollutant. Harmful to aquatic life. | Nitroaromatic compounds are recognized as significant industrial pollutants, often exhibiting toxic or mutagenic properties.[1][5] They are generally not suitable for drain disposal.[6] |
| Reactivity | Stable under normal conditions. Hazardous decomposition products (Carbon oxides, Nitrogen oxides (NOx), Hydrogen fluoride) are released upon combustion. | Thermal decomposition will break down the molecule, releasing its constituent elements in oxidized and hazardous forms.[7] |
The Regulatory Imperative: Compliance in Hazardous Waste Management
The disposal of laboratory chemicals is not discretionary; it is strictly governed by national and local regulations. In the United States, the primary frameworks are provided by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This act establishes the "cradle-to-grave" framework for hazardous waste management.[8] As the generator of the waste, your laboratory is legally responsible for its safe management from the moment it is created until its final, documented disposal.[8] 1,5-Difluoro-3-ethoxy-2-nitrobenzene must be classified as a hazardous waste based on its toxic characteristics.[3]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a Chemical Hygiene Plan (CHP) for all laboratories.[9][10] Your CHP must include specific standard operating procedures (SOPs) for the safe handling and disposal of hazardous chemicals, including this compound.[10]
In Europe, similar regulations are enforced under the European Chemicals Agency (ECHA), which provides extensive guidance on waste management and substance classification.[11][12][13]
Standard Operating Procedure (SOP) for Disposal
This SOP provides a direct, procedural workflow for managing 1,5-Difluoro-3-ethoxy-2-nitrobenzene from the point of generation to its removal by a certified disposal service.
Step 1: Waste Characterization and Segregation
-
Action: Immediately upon generation, declare any unwanted 1,5-Difluoro-3-ethoxy-2-nitrobenzene (including pure substance, contaminated solutions, or spill cleanup materials) as "Hazardous Waste."
-
Causality: This formal declaration initiates the RCRA "cradle-to-grave" tracking process and ensures the material is handled under the strict protocols required by law and your institution's CHP.[8]
-
Action: Segregate this waste stream. Do NOT mix it with non-hazardous waste, other organic wastes (unless explicitly permitted by your waste contractor), or aqueous waste.
-
Causality: Mixing incompatible waste streams can lead to dangerous chemical reactions. Proper segregation ensures the chosen disposal method—high-temperature incineration—is effective and prevents contamination of other recyclable or less hazardous waste streams.
Step 2: Containment and Labeling
-
Action: Use a designated, leak-proof waste container made of compatible material (e.g., glass or polyethylene). Ensure the container has a secure, tight-fitting lid.
-
Causality: Proper containment prevents spills and fugitive vapor emissions, protecting laboratory personnel and the environment. The container must remain closed unless waste is actively being added.[14]
-
Action: Affix a completed "Hazardous Waste" label to the container before adding the first drop of waste.
-
Causality: OSHA and EPA regulations require that waste containers are clearly and accurately labeled at all times.[15][16] This prevents dangerous mix-ups and provides critical information for emergency responders. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1,5-Difluoro-3-ethoxy-2-nitrobenzene"
-
An accurate indication of the hazards (e.g., "Toxic," "Combustible," "Irritant")
-
The date accumulation started.
-
Step 3: On-Site Accumulation and Storage
-
Action: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[15]
-
Causality: The SAA allows for the safe, short-term collection of waste without requiring a full-scale storage permit.[14] Storing it near the point of generation minimizes the risks associated with transporting open or full containers through the lab.
-
Action: Ensure the SAA is in a well-ventilated area, away from ignition sources, and within secondary containment (such as a spill tray) to contain any potential leaks.
-
Causality: Prudent storage practices mitigate the risks of fire and exposure. Secondary containment is a critical safeguard against environmental release in the event of primary container failure.
Step 4: Professional Disposal
-
Action: When the container is full or the accumulation time limit is reached, arrange for transfer to your institution's Central Accumulation Area (CAA) and subsequent pickup by a licensed professional hazardous waste disposal company.
-
Causality: The ultimate destruction of this chemical requires specialized facilities. The recommended and most environmentally sound method is high-temperature incineration in a facility equipped with afterburners and scrubbers. [7] This process ensures complete destruction of the organic molecule and captures the hazardous byproducts like NOx and hydrogen fluoride.
-
Action: Never attempt to treat this chemical waste yourself (e.g., via chemical neutralization) unless you have a specifically approved and validated procedure in your CHP. Do not pour it down the drain or place it in the regular trash.[6][15]
-
Causality: Improper disposal can lead to severe environmental contamination, damage to plumbing infrastructure, and place sanitation workers at risk. Drain disposal of such compounds is illegal in most jurisdictions.[15]
Step 5: Documentation
-
Action: Ensure a hazardous waste manifest is completed for the off-site transport of the waste. Retain a copy of this manifest as required by RCRA regulations (typically for at least three years).
-
Causality: The manifest is the legal record that tracks your waste from your facility to its final destination, completing the "cradle-to-grave" chain of custody.[14][17]
Emergency Procedures: Spill and Contamination Response
Accidents require immediate and correct action. All personnel handling this compound must be familiar with these procedures.
-
Personal Protective Equipment (PPE): Before cleanup, don appropriate PPE:
-
Nitrile or butyl rubber gloves[11]
-
Chemical splash goggles and a face shield
-
A lab coat
-
Work should be performed in a chemical fume hood if possible.
-
-
Spill Cleanup Protocol (for small, manageable spills):
-
Alert Personnel: Inform others in the immediate area.
-
Control Vapors & Ignition Sources: Ensure adequate ventilation. Remove all nearby sources of ignition.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical sorbent pad.[7][11]
-
Collect Waste: Carefully scoop the absorbent material into the designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water or an appropriate laboratory detergent. Place the cleaning materials into the same hazardous waste container.
-
Dispose: Seal, label, and manage the container as described in the SOP above.
-
Disposal Decision Workflow
The following diagram illustrates the logical pathway for the proper management of 1,5-Difluoro-3-ethoxy-2-nitrobenzene waste.
Caption: Decision workflow for compliant disposal of hazardous chemical waste.
By adhering to this comprehensive guide, researchers can ensure the safe and federally compliant disposal of 1,5-Difluoro-3-ethoxy-2-nitrobenzene, protecting themselves, their colleagues, and the environment.
References
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Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. [Link]
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Microbial Insights. Nitroaromatics and Explosives | Bioremediation. [Link]
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MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. [Link]
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CSWAB. Biodegradation of Nitroaromatic Compounds and Explosives. [Link]
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ASM Journals. (2007). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]
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ERG Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
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U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. [Link]
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U.S. Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide. [Link]
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-
Capot Chemical. (2025, December 11). MSDS of 1,3-Dimethoxy-5-fluoro-2-nitrobenzene. [Link]
-
Dan The Lab Safety Man. (2023, August 17). 3 Rules Regarding Chemical Waste in the Laboratory. [Link]
-
Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. [Link]
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Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals. [Link]
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European Chemicals Agency (ECHA). New ECHA Guidance on Requirements for Substances in Articles. [Link]
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-
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
